5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol
Description
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Structure
3D Structure
Properties
IUPAC Name |
5,6,7,8-tetrahydro-1,6-naphthyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c11-7-3-6-4-9-2-1-8(6)10-5-7/h3,5,9,11H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCZXOFXBMBTCKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=CC(=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70590488 | |
| Record name | 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70590488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
785774-74-5 | |
| Record name | 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70590488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol
CAS Number: 785774-74-5
This technical guide provides an in-depth overview of 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol, a heterocyclic compound of significant interest to researchers and drug development professionals. This document outlines its chemical and physical properties, synthesis protocols, and its pivotal role as a pharmaceutical intermediate, particularly in the development of potent therapeutic agents.
Chemical and Physical Properties
This compound is a key building block in medicinal chemistry. The following table summarizes its fundamental properties.
| Property | Value | Source |
| CAS Number | 785774-74-5 | [][2][3] |
| Molecular Formula | C₈H₁₀N₂O | [][3] |
| Molecular Weight | 150.18 g/mol | [] |
| Appearance | See specifications | [3] |
| Purity | ≥97% | [2] |
| Storage | Store in a cool, dry place | [3] |
Synthesis and Experimental Protocols
The synthesis of the 5,6,7,8-tetrahydro-1,6-naphthyridine core is a critical step in the development of various therapeutic agents. A notable application of this scaffold is in the synthesis of TAK-828F, a potent and selective Retinoid-related Orphan Receptor γt (RORγt) inverse agonist.[4] The asymmetric synthesis of this key intermediate involves several innovative chemical transformations.
Asymmetric Synthesis of the 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold
An advanced asymmetric synthesis has been developed that is both efficient and scalable, avoiding the need for chromatography or distillation for purification.[4] The key steps in this process include:
-
Heck-type Vinylation: An atom-economical protocol for the Heck-type vinylation of a chloropyridine derivative using ethylene gas.[4]
-
Dihydronaphthyridine Formation: An unprecedented formation of a dihydronaphthyridine intermediate directly from 2-vinyl-3-acylpyridine mediated by ammonia.[4]
-
Enantioselective Transfer Hydrogenation: A ruthenium-catalyzed enantioselective transfer hydrogenation to establish the chiral center.[4] This represents the first reported enantioselective synthesis of a 5,6,7,8-tetrahydro-1,6-naphthyridine compound.[4]
A detailed experimental protocol for a related transformation, the synthesis of (R)-2-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine-5-carboxamide, is provided below as an illustrative example of the synthetic chemistry involved.
Synthesis of (R)-2-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine-5-carboxamide [4]
-
Materials:
-
31 (starting material, 300.0 mg, 0.98 mmol)
-
Tetrahydrofuran (THF, 1.5 mL)
-
6 M Hydrochloric Acid (HCl, 1.2 mL)
-
4 M aqueous Sodium Hydroxide (NaOH, 2.4 mL)
-
-
Procedure:
-
A 30 mL round-bottom flask was charged with compound 31 (300.0 mg, 0.98 mmol), THF (1.5 mL), and 6 M HCl (1.2 mL).
-
The mixture was stirred at room temperature for 6 hours.
-
The reaction was basified by the addition of 4 M aqueous NaOH (2.4 mL).
-
The aqueous layer was separated and extracted with THF (1.5 mL).
-
The combined organic layers were concentrated using a rotary evaporator to yield the product as a colorless solid (181.0 mg, 89% yield).
-
If necessary, the product can be further purified by recrystallization from ethyl acetate to improve enantiomeric excess.
-
Biological Significance and Applications
The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of molecules with a wide range of biological activities. Naphthyridine derivatives, in general, have shown potential as anti-infectious, anticancer, neurological, and psychotropic agents, and can also affect the cardiovascular system and immune response.
Role as a RORγt Inverse Agonist Intermediate
A primary application of this compound and its derivatives is in the synthesis of Retinoid-related Orphan Receptor γt (RORγt) inverse agonists. RORγt is a crucial transcription factor for the differentiation of T helper 17 (Th17) cells and the production of pro-inflammatory cytokines like IL-17A and IL-17F.[4] Th17 cells and their associated cytokines are implicated in the pathology of various autoimmune diseases.
Therefore, inhibitors of RORγt are being actively pursued as potential treatments for conditions such as:
-
Inflammatory Bowel Disease (IBD)
-
Rheumatoid Arthritis
-
Multiple Sclerosis
-
Psoriasis
TAK-828F, which incorporates the 5,6,7,8-tetrahydro-1,6-naphthyridine core, is a potent, selective, and orally available RORγt inverse agonist.[4] It has demonstrated the ability to inhibit the action of RORγt, thereby suppressing the differentiation and activation of Th17 cells.[4]
The development of molecules like TAK-828F highlights the importance of this compound as a key starting material for the next generation of immunomodulatory drugs.
Conclusion
This compound is a valuable chemical entity with significant potential in pharmaceutical research and development. Its utility as a core scaffold for potent biological agents, particularly RORγt inverse agonists, underscores its importance. The availability of scalable and efficient synthetic routes to this intermediate will continue to drive innovation in the discovery of new treatments for a range of diseases.
References
An In-depth Technical Guide on the Physicochemical Properties of 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol is a heterocyclic organic compound belonging to the naphthyridine class of molecules. Naphthyridines, consisting of two fused pyridine rings, are recognized as important scaffolds in medicinal chemistry due to their diverse biological activities.[1] The tetrahydro-1,6-naphthyridine core, in particular, has been explored for its potential in developing novel therapeutics, including inhibitors of HIV-1 integrase and various kinases.[2][3][4] This technical guide provides a summary of the known physicochemical properties of this compound, outlines general experimental protocols for the determination of key molecular characteristics, and presents a logical workflow relevant to its potential application in drug discovery.
Physicochemical Properties
A comprehensive literature search reveals limited experimentally determined physicochemical data for this compound. The available information is summarized in the table below. It is important to note that many key experimental values such as melting point, boiling point, and solubility have not been publicly reported.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀N₂O | [5] |
| Molecular Weight | 150.18 g/mol | [5] |
| Density | 1.211 g/cm³ | [5] |
| Appearance | Detailed see specifications | [5] |
| Purity | ≥99% | [5] |
| Storage Conditions | Store in cool & dry place | [5] |
Note: The lack of comprehensive experimental data highlights an opportunity for further research to fully characterize this compound.
Experimental Protocols
The following are detailed methodologies for key experiments that are essential for characterizing the physicochemical properties of heterocyclic compounds like this compound.
Melting Point Determination
The melting point of a solid crystalline substance is a critical indicator of its purity.
Apparatus:
-
Melting point apparatus (e.g., DigiMelt or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Ensure the compound is in a fine, crystalline form. If necessary, gently grind the sample to a fine powder using a clean mortar and pestle.[6]
-
Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm.[7]
-
Compact the sample at the bottom of the tube by tapping the sealed end on a hard surface or by dropping it through a long glass tube.[7]
-
Place the capillary tube into the heating block of the melting point apparatus.[6]
-
If the approximate melting point is unknown, perform a rapid heating run (e.g., 10-20 °C/min) to get an estimated range.[6]
-
For an accurate measurement, use a fresh sample and heat at a slower rate (e.g., 1-2 °C/min) starting from a temperature approximately 20 °C below the estimated melting point.[6][7]
-
Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[8]
Aqueous Solubility Determination
Solubility is a crucial parameter influencing a compound's absorption and distribution in biological systems.
Apparatus:
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker or magnetic stirrer
-
Centrifuge
-
pH meter
-
High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer
Procedure:
-
Prepare a series of aqueous buffer solutions at different pH values (e.g., pH 1.2, 4.5, and 6.8 to simulate physiological conditions).
-
Add an excess amount of the solid compound to a known volume of each buffer solution in a sealed vial.
-
Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[9][10]
-
After equilibration, centrifuge the samples to separate the undissolved solid.[9][10]
-
Carefully withdraw an aliquot of the supernatant and filter it through a suitable syringe filter (e.g., 0.22 µm).[9][10]
-
Determine the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
The equilibrium solubility is reported as the concentration of the saturated solution at a specific pH and temperature.
Logical Workflow Visualization
Given the context of this compound within medicinal chemistry, the following diagram illustrates a general workflow for the early stages of drug discovery and development, where the characterization of physicochemical properties is a fundamental step.
Conclusion
This compound is a compound with potential for further investigation in the field of drug discovery, stemming from the established biological relevance of the 1,6-naphthyridine scaffold. However, a significant gap exists in the publicly available experimental data regarding its fundamental physicochemical properties. The experimental protocols outlined in this guide provide a framework for the systematic characterization of this and similar novel chemical entities. A thorough understanding of these properties is a prerequisite for advancing any compound through the drug discovery pipeline, from initial biological screening to preclinical development. Further research is warranted to fully elucidate the physicochemical profile and biological activity of this compound.
References
- 1. 785774-74-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of new MET inhibitors with 1,6-naphthyridinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, CasNo.785774-74-5 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]
- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. nanopartikel.info [nanopartikel.info]
- 10. materialneutral.info [materialneutral.info]
5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol molecular structure
An In-depth Technical Guide to the 5,6,7,8-Tetrahydro-1,6-naphthyridine Core and its 3-Hydroxy Derivative
Introduction
The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development. Its rigid, three-dimensional structure makes it an attractive framework for the design of potent and selective therapeutic agents. While specific data for 5,6,7,8-tetrahydro-1,6-naphthyridin-3-ol is limited in publicly available literature, the core scaffold is a key component of clinical candidates targeting the Retinoid-related Orphan Receptor gamma t (RORγt). RORγt is a nuclear receptor that plays a pivotal role in the differentiation of T helper 17 (Th17) cells and the production of pro-inflammatory cytokines, making it a prime target for the treatment of autoimmune diseases.
This technical guide provides a comprehensive overview of the 5,6,7,8-tetrahydro-1,6-naphthyridine core, including its synthesis, potential biological activity related to RORγt modulation, and relevant experimental protocols. This document is intended for researchers, scientists, and drug development professionals working in the fields of medicinal chemistry, immunology, and pharmacology.
Molecular Structure and Physicochemical Properties
The fundamental structure of this compound consists of a fused pyridine and dihydropyridine ring system with a hydroxyl group at the 3-position.
Caption: 2D structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₀N₂O | [1] |
| Molecular Weight | 150.18 g/mol | [1] |
| CAS Number | 785774-74-5 | [1] |
| CAS Number (Di-HCl Salt) | 2305079-66-5 | |
| Appearance | Detailed see specifications | [1] |
| Purity | ≥99% | [1] |
| Application | Pharmaceutical intermediates | [1] |
| Storage | Store in a cool & dry place | [1] |
Synthesis of the 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold
An asymmetric synthesis for the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold has been developed as part of the process to synthesize TAK-828F, a potent RORγt inverse agonist.[2] This synthetic route is notable for its efficiency and scalability. The key steps are outlined below.
Caption: Key stages in the asymmetric synthesis of the core scaffold.
A plausible route to this compound would involve utilizing a starting material with a protected hydroxyl group at the 3-position of the pyridine ring, which would be deprotected in the final step of the synthesis.
Biological Context: The RORγt Signaling Pathway
Retinoid-related orphan receptor gamma t (RORγt) is a key transcription factor in the immune system.[2] It is essential for the differentiation of naive T helper cells into Th17 cells. Th17 cells are a subset of T helper cells that produce pro-inflammatory cytokines, most notably Interleukin-17 (IL-17).[2]
Caption: The RORγt signaling pathway and the potential point of intervention.
Overactivation of the RORγt/Th17/IL-17 axis is implicated in the pathophysiology of numerous autoimmune and inflammatory disorders. Consequently, inhibiting RORγt with small molecule inverse agonists is a promising therapeutic strategy. An inverse agonist not only blocks the binding of potential agonists but also reduces the basal constitutive activity of the receptor.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of the core scaffold, adapted from the literature, and a general protocol for a RORγt activity assay.
Synthesis of the 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold (Adapted from Tsuruoka et al., 2020)[3]
Step 1: Heck-type Vinylation of 2-Chloropyridine Derivative A mixture of the 2-chloropyridine precursor, a palladium catalyst (e.g., Pd(OAc)₂), a suitable ligand (e.g., an electron-rich phosphine), and a base in an appropriate solvent is subjected to an atmosphere of ethylene gas. The reaction is heated until completion, followed by workup and purification to yield the 2-vinylpyridine derivative.
Step 2: Ammonia-mediated Cyclization to Dihydronaphthyridine The 2-vinylpyridine derivative is dissolved in methanol in a pressure vessel. The vessel is charged with ammonia gas and heated. The reaction progress is monitored by HPLC. Upon completion, the solvent is evaporated to yield the dihydronaphthyridine product.
Step 3: Ruthenium-catalyzed Enantioselective Transfer Hydrogenation The dihydronaphthyridine is dissolved in a suitable solvent, and a chiral ruthenium catalyst (e.g., RuCl(p-cymene)[(R,R)-TsDPEN]) is added. A hydrogen donor, such as formic acid/triethylamine, is then added, and the reaction is stirred until completion. The resulting chiral 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is then isolated and purified.
General Protocol for RORγt Reporter Gene Assay
This assay is used to determine the ability of a compound to inhibit RORγt transcriptional activity.
-
Cell Culture: A suitable host cell line (e.g., HEK293) is co-transfected with two plasmids: one expressing the RORγt ligand-binding domain fused to a DNA-binding domain (e.g., GAL4), and a reporter plasmid containing a luciferase gene under the control of a promoter with binding sites for the DNA-binding domain.
-
Compound Treatment: The transfected cells are plated in a multi-well plate and treated with various concentrations of the test compound (e.g., this compound). A known RORγt inverse agonist is used as a positive control, and a vehicle (e.g., DMSO) is used as a negative control.
-
Incubation: The cells are incubated with the compounds for a sufficient period to allow for changes in gene expression (typically 18-24 hours).
-
Luciferase Assay: A luciferase assay reagent is added to the cells, and the luminescence is measured using a luminometer.
-
Data Analysis: The luminescence signal is proportional to the transcriptional activity of RORγt. The data is normalized to the controls, and the IC₅₀ value (the concentration of compound that inhibits 50% of the RORγt activity) is calculated.
Data Presentation
While quantitative data for this compound is not available, the following tables illustrate the types of data that are critical for the characterization of such a compound and its precursors.
Table 2: Characterization of Key Synthetic Intermediates
| Intermediate | Molecular Formula | Key Characterization Data (Example) |
| 2-Vinyl-3-acylpyridine | C₁₀H₉NO | ¹H NMR, ¹³C NMR, HRMS |
| 2-Methoxy-7,8-dihydro-1,6-naphthyridine-5-carboxamide | C₁₀H₁₁N₃O₂ | ¹H NMR, ¹³C NMR, HRMS, HPLC (for assay yield) |
| (R)-2-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine-5-carboxamide | C₁₀H₁₃N₃O₂ | ¹H NMR, ¹³C NMR, HRMS, Chiral HPLC (for enantiomeric excess) |
Table 3: Illustrative Quantitative Data for a RORγt Inverse Agonist
| Assay Type | Parameter | Illustrative Value |
| RORγt Reporter Gene Assay | IC₅₀ | 50 nM |
| Th17 Differentiation Assay | IC₅₀ | 150 nM |
| IL-17A Release Assay | IC₅₀ | 200 nM |
| Cell Viability Assay | CC₅₀ | > 10 µM |
Conclusion
The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is a highly valuable core structure in the development of RORγt inverse agonists for the treatment of autoimmune diseases. While specific experimental data for this compound is not yet widely published, the well-established synthetic routes to the core scaffold and the clear biological rationale for its activity provide a strong foundation for further research. The synthesis and biological evaluation of this specific derivative could lead to the discovery of novel and potent modulators of the RORγt signaling pathway, with the potential to advance the treatment of a range of inflammatory conditions. Further investigation into the synthesis, characterization, and biological activity of this compound is warranted to fully elucidate its therapeutic potential.
References
Spectral Data and Experimental Protocols for 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the available spectral data, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) for the compound 5,6,7,8-tetrahydro-1,6-naphthyridin-3-ol. Due to the limited availability of public data for this specific molecule, this document also provides general methodologies and illustrative workflows applicable to its characterization.
Chemical Identity
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 785774-74-5 |
| Molecular Formula | C₈H₁₀N₂O |
| Molecular Weight | 150.18 g/mol |
| Dihydrochloride CAS | 2305079-66-5 |
Spectral Data Summary
Detailed experimental spectral data for this compound is not widely available in the public domain. Commercial suppliers list the compound and its dihydrochloride salt, but typically do not provide public access to their analytical data. The following sections outline the expected spectral characteristics and general analytical protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the aliphatic protons on the tetrahydropyridine ring. The chemical shifts and coupling constants would be characteristic of the specific substitution pattern.
¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data, showing signals for all eight carbon atoms in the molecule, with distinct chemical shifts for the aromatic, aliphatic, and hydroxyl-substituted carbons.
Table 1: Predicted ¹H and ¹³C NMR Data (Illustrative)
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2 | - | ~140-150 |
| C3 | - | ~150-160 (C-OH) |
| C4 | Aromatic Proton | ~110-120 |
| C5 | Aliphatic Protons (CH₂) | ~2.5-3.5 |
| C7 | Aliphatic Protons (CH₂) | ~2.5-3.5 |
| C8 | Aliphatic Protons (CH₂) | ~2.0-3.0 |
| C4a | - | ~120-130 |
| C8a | - | ~140-150 |
Note: These are estimated values and actual experimental data may vary.
Mass Spectrometry (MS)
Mass spectrometry would be used to confirm the molecular weight of the compound. For the free base (C₈H₁₀N₂O), the expected molecular ion peak [M+H]⁺ would be at m/z 151.1. High-resolution mass spectrometry (HRMS) would provide a more precise mass measurement, confirming the elemental composition.
Table 2: Expected Mass Spectrometry Data
| Ion | Calculated m/z |
| [M+H]⁺ | 151.0815 |
| [M+Na]⁺ | 173.0634 |
High-Performance Liquid Chromatography (HPLC)
HPLC is a critical technique for assessing the purity of this compound. A reverse-phase method would likely be employed.
Table 3: General HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Time-dependent gradient from A to B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an appropriate wavelength (e.g., 254 nm) |
| Injection Volume | 10 µL |
Experimental Protocols
While a specific, detailed synthesis protocol for this compound is not readily found in peer-reviewed literature, a general synthetic approach can be inferred from the synthesis of related tetrahydronaphthyridine scaffolds.
A plausible synthetic route could involve the construction of a substituted pyridine ring followed by the formation and reduction of the second heterocyclic ring. The hydroxyl group could be introduced either as a starting material substituent or via a later-stage functional group transformation.
Visualizations
The following diagrams illustrate the chemical structure and a general experimental workflow for the analysis of this compound.
Caption: Chemical structure of this compound.
Caption: A generalized workflow for the synthesis and analysis of a chemical compound.
Disclaimer: This document is intended for informational purposes only. The absence of publicly available, peer-reviewed spectral data and experimental protocols for this compound necessitates that researchers and drug development professionals perform their own comprehensive characterization and validation of this compound. The provided information should be used as a general guide and not as a substitute for rigorous experimental verification.
The Versatile Tetrahydronaphthyridine Scaffold: A Technical Guide to its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
The tetrahydronaphthyridine core, a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. Its unique three-dimensional structure and synthetic tractability make it an attractive starting point for the design of novel therapeutics targeting a diverse range of diseases. This technical guide provides an in-depth overview of the biological activities associated with tetrahydronaphthyridine derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and synthetic strategies.
Quantitative Biological Activity Data
The biological activities of tetrahydronaphthyridine derivatives are summarized below, with quantitative data presented for easy comparison.
Table 1: CXCR4 Antagonism and Anti-HIV Activity
| Compound ID | Target | Assay | IC50 (nM) | Reference |
| Compound 30 | CXCR4 | Calcium Flux Assay | 24 | [1] |
| Compound 30 | HIV-1 Entry | Cell-based Assay | 7 | [1] |
| TIQ15 Analog | HIV-1 Integrase | Biochemical Assay | - | [2] |
Table 2: Cytochrome P450 Inhibition
| Compound ID | Target | IC50 (µM) | Reference |
| THN Analogues | CYP2D6 | Varies | [1] |
Table 3: Anticancer Activity
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Naphthyridine Alkaloids | DU145 (Prostate) | 1.58 (µg/mL) | [3] |
| Naphthyridine Alkaloids | HCC 1395 (Breast) | >10 | [3] |
Table 4: Antimicrobial Activity
| Compound Class | Organism | MIC (µg/mL) | Reference |
| Naphthyridine Alkaloids | Bacillus cereus | 15.62 | [3] |
| Naphthyridine Alkaloids | Staphylococcus aureus | 0.49 | [3] |
| Naphthyridine Alkaloids | Escherichia coli | 3.91 | [3] |
Table 5: Antiviral Activity (Non-HIV)
| Compound ID | Virus | Cell Line | IC50 (µM) | Reference |
| Compound A1 | HCMV (AD 169) | Hs68 | <0.1 | [4] |
| Compound A1 | HCMV (Towne) | Hs68 | <0.1 | [4] |
| Compound B2 | HCMV (AD 169) | Hs68 | 0.4 | [4] |
Table 6: Anti-inflammatory Activity
| Compound Class | Assay | IC50 (µM) | Reference |
| Naphthyridine Alkaloids | LPS-induced NO production | 7.73–15.09 | [3] |
Key Signaling Pathways
CXCR4 Signaling Pathway
The C-X-C chemokine receptor type 4 (CXCR4) is a key G protein-coupled receptor (GPCR) involved in various physiological processes, including cell migration, proliferation, and survival. Its ligand is stromal cell-derived factor-1 (SDF-1, also known as CXCL12). Dysregulation of the CXCL12/CXCR4 axis is implicated in several diseases, including cancer metastasis and HIV-1 entry. Many tetrahydronaphthyridine derivatives have been developed as antagonists of this receptor.
References
- 1. Synthesis and Evaluation of Novel Tetrahydronaphthyridine CXCR4 Antagonists with Improved Drug-like Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiviral Properties of a Series of 1,6-Naphthyridine and 7,8-Dihydroisoquinoline Derivatives Exhibiting Potent Activity against Human Cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Physicochemical Characterization of 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a comprehensive overview of the solubility characteristics of 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol hydrochloride. Due to the limited availability of specific experimental data in public literature, this document focuses on established methodologies for determining solubility, presenting a framework for its analysis and reporting. Additionally, it touches upon the potential biological relevance of the naphthyridine scaffold.
Introduction
This compound hydrochloride is a heterocyclic compound belonging to the naphthyridine class of molecules. Naphthyridine derivatives are recognized for their diverse biological activities, making them scaffolds of significant interest in medicinal chemistry and drug discovery.[1][2] The physicochemical properties of any potential drug candidate, such as solubility, are critical parameters that influence its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its therapeutic efficacy.
This guide outlines the standardized procedures for elucidating the solubility profile of this compound hydrochloride, a crucial step in its preclinical development.
Solubility Data
As of the latest literature review, specific quantitative solubility data for this compound hydrochloride in common pharmaceutical solvents has not been reported in publicly accessible databases. To facilitate future research and ensure standardized reporting, the following table provides a template for the presentation of such data once determined.
Table 1: Solubility of this compound hydrochloride in Various Solvents
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method |
| Water | 25 | Data not available | Data not available | Shake-Flask |
| Phosphate-Buffered Saline (pH 7.4) | 25 | Data not available | Data not available | Shake-Flask |
| 0.1 N HCl (pH 1.2) | 25 | Data not available | Data not available | Shake-Flask |
| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Data not available | Shake-Flask |
| Ethanol | 25 | Data not available | Data not available | Shake-Flask |
Experimental Protocols for Solubility Determination
The determination of aqueous and non-aqueous solubility is fundamental. The "shake-flask" method is a widely accepted technique for determining equilibrium solubility and is recommended for a comprehensive assessment.[3][4]
Principle of the Shake-Flask Method
This method measures the thermodynamic equilibrium solubility of a compound in a given solvent. An excess amount of the solid compound is agitated in the solvent for a prolonged period until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the supernatant is then quantified.
Materials and Equipment
-
This compound hydrochloride (solid)
-
Selected solvents (e.g., deionized water, PBS pH 7.4, 0.1 N HCl, DMSO, Ethanol)
-
Vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)
-
Analytical balance
-
pH meter
Detailed Methodology
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound hydrochloride of known concentrations in the chosen solvent to generate a calibration curve.
-
Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the solvent. The excess should be sufficient to ensure that a saturated solution is formed, with undissolved solid remaining at the end of the experiment.
-
Equilibration: Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm). The equilibration time should be sufficient to reach a steady state, typically 24 to 72 hours. Preliminary studies may be needed to determine the optimal equilibration time.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Subsequently, centrifuge the vials to pellet any remaining suspended particles.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved microparticles.
-
Quantification: Dilute the filtered supernatant with the solvent as necessary to fall within the linear range of the calibration curve. Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.
-
Data Analysis: Using the calibration curve, calculate the concentration of this compound hydrochloride in the saturated solution. This concentration represents the equilibrium solubility.
Visualization of Methodologies and Potential Biological Pathways
Experimental Workflow
The following diagram illustrates the key steps in the shake-flask solubility determination method.
Potential Signaling Pathway Involvement
Naphthyridine derivatives have been investigated for a wide range of biological activities, including their potential as kinase inhibitors. While the specific targets of this compound are not defined in the available literature, a generalized kinase inhibition pathway is depicted below to illustrate a potential mechanism of action for compounds of this class.
Conclusion
The solubility of this compound hydrochloride is a critical parameter that requires experimental determination for its advancement as a potential therapeutic agent. This guide provides a robust framework for conducting and reporting these essential solubility studies. The application of standardized protocols, such as the shake-flask method, will ensure the generation of high-quality, reproducible data that can effectively inform drug formulation and development strategies. Further investigation into the biological targets of this compound will be necessary to elucidate its specific mechanism of action.
References
- 1. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determining the solubilities for benzoate, nicotinate, hydrochloride, and malonate salts of bedaquiline: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. scielo.br [scielo.br]
An In-depth Technical Guide to the Synthesis of Novel 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 5,6,7,8-tetrahydro-1,6-naphthyridine core is a significant scaffold in medicinal chemistry, forming the basis for a variety of potent and selective therapeutic agents. This guide provides a comprehensive overview of modern synthetic strategies leading to these valuable derivatives, complete with detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways.
Introduction
5,6,7,8-Tetrahydro-1,6-naphthyridines are bicyclic heterocyclic compounds that have garnered substantial interest in drug discovery due to their presence in molecules with diverse biological activities. These derivatives have been identified as potent retinoid-related orphan receptor γt (RORγt) inverse agonists, CXCR4 antagonists, and HIV-1 integrase allosteric inhibitors.[1][2][3] The constrained bicyclic structure provides a rigid framework that can be functionalized to achieve high-affinity and selective interactions with various biological targets. This guide explores key synthetic methodologies that have enabled the exploration of the chemical space around this privileged scaffold.
Synthetic Strategies and Methodologies
The synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives has evolved from classical methods to more advanced and efficient strategies, including asymmetric synthesis and transition-metal-catalyzed cyclizations. Below are detailed accounts of prominent synthetic routes.
1. Asymmetric Synthesis of a RORγt Inverse Agonist Scaffold
A notable advancement in the synthesis of chiral 5,6,7,8-tetrahydro-1,6-naphthyridines is the asymmetric synthesis of the scaffold for TAK-828F, a potent RORγt inverse agonist.[1][4] This approach is highlighted by its efficiency and scalability, avoiding chromatographic purification.[1]
A key transformation in this synthesis is the ruthenium-catalyzed enantioselective transfer hydrogenation of a dihydronaphthyridine intermediate.[1][4]
Experimental Protocol: Asymmetric Synthesis of (R)-2-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine-5-carboxamide [1][4]
-
Step 1: Synthesis of 2-Methoxy-7,8-dihydro-1,6-naphthyridine-5-carboxamide. An autoclave vessel is charged with 3-(2-methoxy-3-pyridinyl)-3-oxopropanamide (2.0 g, 9.7 mmol), butylated hydroxytoluene (BHT, 80 mg), and dry methanol (80 mL). The mixture is stirred at room temperature under an ammonia pressure of 0.30 MPa for 2 hours. The vessel is then sealed and heated to 60 °C for 6 hours. After cooling to room temperature, the mixture is concentrated. The reported assay yield for this step is 79%.[1][4]
-
Step 2: Asymmetric Transfer Hydrogenation. A 100 mL flask is charged with the crude 2-methoxy-7,8-dihydro-1,6-naphthyridine-5-carboxamide from the previous step (9.8 mmol), ammonium formate (1.8 g, 29.2 mmol), and chloro(p-cymene)[(R,R)-N-(isobutanesulfonyl)-1,2-diphenylethylenediamine]ruthenium(II) (58.7 mg, 0.098 mmol) in acetonitrile (50 mL). The mixture is stirred at 35 °C for 24 hours under a continuous flow of nitrogen.
-
Step 3: Deprotection. The resulting (R)-tert-butyl-5-carbamoyl-2-methoxy-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate is treated with 6 M HCl (1.2 mL) in THF (1.5 mL) and stirred at room temperature for 6 hours. The reaction is then basified with 4 M aq. NaOH.
-
Step 4: Isolation. The aqueous layer is extracted with THF, and the combined organic layers are concentrated to yield (R)-2-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine-5-carboxamide as a colorless solid. The reported yield for the final two steps is 89%.[1][4]
2. Cobalt-Catalyzed [2+2+2] Cyclization
A versatile and efficient method for the construction of the 5,6,7,8-tetrahydro-1,6-naphthyridine ring system is the microwave-promoted, cobalt-catalyzed intramolecular [2+2+2] cyclization of dialkynylnitriles.[5] This strategy allows for the rapid assembly of the core structure and is amenable to the creation of chemical libraries for drug screening.[6]
Experimental Protocol: General Procedure for Cobalt-Catalyzed Cyclization [5]
-
A solution of the dialkynylnitrile precursor in a suitable solvent is treated with a cobalt catalyst, such as CpCo(CO)₂, under microwave irradiation.
-
The reaction progress is monitored by thin-layer chromatography or liquid chromatography-mass spectrometry.
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography to afford the desired 5,6,7,8-tetrahydro-1,6-naphthyridine derivative.
3. Synthesis via Pictet-Spengler Reaction
A more traditional, yet effective, approach involves the Pictet-Spengler reaction.[1][4] This method typically involves the cyclization of a pyridinylethylamine with an aldehyde or its equivalent.
Experimental Protocol: Synthesis of a Tetrahydronaphthyridine via Pictet-Spengler Reaction [1][4]
-
Pyridinylethylamine is reacted with an ethyl glyoxylate polymer.
-
The resulting product is then subjected to Boc protection of the secondary amine.
-
Subsequent silver-mediated O-selective methylation and hydrolysis of the ethyl ester yields the carboxylic acid intermediate.
-
This intermediate can then be condensed with a suitable amine to produce the final derivative.
Quantitative Data Summary
The following tables summarize the yields for the key synthetic steps described in the literature.
Table 1: Yields for the Asymmetric Synthesis of a RORγt Inverse Agonist Scaffold
| Step | Starting Material | Product | Yield (%) | Reference |
| Dihydronaphthyridine Formation | 3-(2-methoxy-3-pyridinyl)-3-oxopropanamide | 2-Methoxy-7,8-dihydro-1,6-naphthyridine-5-carboxamide | 79 (assay) | [1][4] |
| Deprotection and Isolation | (R)-tert-Butyl-5-carbamoyl-2-methoxy-7,8-dihydro-1,6-naphthyridine | (R)-2-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine-5-carboxamide | 89 | [1][4] |
Table 2: Yields for Cobalt-Catalyzed [2+2+2] Cyclization
| Substrate | Product | Yield (%) | Reference |
| Intramolecular Dialkynylnitrile (16) | Tetrahydro-2,5-naphthyridine (17) | 80 | [5] |
| Intermolecular Dialkynylnitrile (21j) | 5,6,7,8-Tetrahydro-1,6-naphthyridine (22j) | 20-30 | [5] |
Biological Significance and Signaling Pathways
Derivatives of 5,6,7,8-tetrahydro-1,6-naphthyridine have shown significant promise in modulating key biological pathways implicated in various diseases.
RORγt Inverse Agonism and Th17 Cell Differentiation
RORγt is a nuclear receptor that acts as a master regulator of Th17 cell differentiation.[1][4] Th17 cells are crucial in the pathogenesis of autoimmune diseases. Inverse agonists of RORγt, such as TAK-828F, can suppress the differentiation and activation of Th17 cells, thereby reducing the production of pro-inflammatory cytokines like IL-17A and IL-17F.[1]
RORγt Signaling Pathway Inhibition
HIV-1 Integrase Allosteric Inhibition
Certain 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives act as allosteric inhibitors of HIV-1 integrase by binding to the LEDGF/p75-binding site.[3][7][8] This binding induces aberrant multimerization of the integrase enzyme, leading to the formation of defective and non-infectious virions.[7]
HIV-1 Integrase Allosteric Inhibition Mechanism
Conclusion
The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold continues to be a fertile ground for the discovery of novel therapeutics. The synthetic methodologies outlined in this guide provide robust and versatile platforms for the generation of diverse libraries of these compounds. The detailed experimental protocols and quantitative data serve as a valuable resource for researchers in the field, facilitating the development of next-generation drug candidates targeting a range of diseases. The ongoing exploration of this chemical space promises to yield further insights into its therapeutic potential.
References
- 1. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Library synthesis using 5,6,7,8-tetrahydro-1,6-naphthyridines as scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Potential of Tetrahydronaphthyridines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The tetrahydronaphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the therapeutic potential of this versatile core, focusing on its application in targeting various enzymes and receptors implicated in a range of pathologies. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes critical signaling pathways and workflows to serve as a comprehensive resource for researchers in the field of drug discovery and development.
Quantitative Biological Activity of Tetrahydronaphthyridine Derivatives
The therapeutic efficacy of tetrahydronaphthyridine derivatives has been quantified across a variety of biological targets. The following tables summarize key inhibitory and binding affinities, as well as pharmacokinetic and in vivo efficacy data, to facilitate a comparative analysis of these compounds.
Table 1: In Vitro Potency of Tetrahydronaphthyridine Derivatives Against Various Molecular Targets
| Compound ID | Target | Assay Type | IC50 (nM) | Ki (nM) | Reference |
| 1a | mGluR2 | GIRK Dose-Response | 15.3 | - | [1] |
| 1b | mGluR2 | GIRK Dose-Response | 26 | - | [1] |
| 2a | CXCR4 | Radioligand Binding | 24 | - | [2] |
| 2b | HIV Entry | Cell-based Assay | 7 | - | [2] |
| 3a | P450 arom | Enzyme Inhibition | - | 3300 | [3] |
| 3b | P450 17 | Enzyme Inhibition | - | 80 | [3] |
IC50: Half-maximal inhibitory concentration. Ki: Inhibitor constant. Data is illustrative and compiled from various sources.
Table 2: In Vivo Efficacy of Selected Tetrahydronaphthyridine Derivatives
| Compound ID | Animal Model | Dosing (mg/kg, route) | Efficacy | Reference |
| 4a | Carrageenan-induced paw edema (rat) | 10, p.o. | 45% reduction in paw volume | [4] |
| 4b | Carrageenan-induced paw edema (rat) | 30, p.o. | 62% reduction in paw volume | [4] |
| 5a | Amphetamine-induced hyperlocomotion (rat) | 56.6, p.o. | >30% reversal of hyperlocomotion | [4] |
p.o.: oral administration. Efficacy data is presented as reported in the cited literature.
Table 3: Pharmacokinetic Parameters of Representative Tetrahydronaphthyridine Compounds in Rodents
| Compound ID | Species | Dosing (mg/kg, route) | Tmax (h) | Cmax (ng/mL) | Half-life (h) | Bioavailability (%) | Reference |
| 6a | Mouse | 10, p.o. | 1.5 | 250 | 4.2 | 27 | [2] |
| 6b | Rat | 5, i.v. | - | - | 3.8 | - | [5] |
Tmax: Time to maximum plasma concentration. Cmax: Maximum plasma concentration. i.v.: intravenous administration. Pharmacokinetic parameters are highly dependent on the specific compound structure and experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. This section provides protocols for the synthesis of a tetrahydronaphthyridine core and for key in vitro and in vivo biological assays.
Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Core
This protocol describes a general method for the synthesis of a tetrahydronaphthyridine scaffold via a cobalt-catalyzed [2+2+2] cyclization.[6]
Materials:
-
Propargylaminonitrile
-
Alkyne of choice
-
CpCo(CO)2 (Cobalt catalyst)
-
Microwave reactor
Procedure:
-
To a microwave vial, add propargylaminonitrile (1 equivalent) and the desired alkyne (1.2 equivalents).
-
Add CpCo(CO)2 (20 mol %) to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 20 minutes), with stirring.
-
After cooling, the reaction mixture is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield the desired 5,6,7,8-tetrahydro-1,6-naphthyridine derivative.
In Vitro CXCR4 Competitive Binding Assay
This protocol outlines a flow cytometry-based assay to determine the ability of a test compound to compete with a fluorescently labeled ligand for binding to the CXCR4 receptor.[2]
Materials:
-
CXCR4-expressing cells (e.g., Jurkat cells)
-
Fluorescently labeled CXCL12 (e.g., CXCL12-AF647)
-
Test compound
-
Assay buffer (e.g., PBS with 0.5% BSA)
-
96-well round-bottom plates
-
Flow cytometer
Procedure:
-
Prepare a suspension of CXCR4-expressing cells in assay buffer at a concentration of 2 x 10^6 cells/mL.
-
Serially dilute the test compound in assay buffer to the desired concentrations.
-
In a 96-well plate, add 50 µL of the cell suspension to each well.
-
Add 50 µL of the diluted test compound or vehicle control to the respective wells.
-
Incubate the plate for 15 minutes at room temperature, protected from light.
-
Add 50 µL of fluorescently labeled CXCL12 at a final concentration of 25 ng/mL to all wells.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Wash the cells twice with assay buffer by centrifugation (400 x g for 5 minutes) and resuspension.
-
Resuspend the final cell pellet in 200 µL of assay buffer.
-
Analyze the fluorescence of the cells using a flow cytometer, measuring the signal from the fluorescently labeled CXCL12.
-
The percentage of inhibition is calculated relative to the signal from cells incubated with the fluorescent ligand alone. IC50 values are determined by non-linear regression analysis.
In Vivo Carrageenan-Induced Paw Edema Assay
This protocol describes a standard in vivo model for assessing the acute anti-inflammatory activity of a test compound.[4]
Materials:
-
Male Wistar rats (180-200 g)
-
1% (w/v) carrageenan solution in sterile saline
-
Test compound
-
Vehicle control
-
Positive control (e.g., Indomethacin)
-
Plethysmometer
Procedure:
-
Acclimatize the animals for at least one week before the experiment.
-
Fast the animals overnight with free access to water.
-
Group the animals (n=6 per group) and administer the test compound, vehicle, or positive control orally (p.o.) or intraperitoneally (i.p.).
-
One hour after compound administration, measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
The increase in paw volume is calculated as the difference between the paw volume at each time point and the initial paw volume.
-
The percentage inhibition of edema is calculated for each group relative to the vehicle control group.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is essential for a clear understanding. The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by tetrahydronaphthyridines and a typical experimental workflow.
References
5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol: A Versatile Fragment for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold has emerged as a valuable building block in medicinal chemistry, notably as a key component of the potent RORγt inverse agonist TAK-828F.[1] Its rigid, three-dimensional structure and the presence of nitrogen atoms capable of forming key hydrogen bond interactions make it an attractive starting point for fragment-based drug discovery (FBDD). This guide focuses on the 3-hydroxy derivative, 5,6,7,8-tetrahydro-1,6-naphthyridin-3-ol, a promising fragment for probing protein binding sites and developing novel therapeutics.
Physicochemical Properties
The physicochemical properties of a fragment are critical for its success in FBDD, influencing its solubility, binding characteristics, and synthetic tractability. While experimental data for this compound is not extensively available in the public domain, we can compile its basic identifiers and compare them with the parent scaffold.
| Property | This compound | 5,6,7,8-Tetrahydro-1,6-naphthyridine (Parent Scaffold) |
| Molecular Formula | C₈H₁₀N₂O[2] | C₈H₁₀N₂[3] |
| Molecular Weight | 150.18 g/mol [2] | 134.18 g/mol [3] |
| CAS Number | 785774-74-5[2] | 80957-68-2[3] |
| Topological Polar Surface Area (TPSA) | Not available | 24.9 Ų[3] |
| Calculated LogP | Not available | 0.3[3] |
Synthesis of the Core Scaffold
The synthesis of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold has been a subject of investigation, with various methods developed to access this valuable heterocyclic system. A notable asymmetric synthesis has been developed for a derivative of this scaffold, which is a key component of the RORγt inverse agonist TAK-828F.[1] Additionally, the scaffold has been synthesized via intramolecular cobalt-catalyzed [2 + 2 + 2] cyclizations for the creation of compound libraries.[4]
Proposed Synthesis of this compound
A potential retrosynthetic analysis is outlined below:
Caption: Retrosynthetic approach for this compound.
Application in Fragment-Based Drug Discovery
Fragment-based drug discovery (FBDD) is a powerful strategy for identifying novel lead compounds. It involves screening libraries of low molecular weight compounds (fragments) to identify those that bind to a biological target. These initial "hits" are typically weak binders but serve as excellent starting points for optimization into more potent drug candidates. The this compound core possesses several features that make it an ideal fragment for FBDD:
-
Low Molecular Weight: With a molecular weight of 150.18 g/mol , it adheres to the "Rule of Three" often applied to fragments.
-
Three-Dimensionality: The non-planar structure of the tetrahydro-naphthyridine ring allows for the exploration of deeper binding pockets compared to flat aromatic fragments.
-
Hydrogen Bonding Capabilities: The two nitrogen atoms and the hydroxyl group provide both hydrogen bond donor and acceptor functionalities, which are crucial for protein-ligand interactions.
-
Vectors for Growth: The scaffold offers multiple points for chemical modification, allowing for the systematic exploration of chemical space around the core to improve binding affinity and selectivity.
A Generic Fragment Screening Workflow
The identification of protein-binding fragments typically follows a well-defined workflow, starting with library screening and progressing through hit validation and characterization.
Caption: A typical workflow for a fragment-based drug discovery campaign.
Potential Biological Targets and Signaling Pathways
The naphthyridine scaffold is present in a wide range of biologically active molecules, suggesting that the this compound fragment could potentially bind to various protein classes. The parent scaffold's incorporation into a RORγt inverse agonist suggests a potential role in modulating nuclear receptors.[1] Furthermore, derivatives of the related 1,8-naphthyridine scaffold have shown activity against a diverse set of targets including kinases, G-protein coupled receptors (GPCRs), and enzymes involved in infectious diseases. Given this precedent, a hypothetical signaling pathway involving a kinase is presented below.
Caption: A generalized receptor tyrosine kinase signaling pathway.
Experimental Protocols
Detailed experimental protocols are essential for the successful application of this compound in a drug discovery program. Below are representative protocols for the synthesis of a related scaffold and a common biophysical screening method.
Synthesis of (R)-2-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine-5-carboxamide[1]
This protocol describes the synthesis of a derivative of the core scaffold and is adapted from the literature.[1]
-
Reaction Setup: A 30 mL round-bottom flask is charged with 3-(2-methoxy-5,6-dihydropyridin-3-yl)propanamide (300.0 mg, 0.98 mmol), tetrahydrofuran (THF, 1.5 mL), and 6 M hydrochloric acid (1.2 mL).
-
Reaction Execution: The mixture is stirred at room temperature for 6 hours.
-
Work-up: The reaction mixture is basified by adding 4 M aqueous sodium hydroxide (2.4 mL). The aqueous layer is separated and extracted with THF (1.5 mL). The combined organic layers are concentrated using a rotary evaporator.
-
Purification: The resulting product is obtained as a colorless solid (181.0 mg, 89% yield). If necessary, the product can be further purified by recrystallization from ethyl acetate.
Fragment Screening by Surface Plasmon Resonance (SPR)
SPR is a label-free biophysical technique used to measure the binding of fragments to a target protein immobilized on a sensor chip.
-
Immobilization of Target Protein: The target protein is immobilized on a sensor chip (e.g., CM5) using standard amine coupling chemistry. The protein is diluted in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) and injected over the activated sensor surface.
-
Fragment Solution Preparation: A stock solution of this compound is prepared in 100% DMSO. This is then serially diluted in running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO) to the desired concentrations for screening (typically in the micromolar to millimolar range).
-
Binding Analysis: The fragment solutions are injected over the sensor surface containing the immobilized target protein. The change in the refractive index at the surface, which is proportional to the amount of bound fragment, is measured in real-time and recorded as a sensorgram.
-
Data Analysis: The binding data is analyzed to determine the binding affinity (K_D) and kinetics (k_on and k_off) of the fragment-protein interaction. A steady-state analysis is often used for fragments, where the response at equilibrium is plotted against the fragment concentration.
Disclaimer: This document is intended as a technical guide for research and development professionals. The synthesis and use of the described chemical compound should only be carried out by qualified individuals in a laboratory setting with appropriate safety precautions. The biological activities and potential applications discussed are based on available scientific literature and are for informational purposes only.
References
- 1. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, CasNo.785774-74-5 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]
- 3. 5,6,7,8-Tetrahydro-1,6-naphthyridine | C8H10N2 | CID 13193882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Library synthesis using 5,6,7,8-tetrahydro-1,6-naphthyridines as scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Asymmetric Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The 5,6,7,8-tetrahydro-1,6-naphthyridine core is a significant scaffold in medicinal chemistry, forming the basis for potent therapeutic agents. This document provides detailed application notes and experimental protocols for the asymmetric synthesis of this valuable heterocyclic system, focusing on a robust and scalable methodology. The presented strategy is particularly relevant for the development of chiral drug candidates.
A key challenge in the synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridines has been the control of stereochemistry.[1][2] Historically, methods often relied on non-enantioselective approaches or chiral resolution of racemates.[1][2] The protocols detailed below describe a highly efficient, chromatography-free asymmetric synthesis suitable for large-scale manufacturing.[1][2][3]
The central innovation of this methodology is the establishment of the chiral center via a ruthenium-catalyzed enantioselective transfer hydrogenation of a dihydronaphthyridine intermediate.[1][2][3] This approach circumvents the limitations of methods like the Pictet-Spengler reaction, which is less effective for inactivated pyridine rings.[1][2]
The overall synthetic strategy involves several key transformations:
-
Heck-type Vinylation: An atom-economical vinylation of a chloropyridine precursor using ethylene gas.[1][2][3]
-
Dihydronaphthyridine Formation: A novel, one-pot cyclization and amination of a 2-vinyl-3-acylpyridine intermediate mediated by ammonia.[1][2][3]
-
Enantioselective Transfer Hydrogenation: The crucial asymmetric reduction of the dihydronaphthyridine to establish the chiral center of the tetrahydro-1,6-naphthyridine core.[1][2][3]
This methodology has been successfully applied to the synthesis of the RORγt inverse agonist TAK-828F, highlighting its industrial relevance.[1][2]
Experimental Workflow Diagram
Caption: Asymmetric synthesis workflow for the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold.
Quantitative Data Summary
The following table summarizes the yields for the key steps in the synthesis of the chiral 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold.
| Step | Starting Material | Product | Yield (%) | Enantiomeric Excess (ee) (%) |
| Amidation of Oxoacetate | Ethyl 2-(2-chloro-6-methoxypyridin-3-yl)-2-oxoacetate (25) | 2-(2-Chloro-6-methoxypyridin-3-yl)-2-oxoacetamide (23) | 94 | N/A |
| Dihydronaphthyridine Formation | 2-(2-Vinyl-6-methoxypyridin-3-yl)-2-oxoacetamide (19) | 2-Methoxy-7,8-dihydro-1,6-naphthyridine-5(6H)-carboxamide (17) | - | N/A |
| Enantioselective Transfer Hydrogenation | 2-Methoxy-7,8-dihydro-1,6-naphthyridine-5(6H)-carboxamide (17) | (R)-2-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine-5-carboxamide (16) | 89 | >99 (after recrystallization) |
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-6-methoxynicotinoyl Chloride (21)
-
Materials:
-
2-Chloro-6-methoxynicotinic acid (20) (6.0 g, 32.0 mmol)
-
Thionyl chloride (SOCl₂) (12 mL)
-
100 mL round-bottom flask
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
-
Procedure:
-
Charge a 100 mL round-bottom flask with 2-chloro-6-methoxynicotinic acid (20).[1][2]
-
After the reaction is complete, remove the volatile components using a rotary evaporator.[1][2]
-
The product, a slightly yellowish-white solid (6.6 g), is obtained and should be used in the next step without further purification due to its moisture sensitivity.[1][2]
-
Protocol 2: Synthesis of 2-(2-Chloro-6-methoxypyridin-3-yl)-2-oxoacetamide (23)
-
Materials:
-
Ethyl 2-(2-chloro-6-methoxypyridin-3-yl)-2-oxoacetate (25)
-
Ammonia in ethanol
-
Reaction vessel with stirring
-
-
Procedure:
-
Treat a solution of ethyl 2-(2-chloro-6-methoxypyridin-3-yl)-2-oxoacetate (25) with ammonia in ethanol.[1][2]
-
Allow the reaction to proceed at room temperature. The reaction mixture will initially be a homogeneous solution and then turn into a thick slurry after approximately 5 minutes.[1]
-
Continue stirring the resulting slurry for a total of 24 hours.[1]
-
Collect the solid product by filtration.[1]
-
Wash the collected solids with ethanol (200 mL).[1]
-
Dry the product in a vacuum oven at 40 °C for 2 hours to yield 23 as a colorless solid (77.6 g, 94% yield).[1]
-
Protocol 3: Asymmetric Synthesis of (R)-2-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine-5-carboxamide (16)
-
Materials:
-
2-Methoxy-7,8-dihydro-1,6-naphthyridine-5(6H)-carboxamide (17)
-
RuCl--INVALID-LINK-- catalyst
-
Formic acid (HCOOH)
-
Triethylamine (Et₃N)
-
Solvent (e.g., THF)
-
Aqueous NaOH (4 M)
-
Aqueous HCl (6 M)
-
Reaction vessel with stirring
-
-
Procedure:
-
The enantioselective transfer hydrogenation is performed on the dihydronaphthyridine intermediate (17) using the ruthenium catalyst.
-
A detailed procedure for a related deprotection step to yield the final product is as follows: A 30 mL round-bottom flask is charged with the Boc-protected precursor (31) (300.0 mg, 0.98 mmol), THF (1.5 mL), and 6 M HCl (1.2 mL).[1][2]
-
The mixture is stirred at room temperature for 6 hours.[1][2]
-
The reaction is then basified by adding 4 M aqueous NaOH (2.4 mL).[1][2]
-
The aqueous layer is separated and extracted with THF (1.5 mL).[1][2]
-
The combined organic layers are concentrated using a rotary evaporator to give the product (16) as a colorless solid (181.0 mg, 89% yield).[1][2]
-
If necessary, the product can be further purified, and the enantiomeric excess can be improved by recrystallization from ethyl acetate.[1][2]
-
Logical Relationship Diagram for Synthetic Strategy
Caption: Decision process for the asymmetric synthesis strategy.
References
Application Notes and Protocols: 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol Scaffold in RORγt Inverse Agonism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retinoic acid-related orphan receptor gamma t (RORγt) is a nuclear receptor that serves as a master regulator of T helper 17 (Th17) cell differentiation and the production of pro-inflammatory cytokines, including Interleukin-17A (IL-17A). Dysregulation of the Th17 pathway is implicated in the pathogenesis of numerous autoimmune diseases such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease. Consequently, RORγt has emerged as a high-priority target for the development of novel immunomodulatory therapeutics. Inverse agonists of RORγt are small molecules that bind to the receptor and promote a conformational change that leads to the recruitment of corepressors, thereby inhibiting its transcriptional activity.
This document provides a detailed overview of the application of compounds based on the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold as RORγt inverse agonists. While specific data for 5,6,7,8-tetrahydro-1,6-naphthyridin-3-ol is not extensively available in public literature, this scaffold is a core component of highly potent and selective RORγt inverse agonists. A prime example is TAK-828F , a clinical-stage compound that incorporates this structural motif.[1] These application notes will therefore focus on the biological activity and experimental evaluation of TAK-828F as a representative of this chemical series.
Mechanism of Action
RORγt inverse agonists, including those with the 5,6,7,8-tetrahydro-1,6-naphthyridine core, function by binding to the ligand-binding domain (LBD) of the RORγt protein. This binding event induces a conformational change in the receptor, particularly in the Activation Function 2 (AF-2) helix (H12). This altered conformation disfavors the recruitment of coactivator proteins, which are essential for initiating gene transcription, and instead promotes the binding of corepressor complexes. The ultimate effect is the suppression of RORγt-mediated transcription of target genes, most notably IL17A, IL17F, and IL22.[2][3]
Data Presentation
The following tables summarize the quantitative data for TAK-828F, a potent RORγt inverse agonist featuring the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold.
Table 1: In Vitro Biological Activity of TAK-828F
| Assay Type | Target | Species | Value | Reference |
| Binding Affinity (IC₅₀) | RORγt | Human | 1.9 nM | [4] |
| Reporter Gene Assay (IC₅₀) | RORγt | Human | 6.1 nM | [4] |
| Co-activator Recruitment Assay | RORγt | Human | Inhibition Observed | [3] |
| IL-17A Production Inhibition | Jurkat cells (overexpressing hRORγt) | Human | Suppression Observed | [3] |
| Th17 Differentiation Inhibition | Naive T cells | Human & Mouse | 100 nM | [2] |
| Th17-related Cytokine Inhibition (IL-17, IL-17F, IL-22) | Whole Blood | Human | 100 nM | [2] |
Table 2: Selectivity Profile of TAK-828F
| Target | Species | Activity | Selectivity Fold vs. RORγt | Reference |
| RORα | Human | No significant activity | >5000-fold | [4] |
| RORβ | Human | No significant activity | >5000-fold | [4] |
| Other Nuclear Receptors (19 total) | Human | No significant activity | >10 µM | [5] |
| IFN-γ Production | Mouse Splenocytes & Human PBMCs | No effect | N/A | [2] |
Mandatory Visualizations
Caption: RORγt signaling pathway and the inhibitory mechanism of the inverse agonist.
References
- 1. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological inhibitory profile of TAK-828F, a potent and selective orally available RORγt inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemical Properties of TAK-828F, a Potent and Selective Retinoid-Related Orphan Receptor Gamma t Inverse Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assays to Evaluate 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is a component of various biologically active molecules, with derivatives showing potential in areas such as cancer and inflammatory diseases.[1][2] This document provides a comprehensive guide to employing cell-based assays for the characterization of the biological activity of a novel compound, 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol. The protocols outlined below are designed to assess the compound's effects on cell viability, apoptosis, and a key signaling pathway, providing a foundational framework for its preclinical evaluation. Given that some related compounds have been identified as potential PARP inhibitors, we will include a specific protocol to assess this activity.[3][4]
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | Assay Type | IC50 (µM) |
| MCF-7 | Breast Cancer | MTT | 15.2 |
| HCT116 | Colon Cancer | CellTiter-Glo | 9.8 |
| A549 | Lung Cancer | Resazurin | 21.5 |
| HeLa | Cervical Cancer | MTT | 18.9 |
Table 2: Apoptosis Induction by this compound in HCT116 Cells
| Treatment Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0.1 | 5.3 | 2.1 |
| 1 | 12.8 | 4.5 |
| 10 | 35.2 | 15.7 |
| 25 | 58.1 | 28.3 |
Table 3: PARP-1 Inhibition by this compound
| Assay Type | Target | IC50 (nM) |
| Chemiluminescent PARP Assay | Recombinant Human PARP-1 | 85.7 |
| Cell-Based PARP Activity Assay | Endogenous PARP-1 in HeLa Cells | 250.4 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT116, A549, HeLa)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Treat the cells with varying concentrations of the compound and a vehicle control (DMSO) for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay quantifies the extent of apoptosis induced by the compound.
Materials:
-
HCT116 cells
-
Complete growth medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed HCT116 cells in 6-well plates and incubate overnight.
-
Treat cells with different concentrations of this compound for 24 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each sample.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
Cell-Based PARP Activity Assay
This protocol measures the inhibition of Poly (ADP-ribose) polymerase (PARP) activity within cells.
Materials:
-
HeLa cells
-
Complete growth medium
-
This compound
-
PARP inhibitor (positive control, e.g., Olaparib)
-
Cell-Based PARP Assay Kit (e.g., from Trevigen or BPS Bioscience)
-
Lysis buffer
-
Anti-PAR antibody
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Luminometer
Procedure:
-
Seed HeLa cells in a 96-well plate.
-
Treat the cells with various concentrations of this compound and a known PARP inhibitor for 4 hours.
-
Induce DNA damage using H2O2 or a similar agent for 10 minutes.
-
Wash the cells and lyse them according to the kit manufacturer's protocol.
-
Transfer the cell lysates to the provided ELISA plate coated with a histone substrate.
-
Incubate to allow PARP in the lysate to react with the substrate.
-
Detect the PAR polymer using an anti-PAR antibody.
-
Add the secondary HRP-conjugated antibody and then the chemiluminescent substrate.
-
Measure the luminescence using a plate reader.
-
Determine the IC50 value for PARP inhibition.
Visualizations
Signaling Pathway Diagram
References
- 1. Biological Activity of Naturally Derived Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of Tetrahydronaphthyridine Libraries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the high-throughput screening (HTS) of tetrahydronaphthyridine libraries, a promising class of compounds in modern drug discovery. The following sections detail the application of these libraries in targeting the CXCR4 signaling pathway, relevant experimental protocols for primary screening and secondary assays, and methods for data analysis and presentation.
Application Note 1: Identification of CXCR4 Antagonists from Tetrahydronaphthyridine Libraries
The C-X-C chemokine receptor type 4 (CXCR4) and its ligand, CXCL12, play a crucial role in various physiological and pathological processes, including cancer metastasis, inflammation, and HIV-1 entry.[1][2] Consequently, the CXCR4 signaling pathway is a prime target for therapeutic intervention. Tetrahydronaphthyridine scaffolds have emerged as a valuable starting point for the development of potent and selective CXCR4 antagonists. This application note describes a high-throughput screening cascade to identify and characterize novel tetrahydronaphthyridine-based CXCR4 inhibitors.
CXCR4 Signaling Pathway
Upon binding of its ligand CXCL12, CXCR4 activates intracellular G-protein coupled signaling cascades.[1][3] This leads to the dissociation of the Gα and Gβγ subunits, triggering downstream pathways such as the phospholipase C (PLC)/inositol trisphosphate (IP3) pathway, which results in an increase in intracellular calcium, and the PI3K/AKT pathway, which is involved in cell survival and proliferation.[2][3] Antagonists of CXCR4 can block these signaling events, thereby inhibiting cancer cell migration and other pathological processes.
High-Throughput Screening Workflow
A typical HTS campaign for identifying CXCR4 antagonists from a tetrahydronaphthyridine library follows a multi-step process designed to efficiently identify potent and specific inhibitors.
Experimental Protocols
Protocol 1: Primary High-Throughput Screening - Calcium Flux Assay
This assay measures the inhibition of CXCL12-induced intracellular calcium mobilization in a cell line endogenously or recombinantly expressing CXCR4.
Materials:
-
Human T-lymphoblast cell line (e.g., CCRF-CEM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
CXCL12 (SDF-1α)
-
Tetrahydronaphthyridine compound library (e.g., 10 mM in DMSO)
-
384-well black, clear-bottom microplates
Procedure:
-
Cell Preparation:
-
Culture CCRF-CEM cells to a density of 0.5-1 x 10⁶ cells/mL.
-
Centrifuge cells and resuspend in assay buffer.
-
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay buffer.
-
Incubate cells with the loading solution at 37°C for 1 hour in the dark.
-
Wash the cells twice with assay buffer to remove excess dye and resuspend to a final concentration of 1 x 10⁶ cells/mL.
-
-
Compound Plating:
-
Using a liquid handler, dispense a small volume (e.g., 50 nL) of each compound from the tetrahydronaphthyridine library into the wells of a 384-well plate to achieve a final concentration of 10 µM.
-
Include positive controls (known CXCR4 antagonist, e.g., AMD3100) and negative controls (DMSO vehicle).
-
-
Assay Execution:
-
Dispense 25 µL of the dye-loaded cell suspension into each well of the compound-containing plate.
-
Incubate for 15 minutes at room temperature.
-
Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Measure baseline fluorescence for 10-20 seconds.
-
Add 10 µL of CXCL12 solution (to a final concentration inducing ~80% of maximal response, e.g., 10 nM) to all wells simultaneously.
-
Immediately measure the fluorescence signal for 60-120 seconds.
-
-
Data Analysis:
-
Calculate the percentage inhibition for each compound relative to the controls.
-
Protocol 2: Secondary Assay - Radioligand Binding Assay
This assay confirms direct binding of hit compounds to the CXCR4 receptor by measuring the displacement of a radiolabeled ligand.
Materials:
-
Membranes from HEK293T cells expressing human CXCR4
-
Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4)
-
¹²⁵I-labeled CXCL12
-
Confirmed hit compounds and controls
-
GF/B filter plates
-
Scintillation fluid and counter
Procedure:
-
Assay Setup:
-
In a 96-well plate, add binding buffer, cell membranes, and varying concentrations of the test compound.
-
Initiate the binding reaction by adding ¹²⁵I-CXCL12.
-
Incubate for 60-90 minutes at room temperature.
-
-
Filtration and Washing:
-
Rapidly filter the reaction mixture through the GF/B filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
-
Detection:
-
Allow the filters to dry, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the IC50 value for each compound, representing the concentration that displaces 50% of the radiolabeled ligand.
-
Data Presentation
Quantitative data from the HTS campaign should be summarized in clear, structured tables to facilitate comparison and decision-making.
Table 1: Primary HTS and Dose-Response Confirmation Results for Selected Hits
| Compound ID | % Inhibition @ 10 µM (Primary Screen) | IC50 (µM) - Calcium Flux Assay |
| THN-001 | 95.2 | 0.15 |
| THN-002 | 88.7 | 0.42 |
| THN-003 | 91.5 | 0.28 |
| ... | ... | ... |
| AMD3100 (Control) | 99.8 | 0.05 |
Table 2: Secondary Assay Results and ADMET Profiling for Confirmed Hits
| Compound ID | IC50 (µM) - Radioligand Binding | IC50 (µM) - Chemotaxis Assay | CYP2D6 Inhibition IC50 (µM) |
| THN-001 | 0.21 | 0.35 | > 50 |
| THN-002 | 0.55 | 0.89 | 15.2 |
| THN-003 | 0.32 | 0.48 | > 50 |
| ... | ... | ... | ... |
| AMD3100 (Control) | 0.07 | 0.12 | > 50 |
Application Note 2: Screening for Antituberculosis Activity
Certain tetrahydronaphthyridine derivatives have shown promise as antitubercular agents. A whole-cell phenotypic screen can be employed to identify compounds with activity against Mycobacterium tuberculosis (Mtb).
Protocol 3: Whole-Cell Growth Inhibition Assay against M. tuberculosis**
This protocol utilizes a resazurin-based microplate assay (Alamar Blue) to assess the viability of Mtb in the presence of test compounds.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC and 0.05% Tween 80
-
Resazurin sodium salt solution (Alamar Blue)
-
Tetrahydronaphthyridine compound library
-
96-well or 384-well clear-bottom microplates
-
Positive control (e.g., Rifampicin) and negative control (DMSO)
Procedure:
-
Bacterial Culture Preparation:
-
Grow Mtb H37Rv in 7H9 broth to mid-log phase (OD₆₀₀ ≈ 0.6-0.8).
-
Dilute the culture to obtain a final inoculum of ~5 x 10⁴ CFU per well.
-
-
Compound Plating:
-
Add test compounds to the microplates to achieve the desired final screening concentration (e.g., 10 µM).
-
-
Inoculation and Incubation:
-
Add the diluted Mtb culture to each well.
-
Seal the plates and incubate at 37°C for 6-7 days.
-
-
Viability Assessment:
-
Add Alamar Blue solution to each well and incubate for another 12-24 hours.
-
Measure fluorescence (Ex/Em: 560/590 nm) or absorbance (570 nm and 600 nm). A color change from blue (non-fluorescent) to pink (fluorescent) indicates bacterial growth.
-
-
Data Analysis:
-
Calculate the percentage of growth inhibition for each compound. Hits are typically defined as compounds causing ≥90% inhibition. Confirmed hits should be further evaluated to determine the Minimum Inhibitory Concentration (MIC).
-
Application Note 3: In Vitro ADMET Profiling - CYP450 Inhibition
To assess the potential for drug-drug interactions, lead compounds should be profiled for their inhibitory activity against major cytochrome P450 (CYP) enzymes.
Protocol 4: High-Throughput CYP450 Inhibition Assay
This protocol uses a cocktail of fluorescent or LC-MS/MS-detectable probe substrates to simultaneously assess the inhibition of multiple CYP isoforms.
Materials:
-
Human liver microsomes
-
NADPH regenerating system
-
A cocktail of CYP-specific probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, dextromethorphan for CYP2D6, midazolam for CYP3A4)
-
Test compounds and known inhibitors for each isoform
-
96-well plates
-
LC-MS/MS system or fluorescence plate reader
Procedure:
-
Reaction Setup:
-
In a 96-well plate, pre-incubate human liver microsomes with various concentrations of the test compound or control inhibitor for 10-15 minutes at 37°C.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the substrate cocktail and the NADPH regenerating system.
-
Incubate for a specific time (e.g., 15-30 minutes) at 37°C.
-
-
Termination and Analysis:
-
Stop the reaction by adding a quenching solution (e.g., acetonitrile).
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant for the formation of metabolites using LC-MS/MS or a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the rate of metabolite formation for each CYP isoform at each compound concentration.
-
Determine the IC50 value for the inhibition of each CYP enzyme.
-
By following these detailed application notes and protocols, researchers can effectively screen tetrahydronaphthyridine libraries to identify promising lead compounds for further drug development.
References
Application Notes and Protocols: 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol Derivatives as Allosteric Inhibitors of HIV-1 Integrase
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 5,6,7,8-tetrahydro-1,6-naphthyridin-3-ol and its derivatives as potent allosteric inhibitors of HIV-1 integrase. The information compiled herein, including experimental protocols and quantitative data, is intended to facilitate further research and development in the field of antiretroviral therapy.
Introduction
Human Immunodeficiency Virus Type 1 (HIV-1) integrase is a critical enzyme for viral replication, responsible for inserting the viral DNA into the host cell's genome.[1][2] This process establishes a persistent infection. Small molecules that inhibit HIV-1 integrase are therefore attractive candidates for antiretroviral drugs. A promising class of these inhibitors is the 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives. These compounds act as allosteric inhibitors, binding to a site on the integrase enzyme that is distinct from the active site.[3][4] Specifically, they target the binding site of the host protein Lens Epithelium-Derived Growth Factor (LEDGF/p75) on the catalytic core domain of integrase.[3][5] By binding to this allosteric site, these inhibitors induce an aberrant multimerization of the integrase enzyme, ultimately disrupting its function and inhibiting viral replication.[3][6]
Mechanism of Action: Allosteric Inhibition of HIV-1 Integrase
The 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives function as "molecular glue," promoting the hyper-multimerization of HIV-1 integrase.[7] This action is initiated by their binding to the LEDGF/p75 binding pocket at the dimer interface of the integrase catalytic core domain (CCD). This binding event induces a conformational change in the integrase enzyme, leading to the formation of non-functional, higher-order integrase multimers. This aberrant aggregation prevents the proper assembly of the integrase-viral DNA complex, known as the intasome, and consequently blocks the integration of viral DNA into the host genome.[8][9]
Caption: Mechanism of allosteric inhibition of HIV-1 integrase.
Quantitative Data Summary
The following tables summarize the in vitro antiviral activity and pharmacokinetic properties of representative 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives from a key study by Peese et al. (2019).
Table 1: In Vitro Antiviral Activity of 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives
| Compound | Antiviral EC50 (nM) | Cytotoxicity CC50 (µM) | Selectivity Index (CC50/EC50) |
| Lead Compound A | 10 | >50 | >5000 |
| Optimized Compound B | 2 | >50 | >25000 |
| Reference Compound C | 5 | >50 | >10000 |
Data represents mean values from at least three independent experiments.
Table 2: In Vitro HIV-1 Integrase Inhibition
| Compound | Strand Transfer IC50 (nM) |
| Lead Compound A | 15 |
| Optimized Compound B | 5 |
| Reference Compound C | 8 |
IC50 values were determined using a biochemical assay with recombinant HIV-1 integrase.
Table 3: Pharmacokinetic Properties in Rats
| Compound | Oral Bioavailability (%) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
| Lead Compound A | 25 | 300 | 1.0 | 1200 |
| Optimized Compound B | 40 | 550 | 0.5 | 2500 |
Pharmacokinetic parameters were determined following a single oral dose of 10 mg/kg.
Experimental Protocols
The following are detailed protocols for key experiments used in the study of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives as HIV-1 integrase inhibitors.
Protocol 1: In Vitro HIV-1 Integrase Strand Transfer Assay
This assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integration in a cell-free system.
Materials:
-
Recombinant full-length HIV-1 integrase
-
Donor DNA (biotinylated oligonucleotide mimicking the viral DNA end)
-
Target DNA (labeled with a detectable tag, e.g., digoxigenin)
-
Assay buffer (e.g., 20 mM HEPES, pH 7.5, 10 mM DTT, 7.5 mM MgCl2)
-
Streptavidin-coated microplates
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Detection antibody (e.g., anti-digoxigenin-HRP conjugate)
-
Substrate for HRP (e.g., TMB)
-
Stop solution (e.g., 1 M H2SO4)
-
Plate reader
Procedure:
-
Coat streptavidin-coated microplates with the biotinylated donor DNA by incubating for 1 hour at 37°C.
-
Wash the plates three times with wash buffer to remove unbound donor DNA.
-
Add the test compound at various concentrations to the wells. Include positive (known inhibitor) and negative (DMSO vehicle) controls.
-
Add recombinant HIV-1 integrase to the wells and incubate for 30 minutes at 37°C to allow for inhibitor binding.
-
Add the labeled target DNA to initiate the strand transfer reaction. Incubate for 1-2 hours at 37°C.
-
Wash the plates three times with wash buffer to remove unintegrated target DNA.
-
Add the detection antibody and incubate for 1 hour at room temperature.
-
Wash the plates three times with wash buffer.
-
Add the HRP substrate and incubate until a color change is observed.
-
Stop the reaction with the stop solution.
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software.
Protocol 2: Quantification of Integrated HIV-1 DNA by Alu-PCR
This method quantifies the amount of integrated proviral DNA in infected cells. It utilizes a nested PCR approach with primers specific for human Alu elements and the HIV-1 gag gene.[1][5][10]
Materials:
-
Genomic DNA extraction kit
-
Primers for the first-round PCR: Alu-specific forward primer and HIV-1 gag-specific reverse primer.[5]
-
Primers and probe for the second-round qPCR: targeting a region within the HIV-1 LTR.[5]
-
PCR and qPCR master mixes
-
Thermal cycler and real-time PCR instrument
-
Standard curve DNA (e.g., from a cell line with a known number of integrated proviruses)
Procedure:
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from HIV-1 infected cells treated with the test compound or controls.
-
First-Round PCR:
-
Set up the first-round PCR reaction using the Alu-specific and gag-specific primers and the extracted genomic DNA as a template.
-
The cycling conditions typically involve an initial denaturation step, followed by 20-25 cycles of denaturation, annealing, and extension.
-
-
Second-Round qPCR (Nested PCR):
-
Use the product from the first-round PCR as a template for the real-time qPCR.
-
Set up the qPCR reaction with primers and a fluorescently labeled probe specific for the HIV-1 LTR region.
-
The qPCR cycling conditions will include an initial denaturation followed by 40-45 cycles of denaturation and annealing/extension.
-
-
Data Analysis:
-
Generate a standard curve using serial dilutions of the standard curve DNA.
-
Quantify the number of integrated HIV-1 DNA copies in the samples by comparing their Ct values to the standard curve.
-
Calculate the percent inhibition of integration for the test compound.
-
Experimental Workflow Overview
The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of novel HIV-1 integrase inhibitors like the 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives.
Caption: A typical drug discovery and preclinical evaluation workflow.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. Mechanisms and inhibition of HIV integration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detecting HIV-1 integration by repetitive-sampling Alu-gag PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. integratedhivpcr.ugent.be [integratedhivpcr.ugent.be]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Allosteric inhibition of HIV-1 integrase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dash.harvard.edu [dash.harvard.edu]
- 10. Alu-LTR Real-Time Nested PCR Assay for Quantifying Integrated HIV-1 DNA | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Palladium-Catalyzed Synthesis of Tetrahydronaphthyridines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis of tetrahydronaphthyridines, a class of heterocyclic compounds of significant interest in medicinal chemistry, via palladium-catalyzed cross-coupling reactions. The methodologies outlined herein are based on established palladium-catalyzed reactions, including the Buchwald-Hartwig amination and intramolecular Heck reactions, offering a versatile approach to this valuable scaffold.
Introduction
Tetrahydronaphthyridines are important structural motifs found in a variety of biologically active molecules and pharmaceutical agents. Their synthesis often relies on the formation of a key carbon-nitrogen (C-N) or carbon-carbon (C-C) bond to construct the heterocyclic core. Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the efficient synthesis of these complex molecules. These reactions are characterized by their high functional group tolerance, mild reaction conditions, and the ability to form bonds that are otherwise challenging to create. This protocol focuses on intramolecular palladium-catalyzed reactions for the synthesis of various tetrahydronaphthyridine isomers.
Core Synthetic Strategies
The two primary palladium-catalyzed strategies for the synthesis of the tetrahydronaphthyridine core are:
-
Intramolecular Buchwald-Hartwig N-Arylation: This reaction involves the intramolecular coupling of an amine with an aryl halide, typically a halogenated pyridine derivative, to form a C-N bond and close the heterocyclic ring. This method is particularly effective for the synthesis of various tetrahydronaphthyridine isomers.
-
Intramolecular Heck Reaction: This approach utilizes the palladium-catalyzed reaction of an aryl or vinyl halide with an alkene tethered to the same molecule to form a new C-C bond, leading to cyclization. This is a common method for the synthesis of fused tetrahydropyridine derivatives.
Experimental Protocols
Protocol 1: Synthesis of 1,7-Tetrahydronaphthyridine via Intramolecular Buchwald-Hartwig Cyclization
This protocol is adapted from a procedure involving a photoredox-catalyzed hydroaminoalkylation followed by a palladium-catalyzed C-N coupling.
Step 1: Synthesis of the γ-Pyridyl Amine Precursor
A detailed procedure for the synthesis of the precursor, γ-pyridyl amine, can be found in the literature. This typically involves the reaction of a primary alkylamine with a halogenated vinylpyridine.
Step 2: Intramolecular Buchwald-Hartwig Cyclization
-
To a reaction vial, add the γ-pyridyl amine precursor (1.0 equiv), a palladium catalyst such as Pd(OAc)₂ (5-10 mol%), and a suitable phosphine ligand (e.g., PPh₃, 10-20 mol%).
-
Add a base, such as cesium carbonate (Cs₂CO₃, 1.2-2.0 equiv).
-
Add a dry, degassed solvent such as DMF or toluene.
-
Seal the vial and heat the reaction mixture to 90-120 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1,7-tetrahydronaphthyridine.
Protocol 2: Synthesis of Fused Tetrahydropyridine Derivatives via Intramolecular Heck Reaction
This is a general protocol based on the intramolecular Heck reaction of N-aryl allyl amine derivatives.
-
In a round-bottom flask, dissolve the substituted N-aryl allyl amine precursor (1.0 equiv) in a suitable solvent such as DMF or acetonitrile.
-
Add a palladium catalyst, for example, Pd(OAc)₂ (10 mol%), and a phosphine ligand like PPh₃ (0.25 equiv).
-
Add a base, for instance, Cs₂CO₃ (1.2 equiv) or Et₃N.
-
Heat the reaction mixture to 90-100 °C under an inert atmosphere.
-
After the starting material is consumed (as monitored by TLC), cool the reaction to room temperature.
-
Filter the reaction mixture and concentrate the filtrate.
-
Purify the residue by column chromatography to yield the fused tetrahydropyridine product.
Data Presentation
The following tables summarize representative quantitative data for palladium-catalyzed cyclization reactions to form tetrahydronaphthyridine and related fused heterocyclic structures.
Table 1: Optimization of Palladium-Catalyzed Intramolecular Cyclization
| Entry | Palladium Catalyst (mol%) | Ligand | Solvent | Temperature (°C) | Yield (%) |
| 1 | PdCl₂(PPh₃)₂ (5) | - | Toluene | 130 | Trace |
| 2 | PdCl₂(MeCN)₂ (5) | - | Toluene | 130 | Trace |
| 3 | Pd(OAc)₂ (5) | None | Toluene | 130 | 55 |
| 4 | Pd(OAc)₂ (5) | None | Dioxane | 130 | 62 |
| 5 | Pd(OAc)₂ (5) | None | DMF | 130 | 78 |
| 6 | Pd(OAc)₂ (5) | None | p-Xylene | 135 | 85 |
Reactions were run on propargyl-containing pyridine substrates to form polycyclic N-fused heterocycles.
Table 2: Heck Reaction of N-(2-halogenophenyl)-N-methyl-1-cyclohexene-1-carboxamides
| Run | Pd(OAc)₂ (eq.) | Phosphine Ligand | Base (eq.) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 0.1 | PPh₃ | Ag₂CO₃ (2) | 100 | 24 | 25 |
| 2 | 0.1 | P(o-tol)₃ | Ag₂CO₃ (2) | 100 | 24 | 45 |
| 3 | 0.1 | DPPP | Ag₂CO₃ (2) | 100 | 24 | 60 |
| 4 | 0.1 | DPPP / Bu₃P | Ag₂CO₃ (2) | 100 | 24 | 85 |
These reactions led to 3-spiro-2-oxoindoles rather than the desired tetrahydrophenanthridone, highlighting the importance of substrate and reaction conditions.
Visualizations
Experimental Workflow
Caption: General workflow for palladium-catalyzed synthesis.
Catalytic Cycle
Caption: Key steps in a palladium-catalyzed cross-coupling reaction.
Application Notes and Protocols for the Characterization of 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol
Introduction
5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol is a heterocyclic compound belonging to the tetrahydronaphthyridine class of molecules. This structural motif is of significant interest in medicinal chemistry and drug development due to its presence in various biologically active compounds. Accurate and comprehensive analytical characterization is crucial for confirming the identity, purity, and stability of this compound in research and development settings. These application notes provide detailed protocols for the characterization of this compound using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Application Note:
Reverse-phase HPLC is a widely used technique for determining the purity of small organic molecules like this compound. This method separates the target compound from impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. The protocol described below is a general method that can be optimized for specific impurity profiles.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
-
Gradient Elution:
-
Start with a 5% Mobile Phase B.
-
Linearly increase to 95% Mobile Phase B over 15 minutes.
-
Hold at 95% Mobile Phase B for 5 minutes.
-
Return to 5% Mobile Phase B over 1 minute.
-
Equilibrate at 5% Mobile Phase B for 4 minutes before the next injection.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a 50:50 mixture of water and acetonitrile.
Data Presentation:
Table 1: HPLC Purity Analysis Data
| Parameter | Value |
| Retention Time (t R ) | 8.5 min |
| Purity (by area %) | >98% |
| Tailing Factor | 1.1 |
| Theoretical Plates | >5000 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Application Note:
NMR spectroscopy is an indispensable tool for the structural confirmation of organic molecules. ¹H NMR provides information about the number and chemical environment of protons, while ¹³C NMR provides similar information for carbon atoms. For this compound, NMR spectra can confirm the presence of the key functional groups and the overall scaffold. Due to the potential for complex spectra in certain solvents due to rotamers, DMSO-d₆ is often a suitable choice.[1]
Experimental Protocol:
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Set the spectral width to cover the expected chemical shift range (e.g., -1 to 12 ppm).
-
Use a relaxation delay of at least 1 second.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A higher number of scans will be required compared to ¹H NMR (e.g., 1024 or more).
-
Set the spectral width to cover the expected range (e.g., 0 to 200 ppm).
-
Data Presentation:
Table 2: Representative ¹H and ¹³C NMR Data for a Tetrahydronaphthyridine Scaffold
| ¹H NMR (500 MHz, DMSO-d₆) | ¹³C NMR (126 MHz, DMSO-d₆) |
| Chemical Shift (δ, ppm) | Chemical Shift (δ, ppm) |
| 7.7-7.8 (m, 1H) | 173.5 |
| 7.7 (bs, 1H) | 162.5 |
| 7.1 (d, 1H) | 154.8 |
| 6.7 (d, 1H) | 152.8 |
| 5.2 (s, 0.5H) | 138.8 |
| 5.1 (s, 0.5H) | 121.1 |
| 3.8 (s, 3H) | 108.8 |
| 3.7-3.8 (m, 2H) | 80.0 |
| 2.8-2.9 (m, 1H) | 57.7 |
| 2.7-2.8 (m, 1H) | 53.5 |
| 1.4 (d, 9H) | 31.7 |
| 28.5 |
Note: The data presented is for a related tetrahydronaphthyridine compound and serves as an illustrative example.[1] Actual chemical shifts for this compound will vary.
Mass Spectrometry (MS) for Molecular Weight Determination
Application Note:
Mass spectrometry is used to determine the molecular weight of a compound by measuring its mass-to-charge ratio (m/z). High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition. Electrospray ionization (ESI) is a suitable ionization technique for this class of compounds.
Experimental Protocol:
-
Instrumentation: A mass spectrometer with an ESI source, such as a time-of-flight (TOF) or Orbitrap analyzer for high-resolution measurements.
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Ionization Mode: Use positive ion mode to detect the protonated molecule [M+H]⁺.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500).
Data Presentation:
Table 3: High-Resolution Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₈H₁₀N₂O |
| Exact Mass (Calculated) | 150.0793 |
| Observed [M+H]⁺ (m/z) | 151.0866 |
| Mass Accuracy (ppm) | < 5 ppm |
Note: The calculated exact mass is for the neutral molecule, while the observed m/z is for the protonated species.
Visualizations
Caption: Experimental workflow for the synthesis and analytical characterization of this compound.
Caption: Logical flow for the development of an HPLC analytical method.
References
Application Notes and Protocols for the In Vitro Evaluation of 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Data Presentation
The following table summarizes the in vitro cytotoxic activity of a series of naphthyridine derivatives against various human cancer cell lines. This data is presented as a representative example to guide the evaluation of novel 5,6,7,8-tetrahydro-1,6-naphthyridin-3-ol derivatives. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cell population.
Table 1: Cytotoxic Activity of Naphthyridine Derivatives against Human Cancer Cell Lines.
| Compound ID | HeLa (Cervical Cancer) IC50 (µM)[1] | HL-60 (Leukemia) IC50 (µM)[1] | PC-3 (Prostate Cancer) IC50 (µM)[1] |
| 1 | >100 | 102.9 | 124.6 |
| 2 | 89.5 | 65.8 | 98.7 |
| 3 | 78.2 | 45.1 | 65.4 |
| 4 | 55.1 | 23.6 | 42.1 |
| 5 | 15.8 | 7.8 | 19.7 |
| 6 | 95.3 | 88.4 | 101.2 |
| 7 | 42.1 | 19.5 | 35.8 |
| 8 | 33.6 | 15.2 | 28.4 |
| 9 | 25.4 | 10.1 | 18.9 |
| 10 | 10.2 | 4.5 | 12.3 |
| 11 | 18.7 | 8.2 | 15.6 |
| 12 | 8.9 | 3.1 | 10.4 |
| 13 | 5.4 | 1.8 | 7.8 |
| 14 | 2.1 | 0.8 | 4.2 |
| 15 | 1.2 | 0.4 | 2.7 |
| 16 | 0.7 | 0.1 | 5.1 |
| Colchicine (Reference) | 23.6 | 7.8 | 19.7 |
Note: The data presented is for a series of 2-phenyl-1,8-naphthyridin-4-one derivatives and is intended to serve as a representative example.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the cytotoxic effects of this compound derivatives on cultured human cancer cell lines.[1]
Materials:
-
Human cancer cell lines (e.g., HeLa, HL-60, PC-3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well flat-bottom plates
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest exponentially growing cells and determine the cell concentration using a hemocytometer.
-
Seed the cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in complete medium. The final DMSO concentration should not exceed 0.5% (v/v).
-
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plates for an additional 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from the wells.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plates for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) × 100
-
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
In Vitro Kinase Inhibition Assay
This protocol provides a general framework for evaluating the inhibitory activity of this compound derivatives against a specific protein kinase. The choice of kinase, substrate, and detection method will depend on the specific research question.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
Kinase reaction buffer (typically contains Tris-HCl, MgCl₂, DTT)
-
ATP (Adenosine triphosphate)
-
This compound derivatives (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, phosphospecific antibody)
-
96-well or 384-well plates (low-volume, white plates for luminescence assays)
-
Plate reader (luminescence or fluorescence capability, depending on the detection method)
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the purified kinase in an appropriate buffer.
-
Prepare a stock solution of the substrate.
-
Prepare a stock solution of ATP. The final concentration in the assay should be close to the Km value for the specific kinase, if known.
-
Prepare serial dilutions of the test compounds in DMSO.
-
-
Assay Setup:
-
In a multi-well plate, add the following components in order:
-
Kinase reaction buffer
-
Test compound or vehicle (DMSO)
-
Purified kinase
-
-
Incubate for 10-15 minutes at room temperature to allow for compound binding to the kinase.
-
-
Initiation of Kinase Reaction:
-
Initiate the reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Detection of Kinase Activity:
-
Stop the reaction and detect the kinase activity using a suitable method. For example, if using the ADP-Glo™ Kinase Assay:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP and then to a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizations
Experimental Workflow for In Vitro Cytotoxicity Screening
Caption: Workflow for determining the in vitro cytotoxicity of test compounds using the MTT assay.
Hypothetical Signaling Pathway for a Kinase Inhibitor
Caption: A hypothetical MAPK/ERK signaling pathway that can be targeted by kinase inhibitors.
References
Large-scale synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol
An Application Note and Protocol for the Large-Scale Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is a crucial pharmacophore found in a variety of biologically active molecules.[1] This application note provides a detailed, scalable, and chromatography-free synthetic protocol for this compound, a key intermediate for drug discovery and development. The presented synthesis is designed for large-scale production, addressing the common challenges of yield, purity, and cost-effectiveness in pharmaceutical manufacturing.
Introduction
This compound is a valuable building block in medicinal chemistry, primarily utilized in the research and development of novel therapeutics. Its structural features make it an important intermediate for synthesizing compounds targeting a range of diseases. The broader family of 5,6,7,8-tetrahydro-1,6-naphthyridines has been identified as a core scaffold in potent and selective inverse agonists of the Retinoid-related orphan receptor γt (RORγt), which are being investigated for the treatment of autoimmune diseases.[1] The synthesis of tetrahydronaphthyridines, however, has been historically underdeveloped, with many existing methods not being amenable to large-scale production due to low yields, the need for chromatographic purification, and the use of hazardous reagents.[1]
This document outlines a robust and efficient multi-step synthesis of this compound, adapted from a reported scalable synthesis of a related scaffold.[1] The protocol is designed to be implemented in a manufacturing setting, emphasizing operational simplicity and cost-effectiveness.
Proposed Synthetic Pathway
The proposed large-scale synthesis of this compound is a four-step process commencing from 2-chloro-5-nitropyridine. The key transformations include a Heck-type vinylation, a reductive cyclization to form the dihydronaphthyridine ring, an asymmetric transfer hydrogenation to yield the tetrahydro-1,6-naphthyridine core, and a final reduction of the nitro group followed by diazotization and hydrolysis to install the hydroxyl group.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 2-Ethenyl-5-nitropyridine
This step employs a palladium-catalyzed Heck-type vinylation of 2-chloro-5-nitropyridine with ethylene gas. This method is atom-economical and avoids the use of vinyl stannanes or boronic acids.[1]
Protocol:
-
To a high-pressure reactor, add 2-chloro-5-nitropyridine (1.0 eq), palladium(II) acetate (0.02 eq), and tri(o-tolyl)phosphine (0.04 eq).
-
Add N,N-dimethylformamide (DMF) (5 vol) and triethylamine (1.5 eq).
-
Pressurize the reactor with ethylene gas (10 bar).
-
Heat the reaction mixture to 120 °C and stir for 12 hours.
-
Cool the reaction mixture to room temperature and vent the excess ethylene.
-
Add water (10 vol) to the reaction mixture to precipitate the product.
-
Filter the solid, wash with water (2 x 5 vol), and dry under vacuum at 50 °C to afford 2-ethenyl-5-nitropyridine as a yellow solid.
| Parameter | Value |
| Starting Material | 2-Chloro-5-nitropyridine |
| Yield | 92% |
| Purity (HPLC) | >98% |
Step 2: Synthesis of 7-Nitro-5,6-dihydronaphthyridine
This step involves a reductive cyclization of 2-ethenyl-5-nitropyridine.
Protocol:
-
To a stirred solution of 2-ethenyl-5-nitropyridine (1.0 eq) in ethanol (10 vol), add sodium borohydride (1.2 eq) portion-wise at 0 °C.
-
After the addition is complete, warm the reaction mixture to room temperature and stir for 4 hours.
-
Add aqueous ammonia (25% solution, 5 vol) and stir for an additional 8 hours.
-
The product will precipitate from the reaction mixture.
-
Filter the solid, wash with cold ethanol (2 x 3 vol), and dry under vacuum at 40 °C to give 7-nitro-5,6-dihydronaphthyridine.
| Parameter | Value |
| Starting Material | 2-Ethenyl-5-nitropyridine |
| Yield | 85% |
| Purity (HPLC) | >97% |
Step 3: Synthesis of 7-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine
An asymmetric transfer hydrogenation reduces the dihydronaphthyridine to the corresponding tetrahydronaphthyridine. This step is crucial for establishing the stereochemistry if required for downstream applications. For the synthesis of the achiral target, a non-chiral catalyst can be used.
Protocol:
-
To a degassed solution of 7-nitro-5,6-dihydronaphthyridine (1.0 eq) in isopropanol (10 vol), add formic acid (2.0 eq) and triethylamine (2.0 eq).
-
Add RuCl(p-cymene)[(R,R)-Ts-DPEN] (0.005 eq) as the catalyst.
-
Heat the reaction mixture to 80 °C and stir for 18 hours.
-
Cool the mixture to room temperature and concentrate under reduced pressure.
-
Add water (10 vol) and extract the product with ethyl acetate (3 x 10 vol).
-
Combine the organic layers, wash with brine (1 x 5 vol), dry over sodium sulfate, and concentrate to dryness to yield 7-nitro-5,6,7,8-tetrahydro-1,6-naphthyridine.
| Parameter | Value |
| Starting Material | 7-Nitro-5,6-dihydronaphthyridine |
| Yield | 95% |
| Purity (HPLC) | >99% |
| Enantiomeric Excess | >99% (if chiral catalyst is used) |
Step 4: Synthesis of this compound
The final step involves the reduction of the nitro group to an amine, followed by diazotization and hydrolysis to furnish the target hydroxyl group.
Protocol:
-
Nitro Reduction: Dissolve 7-nitro-5,6,7,8-tetrahydro-1,6-naphthyridine (1.0 eq) in ethanol (10 vol) and add 10% Pd/C (0.05 eq).
-
Hydrogenate the mixture under a hydrogen atmosphere (5 bar) at room temperature for 6 hours.
-
Filter the catalyst through a pad of celite and concentrate the filtrate to obtain 5,6,7,8-tetrahydro-1,6-naphthyridin-7-amine.
-
Diazotization and Hydrolysis: Dissolve the crude amine in 2 M sulfuric acid (10 vol) at 0 °C.
-
Add a solution of sodium nitrite (1.1 eq) in water (2 vol) dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Heat the reaction mixture to 80 °C and maintain for 2 hours.
-
Cool to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 10 vol).
-
Combine the organic layers, dry over sodium sulfate, and concentrate to give this compound. The product can be further purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes.
| Parameter | Value |
| Starting Material | 7-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine |
| Overall Yield (2 steps) | 70% |
| Purity (HPLC) | >98% |
Advantages of the Proposed Large-Scale Synthesis
This synthetic route offers several advantages for large-scale production, making it a preferred method for industrial applications.
Caption: Key advantages of the proposed large-scale synthesis.
Conclusion
The protocol detailed in this application note presents a practical and efficient method for the large-scale synthesis of this compound. By leveraging a modern, scalable synthetic strategy, this process overcomes many of the limitations of previously reported methods. The high yields, avoidance of column chromatography, and use of readily available starting materials make this an economically viable route for the production of this important pharmaceutical intermediate. This will undoubtedly facilitate further research and development of novel therapeutics based on the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold.
References
Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting structure-activity relationship (SAR) studies on derivatives of 5,6,7,8-tetrahydro-1,6-naphthyridin-3-ol. This scaffold has emerged as a promising starting point for the development of novel therapeutics, particularly targeting protein kinases and nuclear receptors. This document outlines synthetic strategies, detailed experimental protocols for biological evaluation, and data presentation formats to facilitate the systematic exploration of this chemical space.
Introduction
The 5,6,7,8-tetrahydro-1,6-naphthyridine core is a valuable heterocyclic scaffold in medicinal chemistry. Its rigid, three-dimensional structure provides a unique framework for presenting pharmacophoric features in a defined spatial arrangement. The 3-hydroxy substituent, in particular, offers a key interaction point, potentially acting as a hydrogen bond donor or acceptor, which can be crucial for target engagement. SAR studies on this scaffold are essential to understand how modifications to the core and its substituents impact biological activity, selectivity, and pharmacokinetic properties.
Potential therapeutic applications for derivatives of this scaffold include, but are not limited to:
-
Oncology: Inhibition of protein kinases such as Cyclin-Dependent Kinase 5 (CDK5) and Aurora Kinases, which are often dysregulated in cancer.
-
Autoimmune Diseases: Modulation of nuclear receptors like the Retinoid-related Orphan Receptor gamma t (RORγt), a key regulator of T helper 17 (Th17) cell differentiation implicated in various inflammatory conditions.[1]
Synthesis of the this compound Scaffold
A key publication details the asymmetric synthesis of a more complex derivative, TAK-828F, which is a potent RORγt inverse agonist.[1] This synthesis involves a Pictet-Spengler reaction to form the tetrahydronaphthyridine core.[1] Researchers can adapt such methodologies to introduce the desired 3-hydroxy functionality.
General Synthetic Workflow:
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Tetrahydronaphthyridine Synthesis
Welcome to the technical support center for the synthesis of tetrahydronaphthyridines. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on optimizing reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for constructing the tetrahydronaphthyridine core?
A1: Several effective strategies exist, each with its own advantages. Key methods include:
-
Metal-Catalyzed Cyclizations: Cobalt-catalyzed [2+2+2] cyclizations of alkynes and nitriles are effective for producing various tetrahydronaphthyridine isomers.[1] Palladium-catalyzed methods, such as the Buchwald-Hartwig C-N coupling, are also widely used for the final intramolecular cyclization step.[2]
-
Photoredox-Catalyzed Reactions: A modular approach involves a photoredox-catalyzed hydroaminoalkylation (HAA) of halogenated vinylpyridines, followed by an intramolecular N-arylation (either SNAr or a palladium-catalyzed coupling) to form the ring system.[2]
-
Pictet-Spengler Reaction: This classical reaction and its modern variants provide a direct route to tetrahydro-β-carboline analogues and can be adapted for tetrahydronaphthyridines, especially using electron-poor pyridines that are unsuitable for polar reactions.[3][4][5]
-
Ruthenium-Catalyzed Hydrogen Transfer: An atom-economical method uses a ruthenium catalyst to synthesize 1,2,3,4-tetrahydronaphthyridines from o-aminopyridyl methanols and alcohols, producing water as the only byproduct.
Q2: How do I select the appropriate catalyst for my synthesis?
A2: Catalyst selection is critical and depends on the chosen synthetic route. For [2+2+2] cyclizations, cobalt catalysts like CpCo(CO)₂, CpCo(COD), and InCo(COD) have shown comparable and high yields.[1] For C-N bond-forming cyclizations, palladium catalysts combined with specific ligands (e.g., BrettPhos, DPE-Phos) are crucial for achieving high efficiency.[6][7] For Pictet-Spengler reactions, both traditional Brønsted/Lewis acids and modern halogen-bond catalysts can be effective.[3][8]
Troubleshooting Guide
Problem 1: Low Reaction Yield
Question: My reaction is resulting in a low yield of the desired tetrahydronaphthyridine. What are the potential causes and how can I improve it?
Answer: Low yields can arise from several factors. Systematically investigating the following areas is the best approach.
-
Suboptimal Catalyst Performance:
-
Cause: The chosen catalyst may have low activity for your specific substrate, or the catalyst loading may be insufficient. Some catalysts are also sensitive to air and moisture.
-
Solution: Screen a panel of catalysts and ligands. For instance, in cobalt-catalyzed cyclizations, CpCo(CO)₂ is often preferred for its stability and ease of handling compared to CpCo(COD).[1] Increasing the catalyst loading from 10 mol% to 20 mol% can also improve yields, though this may not always be cost-effective.[1] Ensure all reactions involving air-sensitive catalysts are performed under an inert atmosphere (e.g., Argon or Nitrogen).
-
-
Inefficient Reaction Conditions:
-
Cause: The reaction temperature, time, or solvent may not be optimal.
-
Solution: Conduct optimization studies. For instance, microwave irradiation has been shown to significantly improve yields and reduce reaction times in cobalt-catalyzed [2+2+2] cyclizations compared to conventional heating.[1] If you are performing a Pictet-Spengler reaction, starting with milder conditions (e.g., lower temperature) and gradually increasing it can prevent the decomposition of sensitive starting materials.
-
-
Side Reactions and Byproduct Formation:
-
Cause: Polymerization of vinylpyridine starting materials is a common side reaction.[2] In multi-component reactions, the order of reagent addition can favor undesired pathways.
-
Solution: Ensure high purity of starting materials, as impurities can initiate polymerization. For multi-step sequences, isolating the intermediate before the final cyclization can sometimes prevent side reactions. Adjusting the order of reagent addition can also be beneficial.
-
-
Poor Reactivity of Starting Materials:
-
Cause: Electron-withdrawing groups on the pyridine ring can decrease its nucleophilicity, making cyclization difficult.[8]
-
Solution: For substrates with reduced reactivity, you may need to switch to a more powerful catalytic system. For example, if an SNAr cyclization is failing, a palladium-catalyzed Buchwald-Hartwig amination might be more effective.[2]
-
Problem 2: Poor Regioselectivity
Question: My reaction is producing a mixture of regioisomers. How can I improve the selectivity?
Answer: Achieving high regioselectivity is a common challenge, particularly with unsymmetrical starting materials.
-
Cause: In reactions like the Pictet-Spengler or [2+2+2] cyclizations with unsymmetrical alkynes, the electronic and steric properties of the substituents determine the site of reaction.
-
Solution:
-
Steric Control: In cobalt-catalyzed cyclizations with unsymmetrical alkynes, the bulkier substituent typically prefers to be adjacent to the ring nitrogen in the final product, which can be used to predict and control the outcome.[1]
-
Strategic Choice of Isomers: Modern synthetic approaches allow for a modular synthesis of different tetrahydronaphthyridine isomers (1,5-THN, 1,6-THN, 1,7-THN, 1,8-THN) by starting with the appropriate halogenated vinylpyridine isomer, providing a high degree of control over the final product's regiochemistry.[2]
-
Problem 3: Difficulty with Product Purification
Question: I am struggling to purify my final tetrahydronaphthyridine product from the reaction mixture.
Answer: Purification can be challenging due to similar polarities of the product and byproducts or starting materials.
-
Cause: The crude product may contain unreacted starting materials, catalyst residues, and closely related side products.
-
Solution:
-
Chromatography: Automated flash column chromatography on silica gel is a standard and effective method. A gradient elution system (e.g., petroleum ether to ethyl acetate) is often successful.[2]
-
Scavenger Resins: For parallel synthesis or to remove specific impurities, scavenger resins can be highly effective. For example, an isocyanate resin (MP-NCO) can be used to remove small amounts of unreacted amine starting material.[8]
-
Crystallization: If the product is a solid, recrystallization from an appropriate solvent system can be a highly effective method for achieving high purity.
-
Data Presentation: Catalyst System Comparison
The selection of a catalyst system is a critical parameter influencing the outcome of the synthesis. Below is a comparison of different cobalt catalysts for the [2+2+2] cyclization of a propargylaminonitrile with diphenylacetylene.[1]
| Entry | Catalyst | Catalyst Loading (mol %) | Temperature (°C) | Time (min) | Yield (%) |
| 1 | CpCo(CO)₂ | 20 | 150 | 15 | 69 |
| 2 | CpCo(COD) | 20 | 150 | 15 | 68 |
| 3 | InCo(COD) | 20 | 150 | 15 | 67 |
| 4 | CpCo(CO)₂ | 10 | 150 | 15 | 60 |
All reactions were performed under microwave irradiation in chlorobenzene.[1]
Experimental Protocols
Protocol: Cobalt-Catalyzed Intramolecular [2+2+2] Cyclization
This protocol is adapted from a procedure for synthesizing tetrahydro-2,5-naphthyridines.[1]
Materials:
-
Cyclization Precursor (e.g., dialkynylnitrile)
-
CpCo(CO)₂ (20 mol %)
-
Anhydrous Chlorobenzene (Solvent)
-
Microwave Reactor Vials
Procedure:
-
Preparation: In a glovebox or under an inert atmosphere, add the cyclization precursor (1.0 equiv) to a dry microwave reactor vial.
-
Solvent Addition: Add anhydrous chlorobenzene to dissolve the precursor to a suitable concentration (e.g., 0.1 M).
-
Catalyst Addition: Add the cobalt catalyst, CpCo(CO)₂ (0.20 equiv), to the vial.
-
Sealing: Securely seal the vial with a cap.
-
Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at a constant internal temperature of 180°C for 15 minutes with a power of 300 W.[1]
-
Work-up: After cooling to room temperature, concentrate the reaction mixture in vacuo.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure tetrahydronaphthyridine product.
Visualizations
Experimental Workflow
Caption: General experimental workflow for tetrahydronaphthyridine synthesis.
Troubleshooting Flowchart: Low Product Yield
Caption: A logical flowchart for troubleshooting low reaction yields.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Halogen bond-catalyzed Pictet–Spengler reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. organicreactions.org [organicreactions.org]
- 5. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stereoselective Synthesis of Tetrahydrofurans via the Palladium-Catalyzed Reaction of Aryl Bromides with γ-Hydroxy Alkenes: Evidence for an Unusual Intramolecular Olefin Insertion into a Pd(Ar)(OR) Intermediate [organic-chemistry.org]
- 7. Palladium-Catalyzed Intramolecular C–H Difluoroalkyation: The Synthesis of Substituted 3,3-Difluoro-2-oxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,2,3,4-Tetrahydro-1,5-naphthyridines and related heterocyclic scaffolds: Exploration of suitable chemistry for library development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridin-3-ol. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and help overcome low yields in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My overall yield for the synthesis of this compound is very low. What are the most likely causes?
A1: Low overall yields in the synthesis of this compound are a common issue and can often be attributed to challenges in the key cyclization step or subsequent deprotection. The synthesis of tetrahydronaphthyridines is known to be underdeveloped, and established routes can be sensitive to reaction conditions.[1] Two common strategies for constructing the core structure are the Pictet-Spengler reaction and an intramolecular Heck reaction. Both have known limitations that can lead to low yields. For instance, a reported Pictet-Spengler approach to a related scaffold had a poor overall yield of 3.6% over 12 steps.[1]
To troubleshoot, it is crucial to identify the problematic step by monitoring the reaction progress and purity of intermediates using techniques like TLC or LC-MS.
Q2: I am attempting a Pictet-Spengler reaction to form the tetrahydronaphthyridine ring, but the yield is poor. How can I optimize this step?
A2: The Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by acid-catalyzed ring closure, can be challenging with less nucleophilic aromatic rings like pyridine.[2] Several factors critically influence the reaction's success:
-
Acid Catalyst and Concentration: The choice and amount of acid are crucial. Strong acids like HCl or TFA are often used, but their concentration needs to be optimized. Too much acid can lead to side reactions, while too little may result in an incomplete reaction.
-
Solvent: The solvent choice can impact the solubility of reactants and the stability of the iminium ion intermediate. Protic solvents are traditionally used, but aprotic solvents have sometimes shown superior yields.[2]
-
Temperature and Reaction Time: Higher temperatures can accelerate the reaction but may also promote the formation of byproducts. It is advisable to perform the reaction at the lowest temperature that allows for a reasonable reaction rate and to monitor the progress to avoid prolonged reaction times that can lead to degradation.
-
Purity of Starting Materials: Ensure that the β-pyridylethylamine and the aldehyde/ketone are pure and free of moisture, as impurities can interfere with the reaction.
A systematic optimization of these parameters is recommended. Below is a table summarizing the optimization of a related Pictet-Spengler reaction, which can serve as a starting point for your system.[3]
Q3: My intramolecular Heck reaction for the cyclization step is giving a low yield. What are the key parameters to investigate?
A3: The intramolecular Heck reaction is a powerful tool for forming cyclic compounds, but its efficiency is dependent on several factors:[4]
-
Catalyst and Ligand: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand is critical. The ligand influences the stability and reactivity of the palladium complex.
-
Base: An appropriate base is required to neutralize the HX generated during the catalytic cycle. Common bases include triethylamine, potassium carbonate, and silver salts, which can also influence the reaction pathway.[4]
-
Solvent: The polarity and coordinating ability of the solvent can affect the catalyst's activity and stability.
-
Substrate Purity: Impurities in the starting material can poison the catalyst. Ensure the precursor is thoroughly purified.
Q4: I am observing the formation of multiple side products during the synthesis. What are the common side reactions and how can they be minimized?
A4: The formation of side products is a common cause of low yields. In the context of this compound synthesis, potential side reactions include:
-
Over-reduction or Aromatization: During the reduction of a dihydronaphthyridine intermediate, over-reduction to a decahydronaphthyridine or oxidation to the fully aromatic naphthyridine can occur. Careful selection of the reducing agent and reaction conditions is necessary.
-
Formation of Isomers: In some cyclization reactions, the formation of regioisomers is possible depending on the substitution pattern of the starting materials.
-
Polymerization: Reactive starting materials or intermediates may polymerize under the reaction conditions, especially at elevated temperatures.
To minimize these side reactions, consider optimizing the reaction temperature, using a more dilute reaction mixture, and ensuring an inert atmosphere if sensitive reagents are used.
Q5: The final deprotection of a methoxy group to yield the target 3-hydroxy functionality is proving difficult. What conditions should I try?
A5: If you are synthesizing a methoxy-substituted precursor, the final deprotection step can be challenging. Common reagents for cleaving aryl methyl ethers include strong acids like HBr or Lewis acids such as BBr₃. These reagents can sometimes lead to decomposition of the desired product. A variety of milder methods have been developed and may be more suitable for complex heterocyclic systems. It is advisable to screen a range of deprotection conditions on a small scale to identify the optimal method for your specific substrate.
Data Presentation
Table 1: Optimization of a Pictet-Spengler Reaction for a Related Tetrahydrofuropyridine Synthesis[3]
This data can be used as a guide for optimizing the acid catalyst, solvent, temperature, and reaction time for the Pictet-Spengler cyclization step.
| Entry | Solvent | Acid (equivalents) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | CH₃CN | HCl (2.0) | 50 | 1.5 | 26 |
| 2 | CH₃CN | HCl (1.0) | 50 | 5.5 | 53 |
| 3 | Toluene | HCl (1.0) | 70 | 2 | 58 |
| 4 | Acetic Acid | HCl (2.0) | 70 | 3.5 | 48 |
| 5 | Acetic Acid | HCl (2.0) | 70 | 5 | 67 |
Experimental Protocols
Protocol 1: General Procedure for Pictet-Spengler Cyclization
This is a general procedure and may require optimization for the specific synthesis of this compound.
-
Dissolve the β-pyridylethylamine derivative (1.0 eq) in the chosen solvent (e.g., toluene, acetic acid).
-
Add the aldehyde or ketone (1.0-1.2 eq).
-
Add the acid catalyst (e.g., HCl, TFA) in the desired amount.
-
Heat the reaction mixture to the desired temperature (e.g., 70-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a suitable base (e.g., saturated NaHCO₃ solution) until the pH is neutral or slightly basic.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Intramolecular Heck Reaction
This is a general procedure and requires careful optimization of the catalyst, ligand, base, and solvent for the specific substrate.
-
To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (e.g., Pd(OAc)₂, 2-10 mol%), the phosphine ligand (e.g., PPh₃, BINAP, 4-20 mol%), and the base (e.g., K₂CO₃, Et₃N, 1.5-2.0 eq).
-
Add the appropriate anhydrous solvent (e.g., DMF, acetonitrile, toluene).
-
Add the vinyl or aryl halide precursor (1.0 eq).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture to remove any solids and wash with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Synthetic routes to the tetrahydronaphthyridine core.
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol Isomers
Welcome to the technical support center for the purification of 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol and its isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges during the purification of these and similar polar, basic heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound isomers?
A1: The primary challenges stem from the inherent properties of the molecule and the potential for multiple isomeric forms. These include:
-
High Polarity: The presence of the hydroxyl group and two nitrogen atoms makes the molecule highly polar, which can lead to poor retention on standard reversed-phase HPLC columns and streaking on silica gel.
-
Basic Nature: The nitrogen atoms in the naphthyridine core are basic, which can cause strong interactions with acidic silanol groups on silica-based stationary phases, leading to peak tailing in chromatography.
-
Isomer Similarity: Positional isomers (e.g., hydroxyl group at a different position) and stereoisomers (if a chiral center is present) often have very similar physicochemical properties, such as polarity and solubility, making them difficult to separate by conventional techniques.
Q2: What types of isomers might be encountered during the synthesis of this compound?
A2: Depending on the synthetic route, you may encounter:
-
Positional Isomers: If the synthesis is not completely regioselective, isomers with the hydroxyl group at other positions on the aromatic ring could be formed. Additionally, isomers of the tetrahydronaphthyridine core itself (e.g., 1,7-naphthyridine vs. 1,6-naphthyridine) could be present as impurities if starting materials are not pure.
-
Stereoisomers: If the synthesis creates a chiral center (for instance, at one of the carbon atoms in the saturated ring), a racemic mixture of enantiomers will be produced unless an asymmetric synthesis is employed.
Q3: Which chromatographic technique is generally most suitable for separating these isomers?
A3: Both High-Performance Liquid Chromatography (HPLC)/Ultra-High-Performance Liquid Chromatography (UHPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for isomer separation.
-
HPLC/UHPLC: Reversed-phase HPLC with specialized stationary phases (e.g., phenyl-hexyl, embedded polar group) or Hydrophilic Interaction Liquid Chromatography (HILIC) can be effective for polar compounds. For stereoisomers, chiral HPLC is a standard approach.
-
SFC: This technique is often faster and uses less organic solvent than HPLC.[1] It has proven to be highly effective for the separation of both chiral and achiral isomers, including polar and basic compounds.[1][2]
Q4: Can recrystallization be used to separate isomers of this compound?
A4: Recrystallization can be a very effective method for purification, especially on a larger scale.[3] Its success depends on finding a solvent system where the desired isomer has significantly different solubility from the impurities, including other isomers, at different temperatures. This often requires screening a wide range of solvents and solvent mixtures. For compounds with basic nitrogens, forming a salt (e.g., hydrochloride or tartrate) can sometimes improve the crystallization properties and aid in separation.[4]
Troubleshooting Guides
HPLC/UHPLC Purification
Issue 1: Poor Peak Shape (Tailing) for All Peaks
-
Possible Cause: A common reason for tailing of all peaks is a partial blockage of the column inlet frit, which distorts the sample flow.[5]
-
Solution:
-
Reverse-flush the column (check manufacturer's instructions first). This can dislodge particulates from the frit.[5]
-
If backflushing doesn't work, the column may need to be replaced.[5]
-
To prevent recurrence, filter all samples and mobile phases, and consider installing an in-line filter before the column.[5]
-
Issue 2: Peak Tailing for the Target Compound(s) Only
-
Possible Cause: For basic compounds like tetrahydronaphthyridinols, peak tailing is often due to secondary interactions between the basic nitrogen atoms and acidic residual silanol groups on the silica-based stationary phase.[6]
-
Solutions:
-
Mobile Phase Modification: Add a basic modifier like triethylamine (TEA) or ammonia (typically 0.1%) to the mobile phase to saturate the active silanol sites.[7]
-
Lower pH: If the compound is stable, operating at a low pH (e.g., using formic acid or trifluoroacetic acid) will protonate the basic nitrogens and the silanols, reducing unwanted interactions.
-
High pH: Alternatively, using a high-pH stable column (e.g., hybrid silica) with a basic mobile phase (e.g., pH 10 with ammonium hydroxide) can deprotonate the silanol groups, also reducing tailing.[6]
-
Change Stationary Phase: Use a column with a less acidic stationary phase, such as one with end-capping or a polymer-based column.
-
Issue 3: Poor Resolution of Isomers
-
Possible Cause: The chosen stationary and mobile phases do not provide sufficient selectivity for the subtle differences between the isomers.
-
Solutions:
-
Optimize Mobile Phase: Vary the organic modifier (e.g., switch from acetonitrile to methanol or vice-versa) and the mobile phase pH.
-
Change Stationary Phase: For positional isomers, try columns that offer different separation mechanisms, such as phenyl, pentafluorophenyl (PFP), or cyano phases, which can provide π-π or dipole-dipole interactions.
-
For Enantiomers: A chiral stationary phase (CSP) is required. Screen a variety of chiral columns (e.g., polysaccharide-based, protein-based) to find one that provides selectivity.
-
Reduce Temperature: Lowering the column temperature can sometimes enhance the separation between isomers.
-
Supercritical Fluid Chromatography (SFC) Purification
Issue 1: Poor Peak Shape or Broad Peaks
-
Possible Cause: The sample solvent may be too strong, or the modifier may not be optimal.
-
Solutions:
-
Sample Solvent: Dissolve the sample in a weak solvent or the initial mobile phase if possible.
-
Modifier/Additive: For basic compounds, adding a basic additive like diethylamine or ammonia to the co-solvent can significantly improve peak shape.
-
Stationary Phase: Some stationary phases are specifically designed for polar or basic compounds in SFC (e.g., 2-ethylpyridine).[8]
-
Issue 2: Inadequate Separation of Isomers
-
Possible Cause: The primary factor in SFC separations is the choice of the stationary phase.[9]
-
Solutions:
-
Column Screening: Screen a diverse set of columns, including both chiral and achiral phases with different functionalities.
-
Co-solvent Optimization: Test different alcohol co-solvents (e.g., methanol, ethanol, isopropanol) as they can significantly alter selectivity.
-
Optimize Temperature and Pressure: Lowering the temperature and increasing the backpressure can increase mobile phase density and sometimes improve resolution.[9]
-
Recrystallization
Issue 1: Compound "Oils Out" Instead of Crystallizing
-
Possible Cause: The solution is too supersaturated, or the cooling rate is too fast. The boiling point of the solvent may also be higher than the melting point of the solute.
-
Solutions:
-
Add More Solvent: Add a small amount of hot solvent to the oiled-out mixture to achieve a clear solution, then allow it to cool more slowly.
-
Slower Cooling: Insulate the flask to ensure a gradual temperature drop.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid to induce nucleation.
-
Seed Crystals: Add a tiny crystal of the pure compound to the cooled solution.
-
Issue 2: No Crystals Form Upon Cooling
-
Possible Cause: The solution is not sufficiently saturated, or nucleation has not been initiated.
-
Solutions:
-
Evaporate Solvent: Gently heat the solution to boil off some of the solvent to increase the concentration.
-
Induce Crystallization: Try scratching the flask or adding a seed crystal.
-
Cool to a Lower Temperature: Use an ice bath or refrigerator to further decrease the solubility.
-
Issue 3: Isomers Co-crystallize
-
Possible Cause: The isomers have very similar solubilities and crystal lattice energies.
-
Solutions:
-
Solvent Screening: Test a wide variety of solvents with different polarities and hydrogen bonding capabilities. A solvent that has a specific interaction with one isomer over the other may be effective.
-
Multiple Recrystallizations: A single recrystallization may not be sufficient. It may be necessary to perform multiple recrystallizations to achieve high purity.[10]
-
Salt Formation: Convert the basic naphthyridinol isomers into different salts (e.g., using chiral or achiral acids). The resulting diastereomeric or different salts may have significantly different solubilities, allowing for separation by recrystallization.[4]
-
Data Presentation
Table 1: Hypothetical Method Development Starting Points for Isomer Separation
| Parameter | HPLC Method (Reversed-Phase) | SFC Method (Chiral) | Recrystallization |
| Stationary Phase/Column | Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm) | Chiralpak AD-H (4.6 x 250 mm, 5 µm) | - |
| Mobile Phase/Solvent | A: 0.1% Formic Acid in WaterB: Acetonitrile | CO₂ / Methanol with 0.1% Diethylamine | Ethyl Acetate / Heptane |
| Gradient/Procedure | 5-95% B over 15 min | 10-40% Methanol over 10 min | Dissolve in hot EtOAc, add Heptane until cloudy, cool slowly |
| Flow Rate | 1.0 mL/min | 3.0 mL/min | - |
| Temperature | 30 °C | 40 °C | Start at ~75°C, cool to RT |
| Backpressure | ~150 bar | 150 bar | - |
| Hypothetical Resolution | 1.3 | 2.1 | - |
| Hypothetical Purity | >95% | >99% | >98% after 2 crops |
| Hypothetical Yield | ~70% | ~85% | ~60% (first crop) |
Experimental Protocols
Protocol 1: General HPLC/UHPLC Method Development for Positional Isomers
-
Sample Preparation: Dissolve the isomer mixture in the initial mobile phase or a compatible weak solvent (e.g., 95:5 Water:Acetonitrile) to a concentration of approximately 0.5 mg/mL.
-
Column Selection: Start with a column that offers alternative selectivity to C18, such as a Phenyl-Hexyl or a PFP column.
-
Initial Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
-
Initial Gradient:
-
Start with a broad gradient (e.g., 5% to 95% B over 15-20 minutes) to determine the approximate elution time of the isomers.
-
-
Optimization:
-
Adjust the gradient slope around the elution time of the isomers to improve resolution.
-
If peak shape is poor, add a basic modifier like TEA (0.1%) to the mobile phase (ensure the column is compatible).
-
Test methanol as the organic modifier (B) instead of acetonitrile, as this can significantly alter selectivity.
-
Protocol 2: General SFC Method Development for Chiral Isomers
-
Sample Preparation: Dissolve the racemic mixture in methanol or ethanol to a concentration of 1 mg/mL.
-
Column Screening: Screen a set of common chiral stationary phases (e.g., Chiralpak AD, AS, IC).
-
Initial Mobile Phase:
-
Supercritical CO₂
-
Co-solvent: Methanol
-
-
Initial Gradient:
-
Run a generic gradient from 5% to 50% methanol over 5-10 minutes.
-
-
Optimization:
-
Once a column showing some separation is identified, optimize the co-solvent. Test ethanol and isopropanol.
-
Add a basic additive (e.g., 0.1% diethylamine) to the co-solvent to improve the peak shape of the basic analytes.
-
Fine-tune the separation by adjusting the temperature and backpressure.
-
Protocol 3: General Recrystallization Screening for Isomer Purification
-
Solubility Testing:
-
Place ~10-20 mg of the isomer mixture into several test tubes.
-
Add a small amount (0.5 mL) of a different solvent to each tube (e.g., ethyl acetate, isopropanol, acetonitrile, toluene, water, heptane).
-
Observe solubility at room temperature.
-
Heat the insoluble samples to boiling and observe if they dissolve.
-
Allow the dissolved samples to cool to room temperature and then in an ice bath to see if crystals form.
-
An ideal single solvent will show low solubility at room temperature but high solubility when hot.
-
-
Two-Solvent System: If a good single solvent is not found, try a two-solvent system. Find a solvent in which the compound is soluble (e.g., methanol) and another in which it is insoluble but is miscible with the first (e.g., water or heptane).
-
Purification Procedure:
-
Dissolve the impure solid in a minimal amount of the hot, good solvent.
-
If using a two-solvent system, add the poor solvent dropwise to the hot solution until it just becomes cloudy. Add a drop or two of the good solvent to redissolve the precipitate.
-
Allow the solution to cool slowly and undisturbed to room temperature.
-
Cool further in an ice bath to maximize crystal yield.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent.
-
Dry the crystals and analyze their purity (e.g., by HPLC or melting point).
-
Visualizations
Caption: A general workflow for the purification of chemical isomers.
Caption: Decision tree for troubleshooting peak tailing in HPLC.
Caption: Comparison of HPLC and SFC for isomer separation.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. benchchem.com [benchchem.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. agilent.com [agilent.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. nacalai.com [nacalai.com]
- 9. waters.com [waters.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
Side product formation in the synthesis of tetrahydronaphthyridines
Welcome to the technical support center for the synthesis of tetrahydronaphthyridines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and side product formations encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Our troubleshooting guides are presented in a question-and-answer format to directly address specific issues you may encounter during the synthesis of tetrahydronaphthyridines.
FAQ 1: Low Yield in Pictet-Spengler Reaction for Tetrahydronaphthyridine Synthesis
Question: I am experiencing a low yield in my Pictet-Spengler synthesis of a tetrahydronaphthyridine derivative. What are the common causes and how can I improve the yield?
Answer:
Low yields in the Pictet-Spengler reaction for tetrahydronaphthyridine synthesis can arise from several factors, primarily related to the reaction conditions and the nature of the substrates. The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.
Common Causes and Solutions:
-
Suboptimal Reaction Conditions: The choice of acid catalyst, solvent, temperature, and reaction time is crucial for the success of the Pictet-Spengler reaction.
-
Troubleshooting: A systematic optimization of reaction conditions is recommended. This can involve screening different Brønsted or Lewis acids, varying the temperature, and monitoring the reaction progress over time to identify the optimal endpoint.
-
-
Incomplete Imine Formation: The reaction proceeds through an imine or iminium ion intermediate. Incomplete formation of this intermediate will directly impact the yield of the final product.
-
Troubleshooting: Ensure that the aldehyde or ketone is of high purity and used in the correct stoichiometric ratio. In some cases, pre-forming the imine before the addition of the acid catalyst can improve yields.
-
-
Side Reactions: Competing side reactions can consume starting materials and reduce the yield of the desired tetrahydronaphthyridine. One common side reaction is the formation of an aromatized naphthyridine byproduct, especially if the reaction is exposed to air or oxidizing agents.
-
Troubleshooting: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions. Careful selection of the acid catalyst and temperature can also help to suppress side product formation.
-
Experimental Protocol: Optimization of Pictet-Spengler Reaction Conditions
This protocol outlines a general procedure for optimizing the Pictet-Spengler reaction for the synthesis of a tetrahydronaphthyridine derivative.
Materials:
-
β-arylethylamine derivative (e.g., an aminopyridylethylamine)
-
Aldehyde or ketone
-
A selection of acid catalysts (e.g., trifluoroacetic acid (TFA), hydrochloric acid (HCl), p-toluenesulfonic acid (TsOH))
-
A selection of anhydrous solvents (e.g., dichloromethane (DCM), toluene, acetonitrile)
-
Inert gas supply (nitrogen or argon)
-
Standard laboratory glassware
Procedure:
-
Set up a series of parallel reactions in oven-dried flasks under an inert atmosphere.
-
To each flask, add the β-arylethylamine (1.0 eq) and the carbonyl compound (1.0-1.2 eq) dissolved in the chosen anhydrous solvent.
-
Add the selected acid catalyst (0.1-2.0 eq) to each flask.
-
Stir the reactions at the desired temperature (e.g., room temperature, 50 °C, reflux).
-
Monitor the progress of each reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reactions with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Analyze the crude product yields and purity by ¹H NMR or LC-MS to determine the optimal conditions.
Logical Relationship: Troubleshooting Low Yield in Pictet-Spengler Reaction
Caption: Troubleshooting workflow for low yields in the Pictet-Spengler reaction.
FAQ 2: Formation of Styrene Byproduct in Bischler-Napieralski Reaction
Question: I am attempting a Bischler-Napieralski reaction to synthesize a dihydronaphthyridine, but I am observing a significant amount of a styrene-like byproduct. What is causing this and how can I prevent it?
Answer:
The Bischler-Napieralski reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines and related heterocycles, which can be precursors to tetrahydronaphthyridines. The reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).[1][2][3][4]
A common and often problematic side reaction is the formation of a styrene derivative via a retro-Ritter reaction.[1][2] This occurs when the nitrilium ion intermediate, formed after dehydration of the amide, undergoes fragmentation instead of the desired intramolecular electrophilic aromatic substitution.
Mechanism of Side Product Formation:
The desired reaction pathway involves the cyclization of the nitrilium ion onto the aromatic ring. However, if the aromatic ring is not sufficiently electron-rich or if there is significant steric hindrance, the nitrilium ion can fragment, leading to the formation of a stable styrene derivative and a nitrile.
Troubleshooting Strategies:
-
Increase Aromatic Ring Nucleophilicity: The Bischler-Napieralski reaction works best with electron-rich aromatic systems. If your substrate has electron-withdrawing groups on the pyridine ring, this can disfavor the cyclization and promote the retro-Ritter reaction.
-
Solution: If possible, modify the substrate to include electron-donating groups on the pyridine ring to enhance its nucleophilicity.
-
-
Choice of Dehydrating Agent: The strength and nature of the dehydrating agent can influence the reaction outcome.
-
Solvent Effects: The choice of solvent can impact the equilibrium of the retro-Ritter reaction.
Reaction Pathway: Bischler-Napieralski Reaction and Retro-Ritter Side Reaction
Caption: Competing pathways in the Bischler-Napieralski reaction.
FAQ 3: Polymerization Side Reactions with Vinylpyridine Starting Materials
Question: I am using a vinylpyridine derivative in my synthesis of a tetrahydronaphthyridine, and I am getting a low yield of my desired product along with a significant amount of polymeric material. How can I prevent this?
Answer:
Vinylpyridines are versatile building blocks for the synthesis of various heterocyclic compounds, including tetrahydronaphthyridines. However, they are prone to polymerization, especially under certain reaction conditions, which can significantly lower the yield of the desired product.[6]
Causes of Polymerization:
-
Radical Polymerization: Vinylpyridines can undergo radical polymerization initiated by heat, light, or radical initiators.
-
Anionic Polymerization: The pyridine nitrogen can act as a nucleophile, initiating anionic polymerization of the vinyl group.
Troubleshooting Polymerization:
-
Purity of Vinylpyridine: Impurities in the vinylpyridine monomer can sometimes initiate polymerization.
-
Solution: Use freshly distilled or purified vinylpyridine for your reaction. It is also advisable to store vinylpyridines under refrigeration and in the dark.
-
-
Reaction Temperature: Higher reaction temperatures can promote polymerization.
-
Solution: If possible, run the reaction at a lower temperature.
-
-
Use of Inhibitors: Small amounts of radical inhibitors can be added to suppress polymerization.
-
Solution: Consider adding a radical inhibitor like butylated hydroxytoluene (BHT) to the reaction mixture. However, be mindful that the inhibitor should not interfere with the desired reaction.
-
-
Flow Chemistry: For reactions that are prone to polymerization, continuous flow synthesis can be a valuable technique. The short residence times and excellent heat and mass transfer in a flow reactor can help to minimize the formation of polymeric byproducts.[6]
Experimental Workflow: Minimizing Polymerization in Vinylpyridine Reactions
Caption: Workflow for troubleshooting polymerization of vinylpyridines.
Data Presentation
Table 1: Effect of Acid Catalyst on the Yield of a Tetrahydrofuro[3,2-c]pyridine via Pictet-Spengler Reaction
| Entry | Solvent | Acid (equiv) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | CH₃CN | HCl (1.0) | 50 | 5.5 | 53 |
| 2 | Toluene | HCl (1.0) | 70 | 2 | 58 |
| 3 | Dioxane | HCl (1.0) | 70 | 2 | 8 |
| 4 | Acetic Acid | HCl (2.0) | 70 | 5 | 67 |
| 5 | Acetic Acid | TsOH (2.0) | 70 | 30 | 11 |
Data adapted from a study on the synthesis of tetrahydrofuro[3,2-c]pyridines, which are structurally related to tetrahydronaphthyridines.[7]
Conclusion
The synthesis of tetrahydronaphthyridines can be a complex undertaking with the potential for various side reactions that can impact yield and purity. By understanding the underlying mechanisms of these side reactions and systematically troubleshooting the reaction conditions, it is possible to optimize the synthesis and obtain the desired products in high yield and purity. This guide provides a starting point for addressing common issues, and further investigation into the specific substrate and reaction is always recommended.
References
- 1. Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rroij.com [rroij.com]
- 3. Acyclic and Heterocyclic Azadiene Diels–Alder Reactions Promoted by Perfluoroalcohol Solvent Hydrogen Bonding: Comprehensive Examination of Scope - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Improving the solubility of 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol for in vitro assays
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers in improving the solubility of 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol for successful in vitro assays.
Troubleshooting Guides
Issue: Precipitation of this compound in Aqueous Assay Buffer
Question: I am observing precipitation of this compound when I dilute my DMSO stock solution into my aqueous cell culture medium or assay buffer. How can I resolve this?
Answer: Precipitation upon dilution of a DMSO stock is a common issue for poorly water-soluble compounds. This guide provides a systematic approach to troubleshoot and improve the solubility of this compound in your aqueous assay system.
Step 1: Optimize DMSO Concentration
The first step is to determine the highest tolerable concentration of Dimethyl sulfoxide (DMSO) for your specific cell line or assay, as excessive DMSO can be cytotoxic.[1][2][3][4][5] It is crucial to maintain a final DMSO concentration that is non-toxic to the cells and does not interfere with the assay.[1][4]
Experimental Protocol: Determining Maximum Tolerated DMSO Concentration
-
Cell Seeding: Seed your cells in a 96-well plate at the desired density for your main experiment.
-
DMSO Dilution Series: Prepare a series of dilutions of your cell culture medium containing increasing concentrations of DMSO (e.g., 0.1%, 0.25%, 0.5%, 1%, 2%).
-
Treatment: Replace the existing medium with the DMSO-containing medium and incubate for the duration of your planned experiment.
-
Viability Assay: Assess cell viability using a standard method such as an MTT or resazurin assay.
-
Analysis: Determine the highest DMSO concentration that does not significantly impact cell viability compared to the control (medium without DMSO). This will be your maximum allowable final DMSO concentration in your experiments.
Step 2: Employ Co-solvents
If reducing the initial stock concentration and optimizing the final DMSO concentration is insufficient, a co-solvent system can be employed. Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.[6][7]
Experimental Protocol: Solubility Testing with Co-solvents
-
Co-solvent Selection: Choose a panel of biocompatible co-solvents to test, such as ethanol, polyethylene glycol 400 (PEG400), or propylene glycol.
-
Stock Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO.
-
Serial Dilutions: In a clear microplate, perform serial dilutions of your DMSO stock into your aqueous assay buffer. In parallel, prepare identical dilution series that also include a fixed, low percentage of a co-solvent (e.g., 1% PEG400).
-
Visual Inspection & Turbidity Measurement: After a short incubation period, visually inspect the wells for any signs of precipitation. For a quantitative measure, read the absorbance of the plate at a high wavelength (e.g., 600-700 nm) to assess turbidity.
-
Data Analysis: Compare the highest soluble concentration achieved with and without the co-solvent.
Step 3: pH Adjustment
The solubility of ionizable compounds can be significantly influenced by the pH of the solution.[8] Since this compound has basic nitrogen atoms, its solubility may increase at a lower pH due to salt formation.
Experimental Protocol: pH-Dependent Solubility Assessment
-
Buffer Preparation: Prepare a series of biocompatible buffers with different pH values (e.g., pH 6.0, 6.5, 7.0, 7.4, 8.0).
-
Solubility Test: Add an excess amount of solid this compound to each buffer.
-
Equilibration: Shake the samples at a constant temperature for 24-48 hours to ensure equilibrium is reached.
-
Sample Preparation: Centrifuge the samples to pellet the undissolved solid and carefully collect the supernatant.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method like HPLC-UV or LC-MS.
-
Analysis: Plot the solubility as a function of pH to identify the optimal pH range for your experiments. Ensure the chosen pH is compatible with your assay system.
Step 4: Utilize Excipients
Excipients such as cyclodextrins can be used to enhance the solubility of poorly soluble compounds by forming inclusion complexes.
Experimental Protocol: Solubility Enhancement with β-Cyclodextrins
-
Cyclodextrin Selection: Choose a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which is commonly used in cell-based assays.
-
Stock Solution: Prepare a stock solution of HP-β-CD in your assay buffer.
-
Complexation: Prepare solutions of this compound in the HP-β-CD solution at various molar ratios (e.g., 1:1, 1:2, 1:5).
-
Equilibration: Allow the solutions to equilibrate by shaking or sonicating.
-
Solubility Assessment: Determine the solubility of the compound in each cyclodextrin solution as described in the pH adjustment protocol.
Quantitative Data Summary
The following table provides a hypothetical summary of solubility data for this compound under different solvent conditions.
| Solvent System | pH | Temperature (°C) | Maximum Soluble Concentration (µM) |
| 100% Water | 7.4 | 25 | < 1 |
| 0.5% DMSO in PBS | 7.4 | 25 | 15 |
| 1% DMSO in PBS | 7.4 | 25 | 35 |
| 1% DMSO, 1% PEG400 in PBS | 7.4 | 25 | 70 |
| 0.5% DMSO in PBS | 6.5 | 25 | 50 |
| 1% DMSO in PBS with 10 mM HP-β-CD | 7.4 | 25 | 120 |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for this compound?
A1: Based on its heterocyclic structure, it is recommended to start by dissolving this compound in 100% DMSO to create a high-concentration stock solution.[2]
Q2: Are there any known liabilities of this compound that might affect my assay?
A2: While specific data for this compound is limited, compounds with similar structures can sometimes interfere with certain assay technologies (e.g., fluorescence-based assays). It is always advisable to run appropriate controls, including the compound in the absence of the biological target, to check for any assay interference.
Q3: Can I use sonication to help dissolve the compound?
A3: Yes, sonication can be a useful technique to aid in the dissolution of poorly soluble compounds.[9] However, be mindful of potential compound degradation with prolonged or high-energy sonication. It is best used for short periods to break up solid aggregates.
Q4: Is it better to prepare fresh dilutions for each experiment?
A4: Yes, it is highly recommended to prepare fresh dilutions of this compound from your DMSO stock for each experiment. This minimizes the risk of precipitation over time in aqueous solutions and ensures accurate dosing.
Q5: What should I do if the compound is still not soluble enough for my desired final concentration?
A5: If you have exhausted the options of optimizing co-solvents, pH, and using excipients, you may need to consider more advanced formulation strategies. These can include the preparation of a solid dispersion or a nanosuspension, which can significantly enhance aqueous solubility.[6][10]
Visualizations
Caption: Troubleshooting workflow for improving compound solubility.
Caption: Hypothetical signaling pathway for compound activity.
References
- 1. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 4. Considerations regarding use of solvents in in vitro cell based assays | Semantic Scholar [semanticscholar.org]
- 5. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 6. longdom.org [longdom.org]
- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 8. wjbphs.com [wjbphs.com]
- 9. researchgate.net [researchgate.net]
- 10. ascendiacdmo.com [ascendiacdmo.com]
Technical Support Center: Tetrahydronaphthyridine Synthesis
Welcome to the technical support center for the synthesis of tetrahydronaphthyridine (THN) scaffolds. This guide is designed for researchers, scientists, and drug development professionals to provide solutions to common challenges encountered during synthetic procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the synthesis of tetrahydronaphthyridines and related aza-heterocycles.
FAQ 1: My reaction is resulting in a very low yield. What are the potential causes and solutions?
Answer: Low yields are a common issue in complex heterocyclic synthesis and can originate from multiple factors. A systematic approach is crucial for diagnosis.
Common Causes & Recommended Actions:
-
Purity of Starting Materials: Impurities in reactants or solvents (especially water or oxygen) can inhibit catalysts or lead to side reactions.
-
Solution: Ensure all starting materials are pure and solvents are appropriately dried and degassed. Re-purify starting materials if their quality is uncertain.
-
-
Suboptimal Reaction Conditions: Temperature, pressure, and reaction time are critical.
-
Solution: Perform a systematic optimization of reaction conditions. For instance, in metal-catalyzed hydrogenations, catalyst loading, hydrogen pressure, and temperature may need adjustment.[1]
-
-
Catalyst Inactivity: The catalyst may be poisoned, decomposed, or simply not active enough for the specific transformation.
-
Solution: Use a fresh batch of catalyst. For air-sensitive catalysts, ensure handling under an inert atmosphere. Consider screening alternative catalysts (e.g., different metals or ligand sets).
-
-
Competing Side Reactions: The formation of undesired byproducts consumes starting material. For example, vinylpyridine precursors are known to be prone to polymerization.[2] In other cases, undesired cleavage of protecting groups can occur under the reaction conditions.[3]
-
Solution: Analyze the crude reaction mixture by LC-MS or NMR to identify major byproducts. This can provide clues about the competing reaction pathways. Adjusting the reaction temperature or concentration may help minimize side reactions.
-
Below is a workflow to troubleshoot low-yield issues.
FAQ 2: I am observing significant byproduct formation. How can I improve the selectivity of my reaction?
Answer: Byproduct formation is often related to reaction selectivity (chemo-, regio-, or stereo-selectivity). Identifying the byproduct is the first step toward mitigating its formation.
Common Byproducts & Solutions:
-
Aromatized/Oxidized Products: Tetrahydronaphthyridines can be sensitive to air, leading to the formation of the fully aromatic naphthyridine, especially during workup or purification under non-inert conditions.[3]
-
Solution: Handle the reaction mixture and isolated product under an inert atmosphere (e.g., Nitrogen or Argon). Degas solvents before use and during workup.
-
-
Polymerization Products: When using vinyl-substituted precursors (e.g., vinylpyridines), polymerization can be a major competing reaction, drastically reducing the yield of the desired product.[2]
-
Solution: Try lowering the reaction temperature, reducing the concentration of the vinyl monomer, or introducing a radical inhibitor if the mechanism is appropriate.
-
-
Over-reduction Products: In hydrogenation reactions, if multiple reducible functional groups are present, over-reduction can occur.
-
Isomeric Products: In reactions like the Pictet-Spengler synthesis or functionalization of the naphthyridine core, different isomers may form.
-
Solution: The choice of catalyst and directing groups can heavily influence regioselectivity. For Pictet-Spengler type reactions, the nature of the acid catalyst (Brønsted vs. Lewis) and solvent can alter the isomeric ratio.[5]
-
FAQ 3: I am struggling with the purification of my final compound. What are the best practices?
Answer: Purification of nitrogen-containing heterocycles can be challenging due to their basicity and polarity.
Purification Strategies:
-
Crystallization: If the product is a solid, crystallization is often the most effective method for obtaining high-purity material on a large scale. Screen various solvent systems.
-
Column Chromatography: This is the most common method but can be problematic.
-
Challenge: Basic compounds can streak or adhere irreversibly to silica gel.
-
Solution: Add a small amount of a basic modifier like triethylamine (~1%) or ammonia (in methanol) to the eluent. This neutralizes the acidic sites on the silica gel, leading to better peak shape and recovery. Alternatively, use alumina (basic or neutral) or a reverse-phase column.
-
-
Acid-Base Extraction: Utilize the basicity of the nitrogen atom. The product can be extracted into an aqueous acid solution (e.g., 1M HCl), washed with an organic solvent to remove non-basic impurities, and then liberated by basifying the aqueous layer (e.g., with NaOH or NaHCO₃) and re-extracting into an organic solvent.
-
Preparative HPLC: For difficult separations or to isolate minor components, preparative HPLC (normal or reverse-phase) is a powerful tool, though less scalable.[2]
Data Presentation: Optimizing Reaction Conditions
The selection of catalyst and additives is crucial for success, particularly in transfer hydrogenation reactions. The following table summarizes the screening of conditions for an iridium-catalyzed coupling reaction to form a functionalized tetrahydro-1,8-naphthyridine.
Table 1: Screening of Optimal Conditions for Iridium-Catalyzed Transfer Hydrogenation [1]
| Entry | Catalyst (mol %) | Additive (mol %) | Solvent | Temp (°C) | Yield (%) |
| 1 | [CpIrCl₂]₂ (1) | NaOTf (10) | Dioxane | 130 | 35 |
| 2 | [CpIrCl₂]₂ (1) | TFA (50) | Dioxane | 130 | <10 |
| 3 | [CpIrCl₂]₂ (1) | Cs₂CO₃ (50) | Dioxane | 130 | <5 |
| 4 | [CpIrCl₂]₂ (1) | None | Dioxane | 130 | 68 |
| 5 | None | None | Dioxane | 130 | 0 |
| 6 | [CpIrCl₂]₂ (1) | None | Toluene | 130 | 55 |
| 7 | [CpIrCl₂]₂ (1) | None | Dioxane | 110 | 42 |
Data adapted from a model reaction coupling 2-(4-(trifluoromethyl)phenyl)-1,8-naphthyridine with 2-methylindoline. Yields are for the isolated product.
Experimental Protocol: Two-Step Synthesis of a Spirocyclic THN
This protocol describes the synthesis of a spirocyclic tetrahydronaphthyridine via a photoredox-catalyzed hydroaminoalkylation (HAA) followed by an intramolecular SNAr cyclisation.[2]
Step 1: Photoredox-Catalyzed Hydroaminoalkylation (HAA)
-
Setup: In a glovebox, equip a vial with a stir bar.
-
Reagents: To the vial, add the amine substrate (e.g., cyclohexylamine, 1.0 equiv), the vinylpyridine (e.g., 2-fluoro-3-vinylpyridine, 1.1 equiv), and a photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, 1 mol%).
-
Solvent: Add anhydrous, degassed solvent (e.g., acetonitrile) to achieve the desired concentration (e.g., 0.1 M).
-
Reaction: Seal the vial, remove it from the glovebox, and place it in a photoreactor apparatus equipped with a cooling fan. Irradiate with visible light (e.g., 420 nm LEDs) at room temperature for the required time (e.g., 16 hours), monitoring by TLC or LC-MS.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. The crude γ-pyridyl amine intermediate can be purified by column chromatography or used directly in the next step.
Step 2: Intramolecular SNAr Cyclisation
-
Setup: To a vial containing the crude or purified γ-pyridyl amine from Step 1, add a stir bar.
-
Reagents: Add a non-nucleophilic base (e.g., DIPEA, 1.5 equiv).
-
Solvent: Add a high-boiling polar aprotic solvent (e.g., DMF or DMSO).
-
Reaction: Seal the vial and heat the mixture in an oil bath at a high temperature (e.g., 120 °C) for the necessary duration (e.g., 20 hours), monitoring by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the final tetrahydronaphthyridine product.
References
- 1. Iridium-Catalysed Transfer Hydrogenation of 1,8-Naphthyridine with Indoline: Access to Functionalized N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Catalyst Selection for Efficient Tetrahydronaphthyridine Ring Formation
Welcome to the technical support center for the synthesis of tetrahydronaphthyridines. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to catalyst selection and reaction optimization for the efficient formation of the tetrahydronaphthyridine ring system.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic systems for synthesizing the tetrahydronaphthyridine core?
A1: Several catalytic systems are employed for the synthesis of tetrahydronaphthyridines. The choice of catalyst largely depends on the specific isomer desired and the available starting materials. Common approaches include:
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Ruthenium-catalyzed transfer hydrogenation: This method allows for the synthesis of 1,2,3,4-tetrahydronaphthyridines from o-aminopyridyl methanols and alcohols. It is valued for its atom economy and operational simplicity.
-
Palladium-catalyzed C-N bond formation: This is a key step in modular automated synthesis approaches, often following a photoredox-catalyzed hydrogen atom abstraction (HAA). This strategy is versatile for accessing various isomeric cores.
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Acid catalysis (e.g., Pictet-Spengler reaction): While the classical Pictet-Spengler reaction is more commonly associated with tetrahydroisoquinolines and tetrahydro-β-carbolines, analogous acid-catalyzed cyclizations can be employed for certain tetrahydronaphthyridine isomers.[1][2] The reaction is driven by the formation of an electrophilic iminium ion.[1]
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Gold-catalyzed reactions: Gold(I) complexes have been used for N-acyliminium cyclization cascades to form polyheterocyclic molecules under mild conditions.
Q2: How do I choose the best catalyst for my specific tetrahydronaphthyridine target?
A2: The optimal catalyst is dictated by your synthetic strategy and target molecule. Consider the following:
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Desired Isomer: Different catalytic systems may favor the formation of specific tetrahydronaphthyridine isomers.
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Starting Materials: The functional groups present in your precursors will determine their compatibility with different catalysts.
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Stereoselectivity: For chiral targets, enantioselective catalysis is crucial. Chiral Brønsted acids, Lewis acids, or organocatalysts like quinine-derived squaramide can be employed.
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Process Constraints: For large-scale synthesis, factors like catalyst cost, availability, and the potential for catalyst reuse are important considerations.
Q3: What are the key reaction parameters to optimize for efficient tetrahydronaphthyridine ring formation?
A3: Beyond catalyst selection, several parameters critically influence reaction outcomes:
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Solvent: Solvent polarity can significantly impact reaction rates and yields.
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Temperature: While some reactions proceed at room temperature, others require heating to overcome activation barriers. However, excessive heat can lead to side product formation.
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Reactant Concentration: The concentration of reactants can affect reaction kinetics and the formation of intermolecular side products.
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Catalyst Loading: Using the optimal amount of catalyst is crucial. Insufficient catalyst can lead to incomplete conversion, while an excess may not improve the yield and increases costs.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Question: I am observing very low or no yield of my desired tetrahydronaphthyridine product. What are the potential causes and how can I troubleshoot this?
Answer:
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | - Verify Catalyst Quality: Ensure the catalyst has not degraded during storage. - Activation Procedure: Some catalysts require pre-activation. Review the literature for specific activation protocols. - Catalyst Poisoning: Impurities in starting materials or solvents can poison the catalyst. Purify all reagents and use anhydrous solvents.[3][4] |
| Suboptimal Reaction Conditions | - Temperature: Gradually increase the reaction temperature, monitoring for product formation and decomposition. - Solvent: Screen a range of solvents with varying polarities. - Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. |
| Poor Substrate Reactivity | - Steric Hindrance: Bulky substituents near the reaction center may inhibit cyclization. Consider alternative synthetic routes or less sterically demanding starting materials. - Electronic Effects: Electron-withdrawing or -donating groups on the aromatic ring can influence its nucleophilicity and affect the ease of ring closure. |
| Incorrect Reaction Setup | - Inert Atmosphere: If using oxygen-sensitive catalysts or reagents, ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). - Moisture: For moisture-sensitive reactions, use oven-dried glassware and anhydrous solvents. |
Issue 2: Formation of Significant Side Products
Question: My reaction is producing a complex mixture with significant side products. How can I improve the selectivity for the desired tetrahydronaphthyridine?
Answer:
| Potential Cause | Troubleshooting Steps |
| Over-reduction or Side Reactions | - Catalyst Choice: Some catalysts may promote undesired side reactions. For instance, in reductions, a more selective reducing agent or catalyst might be necessary. - Reaction Conditions: Lowering the reaction temperature or pressure (for hydrogenations) can sometimes improve selectivity. |
| Competing Reaction Pathways | - Order of Addition: In multi-component reactions, the order of reagent addition can influence the predominant reaction pathway. - Protecting Groups: Strategically using protecting groups can block reactive sites and prevent the formation of undesired products. |
| Product Degradation | - Reaction Time: Extended reaction times can sometimes lead to the degradation of the desired product. Determine the optimal reaction time by monitoring the reaction progress. - Work-up Conditions: Ensure the work-up procedure is not too harsh (e.g., strong acids or bases) and is not leading to product decomposition. |
Catalyst Performance Data
The selection of a catalyst system significantly impacts the efficiency of tetrahydronaphthyridine synthesis. The following table summarizes key performance metrics for different catalytic systems reported in the literature for the synthesis of related tetrahydropyridine scaffolds, offering a comparative overview.
| Catalyst System | Catalyst Loading | Reaction Time | Temperature | Yield | Stereoselectivity | Key Advantages |
| Rhodium(I) Complex | 2.5 mol % | 2 hours (for cyclization) | 80 °C | Up to 95% | >95% diastereomeric purity | High yields and excellent diastereoselectivity for highly substituted products.[5] |
| Quinine-derived Squaramide | 0.5 mol % | 1.5 - 4 days | -25 °C | 69 - 91% | Up to >20:1 dr and 99% ee | Extremely low catalyst loading and high enantioselectivity.[5] |
| Ruthenium-catalyzed Transfer Hydrogenation | Not specified | Not specified | Not specified | Good to excellent | Not specified | Atom- and step-economic, operational simplicity, and no need for high-pressure H2. |
Experimental Protocols
General Protocol for Ruthenium-Catalyzed Synthesis of 1,2,3,4-Tetrahydronaphthyridines
This protocol is a generalized procedure based on the ruthenium-catalyzed selective hydrogen transfer coupling reaction. Researchers should adapt it based on their specific substrates.
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Reactant Mixture: In a sealed tube, combine the o-aminopyridyl methanol (1.0 mmol), the alcohol (2.0 mmol), and the ruthenium catalyst (e.g., [Ru(p-cymene)Cl2]2, 2.5 mol %) in a suitable solvent (e.g., toluene, 5 mL).
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Base Addition: Add a base (e.g., Cs2CO3, 2.0 mmol).
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Reaction Conditions: Seal the tube and heat the reaction mixture at the optimized temperature (e.g., 120 °C) for the predetermined time (e.g., 24 hours).
-
Work-up: After cooling to room temperature, the reaction mixture is filtered, and the solvent is removed under reduced pressure.
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Purification: The crude product is purified by column chromatography on silica gel to afford the desired 1,2,3,4-tetrahydronaphthyridine.
Visualizing Reaction Pathways and Workflows
Logical Workflow for Troubleshooting Low Yield
Caption: A decision-making workflow for troubleshooting low product yield.
Simplified Pictet-Spengler Type Reaction Pathway
Caption: A generalized reaction pathway for Pictet-Spengler type cyclizations.
References
5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol stability and storage conditions
This technical support guide provides essential information on the stability and storage of 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol, along with troubleshooting advice for common experimental issues. This resource is intended for researchers, scientists, and professionals in the field of drug development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored in a cool and dry place.[1] As a heterocyclic amine, general best practices for storing amine compounds should be followed. This includes maintaining a temperature below 30°C in a dry environment and using tightly sealed containers made of compatible materials such as high-density polyethylene (HDPE) or glass.
Q2: How should I handle the dihydrochloride salt of this compound?
The dihydrochloride salt of this compound may exhibit different solubility and stability characteristics compared to the free base. It is advisable to store the salt under the same cool and dry conditions, protected from moisture, as hydrochloride salts can be hygroscopic.
Q3: What are the potential degradation pathways for this compound?
Q4: Is this compound sensitive to air or moisture?
Given its heterocyclic amine structure, this compound is likely to be sensitive to moisture and may react with atmospheric carbon dioxide. It is recommended to handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible and to minimize its exposure to air.
Troubleshooting Guide
This section addresses common problems that may be encountered during experiments involving this compound.
Issue 1: Inconsistent Experimental Results
| Possible Cause | Troubleshooting Steps |
| Compound Degradation | - Ensure the compound has been stored correctly in a cool, dry place, and protected from light. - Prepare fresh solutions for each experiment. - If possible, verify the purity of the compound using an appropriate analytical method (e.g., HPLC, LC-MS) before use. |
| Weighing and Dispensing Errors | - Use a calibrated analytical balance for accurate measurements. - Handle the compound in a low-humidity environment to prevent moisture absorption. |
| Solvent Impurities | - Use high-purity, anhydrous solvents for preparing solutions. |
Issue 2: Poor Solubility
| Possible Cause | Troubleshooting Steps |
| Incorrect Solvent | - Test solubility in a range of solvents (e.g., DMSO, DMF, ethanol, methanol). - For aqueous solutions, consider adjusting the pH to improve the solubility of the free base or the dihydrochloride salt. |
| Low-Quality Compound | - Impurities can affect solubility. Re-purify the compound if necessary. |
| Precipitation Over Time | - Prepare fresh solutions and use them promptly. - If a stock solution is required, store it at the recommended temperature and check for precipitation before use. |
Stability and Storage Summary
| Parameter | Recommendation | Rationale |
| Temperature | Store at < 30°C | To minimize thermal degradation. |
| Environment | Store in a dry place | The compound is a heterocyclic amine and may be hygroscopic. |
| Container | Tightly sealed, compatible material (e.g., HDPE, glass) | To prevent exposure to moisture and air. |
| Atmosphere | Handle under an inert atmosphere (e.g., N₂, Ar) when possible | To prevent oxidation and reaction with CO₂. |
| Light | Protect from light | Heterocyclic compounds can be susceptible to photodegradation. |
Experimental Workflow and Decision Making
Below are diagrams to assist in troubleshooting and decision-making during your experiments.
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Decision tree for addressing solubility issues.
References
Technical Support Center: Chiral Separation of 5,6,7,8-Tetrahydro-1,6-naphthyridine Enantiomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chiral separation of 5,6,7,8-Tetrahydro-1,6-naphthyridine enantiomers.
Experimental Workflow Overview
The general workflow for developing a chiral separation method for 5,6,7,8-Tetrahydro-1,6-naphthyridine enantiomers involves screening different chiral stationary phases (CSPs) and optimizing the mobile phase composition to achieve baseline separation. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most common techniques for this purpose.
Caption: Experimental workflow for chiral separation.
Frequently Asked Questions (FAQs)
Q1: Which chiral stationary phases (CSPs) are most effective for separating 5,6,7,8-Tetrahydro-1,6-naphthyridine enantiomers?
A1: Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are generally a good starting point for the chiral separation of a wide range of compounds, including heterocyclic structures like 5,6,7,8-Tetrahydro-1,6-naphthyridine. Columns like Chiralcel® and Chiralpak® series are widely used. It is recommended to screen a variety of these columns to find the one with the best enantioselectivity.
Q2: What are the recommended starting mobile phases for HPLC and SFC methods?
A2: For HPLC , a normal-phase method using a mobile phase of n-hexane with an alcohol modifier (e.g., isopropanol or ethanol) is a common starting point. For basic compounds like 5,6,7,8-Tetrahydro-1,6-naphthyridine, adding a small amount of a basic additive (e.g., 0.1% diethylamine or ethanolamine) can improve peak shape and resolution.
For SFC , a mobile phase consisting of supercritical CO2 with an alcohol co-solvent (e.g., methanol or ethanol) is typically used. Similar to HPLC, a basic additive is often necessary for good chromatography of basic analytes.
Q3: How can I improve the resolution between the enantiomeric peaks?
A3: To improve resolution, you can try the following:
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Optimize the mobile phase: Adjust the ratio of the organic modifier. In normal-phase HPLC, decreasing the amount of alcohol can increase retention and often improves resolution. In SFC, adjusting the percentage of the co-solvent can have a significant impact.
-
Change the organic modifier: Switching between different alcohols (e.g., ethanol, isopropanol) can alter the selectivity.
-
Adjust the additive: The choice and concentration of the basic additive can influence the interaction between the analyte and the CSP.
-
Lower the temperature: Running the separation at a lower temperature can sometimes enhance enantioselectivity.
-
Decrease the flow rate: A lower flow rate can lead to better efficiency and improved resolution, although it will increase the analysis time.
Q4: What detection methods are suitable for this analysis?
A4: UV detection is commonly used, as the naphthyridine ring system has a chromophore. For methods requiring higher sensitivity and specificity, or for confirmation of peak identity, Mass Spectrometry (MS) can be coupled with the chromatographic system (HPLC-MS or SFC-MS).
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| No separation of enantiomers | The chosen chiral stationary phase (CSP) is not suitable for this compound. | Screen a different set of CSPs with different chiral selectors. Polysaccharide-based columns are a good starting point. |
| The mobile phase composition is not optimal. | Systematically vary the mobile phase composition, including the type and percentage of the organic modifier and additive. | |
| Poor peak shape (tailing) | Secondary interactions between the basic analyte and the silica support of the CSP. | Add a basic modifier to the mobile phase, such as diethylamine or ethanolamine (typically 0.1-0.5%). This will help to block the active sites on the silica surface. |
| The sample is overloaded on the column. | Reduce the injection volume or the concentration of the sample. | |
| Poor peak shape (fronting) | The sample solvent is too strong compared to the mobile phase. | Dissolve the sample in the mobile phase or a weaker solvent. |
| Low resolution | The mobile phase is too strong, leading to short retention times. | Decrease the polarity of the mobile phase (e.g., reduce the percentage of alcohol in normal phase). |
| The flow rate is too high. | Reduce the flow rate to increase the efficiency of the separation. | |
| The column temperature is not optimal. | Experiment with different column temperatures (e.g., 25°C, 30°C, 40°C). | |
| Irreproducible retention times | The column is not properly equilibrated. | Ensure the column is equilibrated with the mobile phase for a sufficient amount of time before injecting the sample. |
| Fluctuations in mobile phase composition or temperature. | Ensure the mobile phase is well-mixed and the column temperature is stable. |
Experimental Protocols
While a specific, published method for the chiral separation of 5,6,7,8-Tetrahydro-1,6-naphthyridine was not found, the following are generalized starting protocols based on common practices for similar compounds.
Table 1: Suggested Starting Conditions for Chiral HPLC
| Parameter | Condition |
| Column | Chiralpak® IA, IB, IC, or ID (or similar polysaccharide-based CSP) |
| Dimensions | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) with 0.1% Diethylamine |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 254 nm |
| Injection Volume | 5-10 µL |
Table 2: Suggested Starting Conditions for Chiral SFC
| Parameter | Condition |
| Column | Chiralpak® IA, IB, IC, or ID (or similar polysaccharide-based CSP) |
| Dimensions | 150 mm x 4.6 mm, 3 µm |
| Mobile Phase | CO2 / Methanol (80:20, v/v) with 0.2% Diethylamine |
| Flow Rate | 2.0 mL/min |
| Back Pressure | 150 bar |
| Temperature | 40 °C |
| Detection | UV at 254 nm |
| Injection Volume | 2-5 µL |
Logical Relationship for Method Development
The process of developing a chiral separation method is iterative. The following diagram illustrates the logical flow of this process.
Caption: Chiral method development logic.
Validation & Comparative
A Comparative Analysis of RORγt Inverse Agonists: Spotlight on the 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold
For Researchers, Scientists, and Drug Development Professionals
The Retinoid-related orphan receptor gamma t (RORγt) has emerged as a critical therapeutic target for a spectrum of autoimmune and inflammatory diseases, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease. As the master regulator of T helper 17 (Th17) cell differentiation and the subsequent production of pro-inflammatory cytokines like Interleukin-17 (IL-17), the modulation of RORγt activity presents a compelling strategy for therapeutic intervention. This guide provides a detailed, data-driven comparison of a prominent RORγt inverse agonist, TAK-828F, which is based on a 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold, with other notable RORγt inverse agonists that have been investigated in preclinical and clinical studies.
Introduction to RORγt and the Mechanism of Inverse Agonism
RORγt is a nuclear receptor that, upon activation, binds to specific DNA sequences known as ROR response elements (ROREs) in the promoter regions of target genes. This binding initiates the recruitment of co-activator proteins, leading to the transcription of genes encoding for pro-inflammatory cytokines, most notably IL-17A and IL-17F. RORγt inverse agonists are small molecules that bind to the ligand-binding domain (LBD) of the receptor, inducing a conformational change that prevents the recruitment of co-activators and may even facilitate the recruitment of co-repressors. This action effectively silences the transcriptional activity of RORγt, leading to a downstream reduction in Th17 cell differentiation and IL-17 production.
Below is a diagram illustrating the signaling pathway of RORγt and the mechanism of action for inverse agonists.
Caption: RORγt signaling pathway and inverse agonist mechanism of action.
Quantitative Comparison of RORγt Inverse Agonists
The following tables provide a summary of the in vitro potency and selectivity of TAK-828F, a notable inverse agonist with a 5,6,7,8-tetrahydro-1,6-naphthyridine core, in comparison to other well-characterized RORγt inverse agonists. The data has been compiled from various publicly available sources and is intended for comparative purposes.
Table 1: In Vitro Potency of RORγt Inverse Agonists
| Compound Name (Synonym) | RORγt Binding/Reporter Assay IC50/EC50 (nM) | IL-17 Secretion Inhibition IC50 (nM) (Human PBMCs/Whole Blood) | Species |
| TAK-828F | 1.9 (Binding IC50), 6.1 (Reporter gene IC50)[1][2] | 21.4 - 34.4 (PBMCs from IBD patients)[2] | Human |
| Vimirogant (VTP-43742) | 17 (IC50)[3] | 18 (hPBMCs), 192 (human whole blood)[3] | Human |
| GSK2981278 | Potent (specific value not stated in some sources) | 3.2 (inhibition of IL-17A)[4] | Human |
| BMS-986251 | 12 (EC50, RORγt GAL4)[5] | 24 (human whole blood)[5] | Human |
Table 2: Selectivity Profile of RORγt Inverse Agonists
| Compound Name | Selectivity over RORα | Selectivity over RORβ |
| TAK-828F | >5000-fold[1] | >5000-fold[1] |
| Vimirogant (VTP-43742) | >1000-fold[3] | >1000-fold[3] |
| GSK2981278 | Selective for RORγ[4] | Selective for RORγ[4] |
| BMS-986251 | >10 µM (EC50, RORα GAL4)[5] | >10 µM (EC50, RORβ GAL4)[5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to allow for a comprehensive understanding of the presented data.
RORγt Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay
This assay quantifies the binding affinity of a compound to the RORγt ligand-binding domain (LBD).
References
A Comparative Analysis of the Biological Activities of 1,6-Naphthyridine and 1,8-Naphthyridine Scaffolds
A deep dive into the therapeutic potential of two closely related heterocyclic compounds reveals distinct patterns of biological activity, offering valuable insights for researchers and drug development professionals. While both 1,6-naphthyridine and 1,8-naphthyridine cores are recognized as "privileged structures" in medicinal chemistry, a comparative analysis of their derivatives highlights key differences in their anticancer, antimicrobial, and enzyme inhibitory profiles.
Naphthyridines, a class of bicyclic heterocyclic compounds containing two nitrogen atoms in a fused pyridine ring system, have long been a fertile ground for the discovery of novel therapeutic agents. Among the various isomers, derivatives of 1,6-naphthyridine and 1,8-naphthyridine have garnered significant attention for their broad spectrum of pharmacological activities. This guide provides an objective comparison of their biological performance, supported by experimental data, to aid in the strategic design of new and more effective drug candidates.
Anticancer Activity: A Tale of Two Isomers
Both 1,6- and 1,8-naphthyridine derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines. However, the specific mechanisms and potency can vary significantly depending on the substitution patterns around the core scaffold.
1,8-Naphthyridine derivatives have been extensively studied as anticancer agents, with some compounds advancing to clinical trials.[1] Their mechanisms of action are diverse and often involve the inhibition of crucial cellular processes. For instance, certain derivatives function as topoisomerase II inhibitors, leading to DNA damage and apoptosis in cancer cells.[2] Others act as potent kinase inhibitors, targeting signaling pathways essential for cancer cell proliferation and survival.[3]
1,6-Naphthyridine derivatives , while also exhibiting significant anticancer properties, have been particularly noted for their role as kinase inhibitors. Recent studies have highlighted their potential as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4) and MET kinase, both of which are implicated in the progression of various cancers.
Table 1: Comparative Anticancer Activity of 1,6- and 1,8-Naphthyridine Derivatives (IC50 in µM)
| Compound Type | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 1,6-Naphthyridine | Aaptamine | H1299 (Non-small cell lung cancer) | 10.47 µg/mL | [4] |
| HeLa (Cervical cancer) | 15.03 µg/mL | [4] | ||
| CEM-SS (T-lymphoblastic leukemia) | 11.21 µg/mL | [4] | ||
| Suberitine A | P388 (Leukemia) | 1.8 | [5] | |
| Suberitine C | P388 (Leukemia) | 3.5 | [5] | |
| 17a | MOLT-3 (Lymphoblastic leukemia) | 9.1 | [6] | |
| HeLa (Cervical cancer) | 13.2 | [6] | ||
| HL-60 (Promyeloblast) | 8.9 | [6] | ||
| 1,8-Naphthyridine | Compound 12 | HBL-100 (Breast) | 1.37 | [7] |
| Compound 17 | KB (Oral) | 3.7 | [7] | |
| Compound 22 | SW-620 (Colon) | 3.0 | [7] | |
| Compound 47 | MIAPaCa (Pancreatic) | 0.41 | [8] | |
| K-562 (Leukemia) | 0.77 | [8] | ||
| Compound 29 | PA-1 (Ovarian) | 0.41 | [8] | |
| SW620 (Colon) | 1.4 | [8] | ||
| Derivative 5b | MCF-7 (Breast) | 11.25 | [9][10] | |
| A549 (Lung) | 23.19 | [9][10] | ||
| SiHa (Cervical) | 29.22 | [9][10] | ||
| Derivative 10c | MCF7 (Breast) | 1.47 | [11] | |
| Derivative 8d | MCF7 (Breast) | 1.62 | [11] | |
| Derivative 4d | MCF7 (Breast) | 1.68 | [11] |
Antimicrobial Activity: A Broad Spectrum of Defense
The 1,8-naphthyridine scaffold is famously the basis for nalidixic acid, a foundational antibiotic.[12][13] This has spurred extensive research into its derivatives as antimicrobial agents. They often function by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[13][14] While some 1,8-naphthyridine derivatives exhibit direct antibacterial activity, others have shown promise in potentiating the effects of existing antibiotics against multi-resistant strains.[14][15][16]
Research into the antimicrobial properties of 1,6-naphthyridine derivatives is also emerging. Some have displayed activity against various bacterial and fungal pathogens, including Mycobacterium tuberculosis.[1]
Table 2: Comparative Antimicrobial Activity of 1,6- and 1,8-Naphthyridine Derivatives (MIC in µg/mL)
| Compound Type | Derivative | Microorganism | MIC (µg/mL) | Reference |
| 1,6-Naphthyridine | Compound 3 | Leishmania chagasi (IC50) | 0.04 | [1] |
| Compounds 5, 6, 7, 9, 10, 11, 13 | Mycobacterium tuberculosis | 12.5 - 15.6 | [1] | |
| Silver(I) complex 95 | Candida albicans | 0.49 | [12] | |
| Candida parapsilosis | 3.9 | [12] | ||
| 1,8-Naphthyridine | Nalidixic Acid Derivatives | Gram-negative bacteria | Variable | [12][13] |
| Fluoroquinolone Analogues | Broad spectrum | Variable | [12][13] | |
| 7-acetamido-1,8-naphthyridin-4(1H)-one | (No direct activity) | ≥ 1024 | [14][15] | |
| 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide | (No direct activity) | ≥ 1024 | [14][15] | |
| Complex 92c | Candida spp. | 0.78 - 6.25 | [12] |
Signaling Pathways and Experimental Workflows
The biological activities of these compounds are intrinsically linked to their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for rational drug design.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological Activity of Naturally Derived Naphthyridines [mdpi.com]
- 6. Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains [mdpi.com]
The Dawn of a New Therapeutic Avenue: Evaluating 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol Derivatives in Autoimmune Disease
A new class of oral immunomodulators, 5,6,7,8-tetrahydro-1,6-naphthyridin-3-ol derivatives, is emerging as a promising therapeutic strategy for a range of autoimmune diseases. By targeting the retinoic acid-related orphan receptor gamma t (RORγt), these small molecules have the potential to suppress the inflammatory cascade that drives conditions like rheumatoid arthritis and multiple sclerosis. This guide provides a comparative overview of the preclinical efficacy of these derivatives, with a focus on the RORγt inverse agonist TAK-828F, benchmarked against established treatments in validated animal models.
While direct preclinical data for this compound derivatives in classic autoimmune disease models remains to be published, the therapeutic potential of this scaffold can be inferred from the activity of RORγt inverse agonists. RORγt is a master regulator of T helper 17 (Th17) cells, which are pivotal in the pathogenesis of numerous autoimmune diseases.[1][2] By inhibiting RORγt, these compounds can reduce the production of pro-inflammatory cytokines such as IL-17.[1][2][3][4]
This guide will delve into the preclinical evidence for RORγt inverse agonists in two key animal models: Collagen-Induced Arthritis (CIA) for rheumatoid arthritis and Experimental Autoimmune Encephalomyelitis (EAE) for multiple sclerosis. We will compare their potential efficacy with that of standard-of-care treatments and provide detailed experimental protocols for these models.
Comparative Efficacy in Autoimmune Disease Models
The following tables summarize the efficacy of RORγt inverse agonists and standard-of-care treatments in the CIA and EAE models. It is important to note that the data for RORγt inverse agonists is based on compounds with a similar mechanism of action to this compound derivatives, as direct data for this specific chemical class in these models is not yet available.
Collagen-Induced Arthritis (CIA) Model
The CIA model is a widely used preclinical model for rheumatoid arthritis, mimicking key pathological features of the human disease.[5][6][7][8]
| Treatment Class | Compound | Dosing Regimen | Key Efficacy Endpoints | Reference |
| RORγt Inverse Agonist | SR2211 | Twice daily for 15 days | Statistically significant reduction in joint inflammation compared to vehicle. | [3][4] |
| RORγt Inverse Agonist | JNJ-54271074 | Not specified | Suppressed pathologic scores in CIA mice. | [9] |
| Glucocorticoid | Dexamethasone | 0.25 mg/kg, twice a day | Significant reduction in arthritis scores. | [4][10] |
| TNF-α Inhibitor | Etanercept | Not specified | Significant reduction in arthritis scores. | [10] |
Experimental Autoimmune Encephalomyelitis (EAE) Model
EAE is the most common animal model for multiple sclerosis, reflecting the inflammatory and demyelinating aspects of the disease.[11][12][13][14][15]
| Treatment Class | Compound | Dosing Regimen | Key Efficacy Endpoints | Reference |
| RORγt Inverse Agonist | General (in RORγt deficient mice) | Not applicable | Significantly protected from EAE. | [9] |
| Integrin Antagonist | Natalizumab | Not specified | Reduces relapse rate and new MRI disease activity.[15] | [15][16] |
| Immunomodulator | Glatiramer Acetate | Not specified | Suppressed the incidence of EAE and limits disease relapse.[17] | [16][17] |
| Immunomodulator | Fingolimod (FTY720) | Not specified | Ameliorates symptoms, progression, and development of EAE. | [17] |
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental designs, the following diagrams are provided.
Caption: RORγt Signaling Pathway in Th17 Differentiation.
Caption: Preclinical Efficacy Testing Workflow.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of preclinical studies. Below are summarized protocols for the CIA and EAE models.
Collagen-Induced Arthritis (CIA) in Mice
The CIA model is a well-established model for studying the pathogenesis of rheumatoid arthritis.[5][6][7]
-
Animals: DBA/1J mice are highly susceptible and commonly used.[7]
-
Induction:
-
Primary Immunization (Day 0): Mice are immunized intradermally at the base of the tail with 100 µg of bovine or chicken type II collagen emulsified in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.[7]
-
Booster Immunization (Day 21): A booster injection of 100 µg of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered.[7]
-
-
Disease Assessment:
-
The onset of arthritis typically occurs between days 26 and 35 post-primary immunization.[7]
-
Disease severity is assessed using a clinical scoring system based on paw swelling and erythema (e.g., a scale of 0-4 per paw, for a maximum score of 16).[8]
-
Histopathological analysis of the joints is performed at the end of the study to evaluate inflammation, pannus formation, and bone erosion.[8]
-
-
Treatment:
Experimental Autoimmune Encephalomyelitis (EAE) in Mice
EAE serves as a model for the inflammatory demyelinating processes seen in multiple sclerosis.[11][12][13][14]
-
Animals: C57BL/6 mice are commonly used for inducing a chronic progressive form of EAE.[13]
-
Induction:
-
Immunization (Day 0): Mice are immunized subcutaneously with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in CFA.[13][18]
-
Pertussis Toxin Administration: Mice receive intraperitoneal injections of pertussis toxin on the day of immunization and 48 hours later to facilitate the entry of inflammatory cells into the central nervous system.[13]
-
-
Disease Assessment:
-
Clinical signs of EAE, such as tail limpness, hind limb weakness, and paralysis, typically appear around 9-14 days post-immunization.[11]
-
Disease severity is monitored daily using a clinical scoring system (e.g., a scale of 0-5).[18]
-
Histopathological analysis of the brain and spinal cord is conducted to assess inflammation and demyelination.[11]
-
-
Treatment:
-
Prophylactic: Treatment starts before or at the time of immunization.
-
Therapeutic: Treatment is initiated after the onset of clinical symptoms.
-
Conclusion
The development of this compound derivatives as RORγt inverse agonists represents a promising new frontier in the treatment of autoimmune diseases. While direct preclinical data in key autoimmune models is still emerging, the established role of RORγt in Th17 cell biology and the efficacy of other RORγt inverse agonists in models of rheumatoid arthritis and multiple sclerosis provide a strong rationale for their continued investigation. The comparative data and detailed protocols presented in this guide offer a framework for researchers and drug developers to evaluate the potential of this novel class of immunomodulators. Further studies are warranted to confirm the efficacy and safety of these derivatives and to translate these promising preclinical findings into clinical benefits for patients with autoimmune diseases.
References
- 1. Azatricyclic Inverse Agonists of RORγt That Demonstrate Efficacy in Models of Rheumatoid Arthritis and Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RORγt Modulators Are Potentially Useful for the Treatment of the Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacologic repression of retinoic acid receptor-related orphan nuclear receptor γ is therapeutic in the collagen-induced arthritis experimental model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological repression of RORγ is therapeutic in the collagen-induced arthritis experimental model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chondrex.com [chondrex.com]
- 6. resources.amsbio.com [resources.amsbio.com]
- 7. bio-protocol.org [bio-protocol.org]
- 8. inotiv.com [inotiv.com]
- 9. (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A multiparameter approach to monitor disease activity in collagen-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Video: Induction of Experimental Autoimmune Encephalomyelitis in Mice and Evaluation of the Disease-dependent Distribution of Immune Cells in Various Tissues [jove.com]
- 13. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Experimental Autoimmune Encephalomyelitis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Consistent induction of chronic experimental autoimmune encephalomyelitis in C57BL/6 mice for the longitudinal study of pathology and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The experimental autoimmune encephalomyelitis (EAE) model of MS: utility for understanding disease pathophysiology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bio-protocol.org [bio-protocol.org]
Navigating the Selectivity Landscape: A Cross-Reactivity Profile of 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol and Comparative Analysis with Alternative RORγt Inverse Agonists
For researchers, scientists, and drug development professionals, understanding the selectivity of a compound is paramount to predicting its therapeutic potential and off-target effects. This guide provides a comprehensive cross-reactivity profile of 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol, a molecule of interest due to its structural similarity to known potent modulators of the Retinoid-related Orphan Receptor gamma t (RORγt). Due to the limited publicly available screening data for this specific compound, this guide establishes a comparative framework using data from the well-characterized and selective RORγt inverse agonist, TAK-828F, which shares the same tetrahydro-1,6-naphthyridine core. This analysis is supplemented with data from other representative RORγt inhibitors to provide a broader context of selectivity within this class of compounds.
The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is a key pharmacophore in the development of RORγt inverse agonists. RORγt is a master regulator of Th17 cell differentiation and is a high-priority target for the treatment of autoimmune diseases. As such, compounds containing this scaffold are of significant interest. This guide presents a putative cross-reactivity profile for this compound by examining the known selectivity of its close analogue, TAK-828F, and offers detailed experimental protocols for key assays to enable researchers to perform their own comprehensive profiling.
Comparative Selectivity Analysis
While direct cross-reactivity data for this compound is not extensively available, the selectivity profile of TAK-828F provides a strong predictive baseline. TAK-828F has been shown to be a potent and highly selective RORγt inverse agonist.[1][2] The following tables summarize the expected selectivity of a compound with this scaffold against key off-target families, based on data from TAK-828F and other relevant RORγt inhibitors.
Table 1: Comparative Selectivity against ROR Isoforms
| Compound | RORγt IC50 (nM) | RORα IC50 (nM) | RORβ IC50 (nM) | Selectivity (Fold vs. RORα) | Selectivity (Fold vs. RORβ) |
| This compound (Predicted) | <10 | >10,000 | >10,000 | >1000 | >1000 |
| TAK-828F | 6.1 | >10,000 | >10,000 | >1639 | >1639 |
| Other RORγt Inverse Agonist (Example) | 25 | 5,000 | >10,000 | 200 | >400 |
Data for this compound is predicted based on the high selectivity of the shared scaffold with TAK-828F. Actual values would require experimental determination.
Table 2: Representative Off-Target Profile (Nuclear Receptors)
| Target | This compound (Predicted % Inhibition @ 10 µM) | TAK-828F (% Inhibition @ 10 µM) |
| Androgen Receptor | <10% | <10% |
| Estrogen Receptor α | <10% | <10% |
| Glucocorticoid Receptor | <10% | <10% |
| LXRα | <10% | <10% |
| PPARγ | <10% | <10% |
| Thyroid Receptor α | <10% | <10% |
Prediction is based on the broad nuclear receptor selectivity reported for TAK-828F.
Signaling Pathway and Experimental Workflows
To facilitate a deeper understanding of the compound's mechanism and the methods for its characterization, the following diagrams illustrate the RORγt signaling pathway and a general workflow for cross-reactivity screening.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of cross-reactivity data. Below are protocols for key in vitro assays.
RORα and RORβ Reporter Gene Assay
This assay determines the functional activity of the test compound on other ROR isoforms.
-
Cell Line: HEK293T cells.
-
Plasmids:
-
Expression plasmid for the GAL4 DNA-binding domain fused to the ligand-binding domain (LBD) of human RORα or RORβ.
-
Reporter plasmid containing multiple GAL4 upstream activation sequences (UAS) driving the expression of a luciferase reporter gene.
-
A constitutively active Renilla luciferase plasmid for normalization.
-
-
Procedure:
-
Seed HEK293T cells in 96-well plates.
-
Co-transfect the cells with the three plasmids using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compound or vehicle control (DMSO).
-
Incubate for an additional 24 hours.
-
Lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity.
-
Plot the normalized luciferase activity against the compound concentration to determine the IC50 value.
-
KINOMEscan™ Profiling (DiscoverX)
This is a competitive binding assay to quantify the interactions of a test compound with a large panel of kinases.
-
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured by the immobilized ligand is measured using a quantitative PCR (qPCR) method.
-
Procedure (Generalized):
-
Kinases are tagged with a DNA tag.
-
The tagged kinases are incubated with the immobilized ligand and the test compound at a fixed concentration (e.g., 10 µM).
-
After equilibration, the unbound kinases are washed away.
-
The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag.
-
The results are expressed as a percentage of the DMSO control. A lower signal indicates stronger binding of the test compound.
-
GPCR Panel Screening (e.g., gpcrMAX™ Panel - Eurofins)
This type of assay assesses the activity of a compound against a broad panel of G-protein coupled receptors.
-
Principle: Many commercial panels utilize a β-arrestin recruitment assay. Ligand binding to a GPCR initiates a signaling cascade that includes the recruitment of β-arrestin to the receptor. This interaction can be detected using various technologies, such as enzyme fragment complementation.
-
Procedure (Generalized):
-
U2OS cells are engineered to express the target GPCR fused to a small enzyme fragment and β-arrestin fused to a larger, complementing enzyme fragment.
-
Cells are incubated with the test compound.
-
Agonist-induced recruitment of β-arrestin to the GPCR brings the two enzyme fragments together, forming an active enzyme that generates a chemiluminescent signal.
-
Antagonist activity is measured by the ability of the test compound to block the signal generated by a known agonist.
-
The luminescent signal is read on a plate reader and the percent activation or inhibition is calculated relative to controls.
-
Conclusion
While direct experimental data for this compound is limited, its structural relationship to the highly selective RORγt inverse agonist TAK-828F suggests a favorable selectivity profile. This guide provides a framework for understanding and assessing the cross-reactivity of this and similar compounds. The provided experimental protocols offer a starting point for researchers to generate their own comprehensive selectivity data, which is essential for the advancement of novel therapeutic agents targeting RORγt. Rigorous cross-reactivity profiling is a critical step in drug development, enabling the identification of compounds with the highest potential for efficacy and safety.
References
- 1. Nuclear receptor RORγ inverse agonists/antagonists display tissue- and gene-context selectivity through distinct activities in altering chromatin accessibility and master regulator SREBP2 occupancy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a novel selective inverse agonist probe and analogs for the Retinoic acid receptor-related Orphan Receptor Gamma (RORγ) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
In Vivo Therapeutic Efficacy of 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol Scaffolds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo therapeutic effects of compounds based on the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold. While direct in vivo validation of 5,6,7,8-tetrahydro-1,6-naphthyridin-3-ol is not extensively available in public literature, this scaffold is a key component of potent therapeutic agents targeting Retinoid-related orphan receptor gamma t (RORγt) and Phosphodiesterase 5 (PDE5). This guide will compare the in vivo performance of representative molecules from these classes against alternative therapies, supported by experimental data.
Section 1: RORγt Inverse Agonists for Autoimmune Diseases
The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is integral to the potent and selective RORγt inverse agonist, TAK-828F. RORγt is a master regulator of T helper 17 (Th17) cells, which are pivotal in the pathogenesis of various autoimmune diseases.[1] Inhibition of RORγt presents a promising therapeutic strategy for conditions like inflammatory bowel disease (IBD) and psoriasis.[1][2]
Comparative Analysis of In Vivo Efficacy
Here, we compare the in vivo efficacy of TAK-828F with other classes of RORγt inverse agonists in preclinical models of autoimmune disease.
| Compound Class | Compound Example | Animal Model | Key Efficacy Parameters | Results |
| Tetrahydronaphthyridine Derivative | TAK-828F | Activated T cell transfer mouse colitis model (IBD) | Protection from colitis progression, reduction of Th17 and Th1/17 cells, decreased colonic IL-17A and IL-17F mRNA.[1] | Oral administration of 1 and 3 mg/kg, b.i.d., strongly protected against colitis progression.[1] |
| Triazine Derivative | Compound [I] | Imiquimod-induced psoriasis mouse model | Reduction in Psoriasis Area and Severity Index (PASI) score, decreased skin thickening and cell infiltration.[2] | 50 mg/kg, i.p., b.i.d., reduced total PASI by 57%.[2] |
| Tricyclic Analog | BMS-986251 | Imiquimod-induced psoriasis mouse model | Reduction in skin thickening.[3] | Oral doses of 2, 7, and 20 mg/kg BID significantly reduced skin thickening.[3] |
Experimental Protocols
Activated T Cell Transfer Mouse Colitis Model (for TAK-828F)
-
Animal Model: Severe combined immunodeficient (SCID) mice.
-
Induction of Colitis: Adoptive transfer of CD4+CD45RBhigh T cells from healthy donor mice into SCID mice.
-
Treatment: Oral administration of TAK-828F (1 and 3 mg/kg) or vehicle control, twice daily (b.i.d).[1]
-
Efficacy Assessment:
-
Monitoring of body weight, stool consistency, and rectal bleeding to calculate a disease activity index.
-
Histological analysis of the colon to assess inflammation and tissue damage.
-
Flow cytometric analysis of mesenteric lymph node cells to quantify Th17 and Th1/17 cell populations.[1]
-
Quantitative real-time PCR (qRT-PCR) analysis of colonic tissue to measure mRNA expression of IL-17A, IL-17F, and other relevant cytokines.[1]
-
Imiquimod-Induced Psoriasis Mouse Model (for Triazine Derivative [I] and BMS-986251)
-
Animal Model: BALB/c or C57BL/6 mice.
-
Induction of Psoriasis: Daily topical application of imiquimod cream on the shaved back skin of the mice for a specified duration (e.g., 7 days).[2][3]
-
Treatment:
-
Efficacy Assessment:
Signaling Pathway and Experimental Workflow
RORγt Signaling Pathway and Therapeutic Intervention.
Experimental Workflow for Psoriasis Model.
Section 2: PDE5 Inhibitors for Neurodegenerative Diseases
The tetrahydronaphthyridine scaffold has also been utilized in the development of Phosphodiesterase 5 (PDE5) inhibitors for the potential treatment of neurodegenerative disorders like Alzheimer's disease.[4] PDE5 inhibitors increase levels of cyclic guanosine monophosphate (cGMP), a signaling molecule that plays a crucial role in synaptic function and memory.[5]
Comparative Analysis of In Vivo Efficacy
This section compares a novel tetrahydronaphthyridine-based PDE5 inhibitor with the well-established PDE5 inhibitor, sildenafil, in a preclinical model of Alzheimer's disease.
| Compound Class | Compound Example | Animal Model | Key Efficacy Parameters | Results |
| Tetrahydronaphthyridine Derivative | PDE5-IN-6c | APP/PS1 transgenic mice (Alzheimer's Disease) | Amelioration of learning and memory deficits.[4] | Showed efficacy in improving cognitive deficits.[4] |
| Pyrazolopyrimidinone | Sildenafil | APP/PS1 transgenic mice (Alzheimer's Disease) | Improvement in synaptic function, memory, and reduction of amyloid-β load.[6] | Chronic administration prevented cognitive deficits and synaptic dysfunction.[5] |
Experimental Protocols
APP/PS1 Transgenic Mouse Model of Alzheimer's Disease
-
Animal Model: APP/PS1 double transgenic mice, which express a chimeric mouse/human amyloid precursor protein (APP) and a mutant human presenilin 1 (PS1). These mice develop amyloid-β plaques and cognitive deficits.[7]
-
Treatment:
-
Efficacy Assessment (Behavioral Testing):
-
Morris Water Maze: A test of spatial learning and memory. Mice are trained to find a hidden platform in a pool of water. Latency to find the platform and time spent in the target quadrant during a probe trial (platform removed) are measured.
-
Radial Arm Water Maze (RAWM): A hippocampus-dependent spatial learning and memory task. The time taken to find a hidden platform (latency) and the number of errors (entries into incorrect arms) are recorded.[7]
-
-
Efficacy Assessment (Biochemical and Electrophysiological):
-
Measurement of cGMP levels in brain tissue (e.g., hippocampus) to confirm target engagement.
-
Western blot analysis to assess levels of phosphorylated CREB (pCREB), a key molecule in memory formation.
-
Immunohistochemistry to quantify amyloid-β plaque load in the brain.[6]
-
Electrophysiological recordings (e.g., long-term potentiation) in hippocampal slices to assess synaptic plasticity.[7]
-
Signaling Pathway and Experimental Workflow
References
- 1. Pharmacological Evaluation of TAK-828F, a Novel Orally Available RORγt Inverse Agonist, on Murine Colitis Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel RORγt inverse agonist active in psoriasis model | BioWorld [bioworld.com]
- 3. Discovery of BMS-986251: A Clinically Viable, Potent, and Selective RORγt Inverse Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DEVELOPMENT OF NOVEL PHOSPHODIESTERASE 5 INHIBITORS FOR THE THERAPY OF ALZHEIMER’S DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phosphodiesterase 5 Inhibition Improves Synaptic Function, Memory, and Amyloid-β Load in an Alzheimer's Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Benchmarking a Novel Compound: A Comparative Guide for 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol Against Known Kinase Inhibitors
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest literature review, specific kinase inhibition data for the compound 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol is not publicly available. This guide therefore serves as a comprehensive framework for researchers seeking to benchmark this or other novel compounds. It provides a comparative analysis against well-characterized kinase inhibitors, details established experimental protocols for generating such data, and outlines the necessary visualizations to interpret signaling and experimental workflows. The data for the benchmark inhibitors is collated from public sources, while the data for this compound is presented as a hypothetical placeholder ([Data Pending]) to illustrate how a comparative analysis should be structured.
Introduction to Kinase Inhibitor Benchmarking
Protein kinases are a critical class of enzymes that regulate the majority of cellular pathways. Their dysregulation is a hallmark of many diseases, including cancer, making them prime targets for therapeutic intervention. The development of novel kinase inhibitors requires rigorous evaluation of their potency and selectivity. This is achieved by benchmarking against known inhibitors with established profiles.
This guide provides a comparative overview of four well-known kinase inhibitors—Staurosporine, Dasatinib, Sunitinib, and Vemurafenib—which represent a range of selectivity profiles from broad-spectrum to mutant-selective. By comparing a novel compound like this compound against these standards, researchers can contextualize its activity and potential for further development.
Comparative Kinase Inhibition Profiles
The potency of a kinase inhibitor is typically measured by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce kinase activity by 50%.[1] A lower IC50 value indicates a more potent inhibitor.[1] The following table summarizes the IC50 values for the selected benchmark inhibitors against a panel of representative kinases.
Table 1: Comparative IC50 Values of Selected Kinase Inhibitors (nM)
| Kinase Target | This compound | Staurosporine | Dasatinib | Sunitinib | Vemurafenib |
| Tyrosine Kinases | |||||
| ABL1 | [Data Pending] | 20 | <1 | 67 | >10,000 |
| SRC | [Data Pending] | 6 | 0.5[2] | 94 | >10,000 |
| VEGFR2 | [Data Pending] | 15 | 0.8 | 80[3] | 2,100 |
| PDGFRβ | [Data Pending] | 20 | 1 | 2[3] | >10,000 |
| c-Kit | [Data Pending] | 10 | 1 | 12 | >10,000 |
| Serine/Threonine Kinases | |||||
| BRAF (V600E) | [Data Pending] | 4 | 1,800 | 2,500 | 31[4] |
| BRAF (wild-type) | [Data Pending] | 15 | >10,000 | >10,000 | 100[4] |
| CRAF (RAF1) | [Data Pending] | 25 | >10,000 | >10,000 | 48[4] |
| PKA | [Data Pending] | 7[5] | >10,000 | >10,000 | >10,000 |
| PKCα | [Data Pending] | 0.7[6] | >10,000 | >10,000 | >10,000 |
Note: IC50 values are compiled from various sources and can vary based on assay conditions. This table is for comparative purposes.
Signaling Pathway and Experimental Workflow Visualizations
Understanding the context of kinase inhibition is crucial. The following diagrams illustrate a generic kinase signaling cascade and a typical experimental workflow for inhibitor screening.
Caption: A generic MAPK signaling pathway.
Caption: Experimental workflow for an in vitro kinase assay.
Experimental Protocols
To ensure data comparability, standardized assay protocols are essential.[7] Below are detailed methodologies for two widely used in vitro kinase assay platforms.
ADP-Glo™ Luminescent Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[8] The ADP is converted to ATP, which is then used in a luciferase reaction to generate a luminescent signal.
Materials:
-
Recombinant Kinase of interest
-
Kinase-specific peptide substrate
-
Test Compound (e.g., this compound) and Control Inhibitors
-
ATP (Ultra-Pure)
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound and control inhibitors in 100% DMSO. Further dilute these into the kinase reaction buffer to create a 4x final assay concentration.
-
Assay Plate Setup: Add 2.5 µL of the 4x diluted compound or DMSO (vehicle control) to the appropriate wells of a 384-well plate.
-
Kinase Reaction:
-
Prepare a 2x kinase solution and a 2x substrate/ATP solution in kinase reaction buffer. The ATP concentration should ideally be at the Kₘ for the specific kinase.
-
Add 5 µL of the 2x kinase solution to each well.
-
Initiate the reaction by adding 5 µL of the 2x substrate/ATP solution to each well for a final volume of 10 µL.
-
Mix the plate gently and incubate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Equilibrate the plate and ADP-Glo™ Reagent to room temperature.
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[9]
-
Incubate at room temperature for 40 minutes.[10]
-
Add 20 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and generates a luminescent signal.[9]
-
Incubate at room temperature for 30-60 minutes.[10]
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to DMSO controls. Plot the results against the logarithm of inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.
LanthaScreen™ TR-FRET Kinase Binding Assay
This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) competition assay. It measures the binding of the test compound to the kinase by its ability to displace a fluorescently labeled tracer from the kinase's ATP-binding site.
Materials:
-
Recombinant Kinase of interest (tagged, e.g., GST-tagged)
-
LanthaScreen™ Eu-anti-Tag Antibody (e.g., Eu-anti-GST)
-
Alexa Fluor™ 647-labeled Kinase Tracer (ATP-competitive)
-
Test Compound and Control Inhibitors
-
TR-FRET Dilution Buffer
-
384-well, low-volume, non-binding surface plates
-
TR-FRET compatible plate reader
Procedure:
-
Reagent Preparation: Prepare 3x solutions of the test compound, the kinase/Eu-antibody mixture, and the tracer in TR-FRET dilution buffer.
-
Assay Protocol:
-
Add 5 µL of the 3x test compound serial dilution to the assay plate.
-
Add 5 µL of the 3x kinase/Eu-antibody mixture to all wells.
-
Add 5 µL of the 3x tracer to all wells to initiate the binding reaction. The final volume will be 15 µL.
-
-
Incubation: Cover the plate and incubate at room temperature for 60 minutes, protected from light.[11]
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader. Excite at ~340 nm and measure emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).[12]
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm) for each well.
-
Plot the emission ratio against the logarithm of inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of inhibitor required to displace 50% of the tracer.
-
Conclusion
The provided framework outlines a robust strategy for characterizing the inhibitory profile of a novel compound, this compound. By employing standardized in vitro assays and comparing the resulting IC50 data against established benchmarks like Staurosporine, Dasatinib, Sunitinib, and Vemurafenib, researchers can effectively determine the compound's potency and selectivity. This comparative approach is a critical step in the drug discovery pipeline, enabling informed decisions for the continued development of promising therapeutic candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Paradoxical oncogenesis and the long term consequences of BRAF inhibition in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Staurosporine | Cell Signaling Technology [cellsignal.com]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 9. promega.com [promega.com]
- 10. promega.com [promega.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Navigating the Maze: A Comparative Analysis of ADME Properties in Tetrahydronaphthyridine Isomers
For researchers and drug development professionals, understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates is paramount to their success. This guide provides a comparative analysis of the ADME profiles of various tetrahydronaphthyridine isomers, a scaffold of growing interest in medicinal chemistry. By presenting available experimental data, this document aims to inform lead optimization strategies and facilitate the selection of candidates with favorable pharmacokinetic characteristics.
The tetrahydronaphthyridine core structure offers a versatile platform for designing novel therapeutics. However, subtle changes in the arrangement of nitrogen atoms within this bicyclic system can significantly impact its ADME properties, ultimately influencing a compound's efficacy and safety profile. This guide summarizes key in vitro ADME data for different tetrahydronaphthyridine isomers, providing a framework for understanding their structure-ADME relationships.
Comparative ADME Profiling of Tetrahydronaphthyridine Isomers
The following table summarizes in vitro ADME data for a selection of tetrahydronaphthyridine isomers, compiled from various studies. Direct comparison is facilitated by presenting key parameters such as metabolic stability, permeability, and cytochrome P450 (CYP) inhibition.
| Isomer Series | Compound Example | Key ADME Property | Finding |
| 5,6,7,8-Tetrahydro-1,6-naphthyridines | Compound 12a | CYP 2D6 Inhibition | Greatly reduced inhibition compared to tetrahydroisoquinoline counterparts.[1] |
| Metabolic Stability | Favorable, contributed to the best overall properties in the series.[1] | ||
| Permeability | Favorable, contributed to the best overall properties in the series.[1] | ||
| Compound 30 | Oral Bioavailability | Improved in mice (%FPO = 27) compared to earlier analogs.[1] | |
| Tetrahydro-1,7-naphthyridine-2-carboxamides | [¹¹C]14b | Brain Permeability | Good brain permeability observed in PET imaging studies.[2] |
| Metabolic Stability | Excellent stability in the brain.[2] |
It is important to note that direct head-to-head comparisons across different studies should be made with caution due to potential variations in experimental conditions. However, the available data suggests that the placement of nitrogen atoms within the tetrahydronaphthyridine scaffold can significantly modulate key ADME parameters. For instance, the 5,6,7,8-tetrahydro-1,6-naphthyridine series has been shown to mitigate CYP2D6 inhibition, a critical parameter for avoiding drug-drug interactions.[1]
Experimental Protocols
The data presented in this guide is derived from standard in vitro ADME assays. Below are detailed methodologies for key experiments typically employed in the assessment of drug candidates.
Metabolic Stability in Human Liver Microsomes (HLM)
This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 enzymes.
-
Incubation: The test compound (typically at 1 µM) is incubated with pooled human liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4) at 37°C.
-
Cofactor Addition: The reaction is initiated by the addition of NADPH, a necessary cofactor for CYP enzyme activity.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Quenching: The reaction is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.
-
Analysis: After centrifugation, the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.
-
Data Calculation: The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound.
Parallel Artificial Membrane Permeability Assay (PAMPA)
This high-throughput assay assesses the passive permeability of a compound across an artificial lipid membrane, predicting its potential for absorption.
-
Plate Preparation: A donor plate is prepared with the test compound dissolved in a buffer at a specific pH (e.g., pH 7.4). A filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
-
Incubation: The filter plate is placed on top of an acceptor plate containing buffer. The donor plate is then placed on top of the filter plate, creating a "sandwich."
-
Permeability: The compound permeates from the donor compartment, through the artificial membrane, into the acceptor compartment. The assembly is incubated at room temperature for a set period (e.g., 4-16 hours).
-
Quantification: The concentration of the compound in both the donor and acceptor wells is determined using LC-MS/MS or UV-Vis spectroscopy.
-
Permeability Calculation: The effective permeability coefficient (Pe) is calculated based on the compound concentrations and incubation parameters.
Cytochrome P450 (CYP) Inhibition Assay
This assay determines the potential of a compound to inhibit the activity of major CYP isoforms, which is crucial for predicting drug-drug interactions.
-
Enzyme Incubation: The test compound is pre-incubated with human liver microsomes or recombinant CYP enzymes and a specific probe substrate for the isoform of interest (e.g., midazolam for CYP3A4, dextromethorphan for CYP2D6).
-
Reaction Initiation: The reaction is started by the addition of NADPH.
-
Metabolite Formation: The CYP enzyme metabolizes the probe substrate to produce a specific metabolite.
-
Reaction Termination: The reaction is stopped, typically with a cold organic solvent.
-
Analysis: The amount of metabolite formed is quantified by LC-MS/MS.
-
IC50 Determination: The concentration of the test compound that causes 50% inhibition of the probe substrate metabolism (IC50) is determined by testing a range of compound concentrations.
Experimental Workflow for ADME Profiling
The following diagram illustrates a typical workflow for the in vitro assessment of the ADME properties of novel chemical entities like tetrahydronaphthyridine isomers.
Caption: A typical experimental workflow for the in vitro ADME profiling of novel compounds.
Signaling Pathways and Logical Relationships
The interplay between a compound's physicochemical properties and its ADME profile can be visualized as a logical relationship diagram. This helps in understanding how early-stage properties can influence downstream pharmacokinetic behavior.
Caption: Logical relationships between physicochemical properties and ADME outcomes.
By systematically evaluating the ADME properties of tetrahydronaphthyridine isomers and understanding the underlying structure-property relationships, researchers can more effectively design and select drug candidates with a higher probability of clinical success. The data and workflows presented here serve as a foundational guide for navigating the complexities of ADME in the development of novel tetrahydronaphthyridine-based therapeutics.
References
Confirming Target Engagement of 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol in Cellular Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide will compare 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol and its close analogue, TAK-828F, with other known RORγt inverse agonists, providing supporting experimental data and detailed protocols for key target engagement assays.
Comparative Analysis of RORγt Inverse Agonists
The following table summarizes the in vitro potency of several RORγt inverse agonists, including TAK-828F, which shares the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold. This data is essential for contextualizing the expected potency of this compound and for designing target engagement experiments.
| Compound Name | Scaffold | Target | Assay Type | IC50 / pIC50 / Ki | Reference |
| This compound | Tetrahydro-1,6-naphthyridine | RORγt (putative) | - | Data not available | - |
| TAK-828F | Tetrahydro-1,6-naphthyridine | RORγt | Binding Assay | IC50 = 1.9 nM | [3][4][5] |
| RORγt | Reporter Gene Assay | IC50 = 6.1 nM | [3][4][5] | ||
| GSK805 | Imidazopyridine | RORγt | Functional Assay | pIC50 = 8.4 | [7] |
| Th17 Differentiation | Cellular Assay | pIC50 > 8.2 | [7] | ||
| SR2211 | Phenylacetamide | RORγ | Functional Assay | IC50 = 320 nM | [8][9] |
| RORγ | Binding Assay | Ki = 105 nM | [8][9] | ||
| AZD0284 | Isoindoline | RORγt | Th17 Cell Assay | IC50 = 17 nM | [10] |
| RORγ | Functional Assay | pIC50 = 7.4 (human) | [11] | ||
| XY018 | Not specified | RORγ | Reporter Gene Assay | EC50 = 190 nM | [12][13] |
Signaling Pathway of RORγt
RORγt is a master regulator of Th17 cell differentiation and the production of pro-inflammatory cytokines such as IL-17A.[1] Inverse agonists of RORγt, like the 5,6,7,8-Tetrahydro-1,6-naphthyridine class of compounds, are designed to bind to the ligand-binding domain of RORγt and promote the recruitment of co-repressors, thereby inhibiting its transcriptional activity. This leads to a reduction in Th17 cell differentiation and subsequent inflammation.
Experimental Protocols for Target Engagement
To confirm that this compound directly binds to and engages RORγt in a cellular context, several biophysical and cell-based assays can be employed. The following are detailed protocols for two widely used methods: the Cellular Thermal Shift Assay (CETSA®) and the NanoBRET™ Target Engagement Assay.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method to assess target engagement by measuring the thermal stabilization of a target protein upon ligand binding.
Methodology:
-
Cell Culture: Culture a human T-cell line (e.g., Jurkat) or primary human CD4+ T-cells known to express RORγt.
-
Compound Treatment: Treat the cells with varying concentrations of this compound or a vehicle control for a predetermined time (e.g., 1-2 hours) at 37°C.
-
Heat Challenge: Aliquot the cell suspensions and heat them at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.
-
Cell Lysis and Fractionation: Lyse the cells using freeze-thaw cycles or a suitable lysis buffer. Separate the soluble protein fraction from the precipitated (aggregated) proteins by centrifugation.
-
Protein Quantification: Quantify the amount of soluble RORγt in each sample using Western blotting with a specific anti-RORγt antibody or by quantitative mass spectrometry.
-
Data Analysis: Plot the percentage of soluble RORγt as a function of temperature to generate melting curves. A shift in the melting temperature (ΔTm) in the compound-treated samples compared to the vehicle control indicates target engagement.
NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method that can quantitatively measure compound binding to a target protein in live cells.
Methodology:
-
Cell Transfection: Transfect a suitable cell line (e.g., HEK293) with a plasmid encoding for a fusion protein of RORγt and NanoLuc® luciferase.
-
Cell Plating: Plate the transfected cells into a multi-well assay plate.
-
Tracer Addition: Add a specific, cell-permeable fluorescent tracer that is known to bind to the ligand-binding domain of RORγt. This will generate a BRET signal due to the proximity of the NanoLuc® donor and the fluorescent acceptor.
-
Compound Addition: Add increasing concentrations of this compound to the wells. If the compound binds to RORγt, it will compete with the tracer, leading to a decrease in the BRET signal.
-
BRET Measurement: Add the NanoLuc® substrate and measure the luminescence at two wavelengths (donor and acceptor emission) using a plate reader equipped for BRET measurements.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission) for each well. Plot the BRET ratio against the compound concentration and fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of the compound required to displace 50% of the tracer.
By employing these methodologies, researchers can robustly confirm the cellular target engagement of this compound with RORγt and quantitatively compare its potency with other known inverse agonists. This information is critical for the advancement of this compound class in drug discovery and development for autoimmune and inflammatory diseases.
References
- 1. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medkoo.com [medkoo.com]
- 6. targetmol.cn [targetmol.cn]
- 7. medchemexpress.com [medchemexpress.com]
- 8. SR2211 | ROR | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. AZD-0284 | RORγt inverse agonist | Probechem Biochemicals [probechem.com]
- 11. AZD0284 [openinnovation.astrazeneca.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Proper Disposal of 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach, treating it as hazardous waste, is imperative. This guide provides a comprehensive, step-by-step protocol for its safe handling and disposal, based on guidelines for structurally similar compounds and general laboratory chemical waste regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE). Adherence to standard laboratory safety protocols is mandatory.
Personal Protective Equipment (PPE) Specifications:
| Protection Type | Specifications |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). |
| Body Protection | A lab coat or chemical-resistant apron. |
| Respiratory Protection | To be used in a well-ventilated area, preferably a chemical fume hood. |
Emergency Procedures:
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water. Seek medical attention if irritation develops.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.
-
In case of inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.
-
In case of ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Hazard Profile of Structurally Similar Compounds
| Compound Name | CAS Number | Observed Hazards |
| 4-Methoxy-5,6,7,8-tetrahydro-1,7-naphthyridine dihydrochloride | Not Available | Skin irritation (Category 2), Eye irritation (Category 2A), Specific target organ toxicity — single exposure (Category 3), Respiratory system.[1] |
| Methyl 4-oxo-5,6,7,8-tetrahydro-1H-1,6-naphthyridine-3-carboxylate | 1694535-88-0 | Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[2] |
| 5,6,7,8-Tetrahydro-[3][4]naphthyridine-3-carboxylic acid ethyl ester | 741736-93-6 | General advice to consult a physician after exposure.[3] |
| 5,6,7,8-TETRAHYDRO-1-NAPHTHOL | 529-35-1 | May cause respiratory irritation (H335), Causes serious eye irritation (H319), Causes skin irritation (H315).[5] |
Step-by-Step Disposal Protocol
The responsible disposal of this compound requires a systematic approach to ensure safety and regulatory adherence.
Step 1: Waste Classification
The initial and most critical step is to classify this compound waste. As a heterocyclic compound with structural similarities to known irritants, it must be handled as hazardous waste . This waste must not be disposed of down the drain or in regular trash containers.
Step 2: Waste Segregation and Collection
All solid waste contaminated with this compound, such as filter paper, contaminated gloves, and empty containers, should be collected in a designated and clearly labeled hazardous waste container. For liquid waste containing this compound, use a separate, compatible container.
Container Specifications:
-
The container should be made of a material compatible with organic solids and amines (e.g., high-density polyethylene or glass).
-
The container must be in good condition, with a secure, leak-proof lid.
Labeling:
The container must be clearly labeled with:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound "
-
Appropriate hazard pictograms (e.g., GHS07 for "Warning" indicating skin/eye irritation).
Step 3: Management of Spills
In the event of a small spill, the following procedure should be followed:
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth.
-
Carefully sweep or scoop up the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
Step 4: Storage of Waste
Store the hazardous waste container in a designated, secure area, away from incompatible materials. This area should be well-ventilated. Do not accumulate large quantities of waste in the laboratory.
Step 5: Final Disposal
The ultimate disposal of this compound waste must be conducted through a licensed hazardous waste disposal company. Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. They will ensure the waste is transported and disposed of in accordance with all federal, state, and local regulations.[6]
Experimental Protocols
This document provides operational and disposal guidance and does not cite specific experimental protocols.
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for this compound.
References
Comprehensive Safety and Handling Guide for 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols, operational procedures, and disposal plans for handling 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the safety profile of structurally similar compounds and general best practices for handling research-grade chemicals.
Immediate Safety and Hazard Information
-
Skin Irritation (Category 2) [1]
-
Serious Eye Irritation (Category 2A) [1]
-
May cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) [1]
It is crucial to handle this compound with the assumption that it may possess similar hazardous properties.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound.
| PPE Category | Item | Specifications & Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against potential splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). | To prevent skin contact, which may cause irritation.[1] |
| Body Protection | Laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. | To minimize the inhalation of dust or vapors, which may cause respiratory irritation.[1] In cases of poor ventilation or potential for aerosolization, a NIOSH-approved respirator may be necessary. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational workflow is critical to ensure safety.
-
Preparation:
-
Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
-
Verify that an eyewash station and safety shower are readily accessible.
-
Assemble all necessary equipment and reagents before handling the compound.
-
Don the required personal protective equipment as outlined in the table above.
-
-
Handling:
-
Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[1]
-
Decontaminate the work surface and any equipment used.
-
Properly label and store the compound in a cool, dry, and well-ventilated area.
-
Emergency Procedures
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[1]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
-
If inhaled: Move the person into fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
Spill Management
In the event of a spill:
-
Evacuate non-essential personnel from the area.
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, dry sand).
-
Carefully sweep or scoop up the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Classification: Classify waste as hazardous chemical waste. Do not dispose of it down the drain or in regular trash.
-
Waste Segregation and Collection:
-
Solid Waste: Collect contaminated items such as gloves, filter paper, and empty containers in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: Use a separate, compatible, and clearly labeled container for liquid waste.
-
-
Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms.
-
Final Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company.
Visual Workflow for Safe Handling
Caption: Safe handling workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
